An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals Introduction Bromo-PEG2-alcohol, systematically named 2-(2-bromoethoxy)ethanol, is a heterobifunctional molecule widely utilized as a linker in the fields o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-alcohol, systematically named 2-(2-bromoethoxy)ethanol, is a heterobifunctional molecule widely utilized as a linker in the fields of drug delivery and proteomics. Its structure incorporates a short polyethylene (B3416737) glycol (PEG) spacer, a reactive terminal bromide, and a versatile hydroxyl group. This unique combination of features makes it an invaluable tool for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ligase ligand.
The hydrophilic di(ethylene glycol) backbone enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, a crucial property for biological applications. The terminal bromide acts as an excellent leaving group in nucleophilic substitution reactions, allowing for facile conjugation to various nucleophiles, particularly thiols. Concurrently, the primary hydroxyl group provides a reactive site for a wide range of chemical modifications, enabling the attachment of payloads, targeting moieties, or other functional groups. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Bromo-PEG2-alcohol.
Chemical and Physical Properties
Bromo-PEG2-alcohol is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physicochemical properties.
Property
Value
Reference(s)
Chemical Name
2-(2-bromoethoxy)ethanol
Synonyms
Bromo-PEG2-alcohol, Br-PEG2-OH
CAS Number
57641-66-4
Molecular Formula
C₄H₉BrO₂
Molecular Weight
169.02 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
228.9 ± 15.0 °C (Predicted)
Density
1.514 ± 0.06 g/cm³ (Predicted)
pKa
14.32 ± 0.10 (Predicted)
Solubility
Soluble in water, DMSO, DMF, and DCM
Spectroscopic Data
While specific spectra for Bromo-PEG2-alcohol are not publicly available in research literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and similar molecules.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Bromo-PEG2-alcohol is expected to show four distinct signals corresponding to the four different chemical environments of the protons.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~ 3.80
Triplet
2H
-O-CH₂-CH₂-Br
~ 3.70
Triplet
2H
-O-CH₂-CH₂-Br
~ 3.65
Triplet
2H
HO-CH₂-CH₂-O-
~ 3.55
Triplet
2H
HO-CH₂-CH₂-O-
~ 2.50 (broad)
Singlet
1H
-OH
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display four signals for the four unique carbon environments.
Chemical Shift (ppm)
Assignment
~ 72
-O-C H₂-CH₂-Br
~ 70
HO-CH₂-C H₂-O-
~ 61
HO-C H₂-CH₂-O-
~ 30
-O-CH₂-C H₂-Br
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Bromo-PEG2-alcohol will be characterized by the vibrational frequencies of its functional groups.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3550-3200 (broad)
O-H stretch
Alcohol
3000-2850
C-H stretch
Alkane
1150-1085
C-O stretch
Ether
1075-1000
C-O stretch
Primary Alcohol
690-515
C-Br stretch
Alkyl Bromide
Mass Spectrometry (MS)
In mass spectrometry, Bromo-PEG2-alcohol is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the cleavage of the C-O and C-C bonds of the ethylene (B1197577) glycol units.
Reactivity and Chemical Transformations
The bifunctional nature of Bromo-PEG2-alcohol allows for a variety of chemical transformations at either the bromide or the hydroxyl terminus.
Reactions at the Bromide Terminus
The carbon-bromine bond is susceptible to nucleophilic attack, making it a valuable site for conjugation. This reaction typically proceeds via an SN2 mechanism.
Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals Abstract Bromo-PEG2-alcohol, also known as 2-(2-bromoethoxy)ethanol, is a valuable heterobifunctional linker molecule widely utilized in bioconjugation, pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-PEG2-alcohol, also known as 2-(2-bromoethoxy)ethanol, is a valuable heterobifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug delivery systems. Its structure incorporates a hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility, a reactive terminal bromide for nucleophilic substitution, and a hydroxyl group amenable to further chemical modification. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Bromo-PEG2-alcohol, offering practical experimental protocols and expected analytical data to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of Bromo-PEG2-alcohol is presented in the table below for easy reference and comparison.
The synthesis of Bromo-PEG2-alcohol is typically achieved through the selective monobromination of diethylene glycol. A common challenge is to control the reaction to minimize the formation of the dibrominated byproduct. The following protocol describes a representative method using hydrobromic acid as the brominating agent.
Experimental Protocol: Synthesis via Monobromination of Diethylene Glycol
This protocol is a representative procedure based on established methods for the bromination of glycols.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve diethylene glycol (1 equivalent) in toluene.
Addition of Reagents: Add hydrobromic acid (48% aq., 1.2 equivalents).
Reaction: Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude Bromo-PEG2-alcohol can be purified by flash column chromatography on silica gel.
Procedure:
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
Fraction Collection: Collect fractions and monitor them by TLC.
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure Bromo-PEG2-alcohol as a colorless to pale yellow oil.
Characterization of Bromo-PEG2-alcohol
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Bromo-PEG2-alcohol. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Bromo-PEG2-alcohol. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~3.81
Triplet
2H
Br-CH ₂-CH₂-O-
~3.75
Triplet
2H
Br-CH₂-CH ₂-O-
~3.68
Triplet
2H
-O-CH ₂-CH₂-OH
~3.60
Triplet
2H
-O-CH₂-CH ₂-OH
~2.50
Singlet
1H
-OH
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)
Assignment
~72.5
-O-C H₂-CH₂-OH
~71.0
Br-CH₂-C H₂-O-
~61.5
-O-CH₂-C H₂-OH
~30.5
Br-C H₂-CH₂-O-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Bromo-PEG2-alcohol. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Expected Mass Spectrometry Data
m/z
Interpretation
169/171
[M+H]⁺ (isotopic pair for Bromine)
151/153
[M-OH]⁺ (isotopic pair for Bromine)
89
[M-Br]⁺
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Bromo-PEG2-alcohol.
Caption: Workflow for the synthesis and purification of Bromo-PEG2-alcohol.
Characterization Workflow
The following diagram outlines the key steps in the characterization of the final product.
Caption: Analytical workflow for the characterization of Bromo-PEG2-alcohol.
Applications in Research and Drug Development
Bromo-PEG2-alcohol is a versatile building block in various applications:
PROTACs (Proteolysis Targeting Chimeras): The hydroxyl and bromide functionalities serve as orthogonal handles for conjugating an E3 ligase ligand and a target protein ligand, respectively.[2] The PEG spacer provides optimal length and flexibility for the formation of the ternary complex.
Antibody-Drug Conjugates (ADCs): The bromo group can react with thiol groups on antibodies to form stable thioether linkages for the attachment of cytotoxic payloads.
Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and reduce non-specific binding.
Synthesis of Functionalized Polymers: The terminal hydroxyl group can be used as an initiation site for polymerization, while the bromo group allows for post-polymerization modification.
Safety Information
Bromo-PEG2-alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the synthesis and characterization of Bromo-PEG2-alcohol. The provided protocols and data are intended to be representative and may require optimization for specific laboratory conditions and applications.
A Technical Guide to the Solubility of Bromo-PEG2-alcohol in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG2-alcohol, a heterobifunctional linker commonly utilize...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG2-alcohol, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective application in various experimental and developmental workflows.
Bromo-PEG2-alcohol, also known as 2-(2-bromoethoxy)ethanol, possesses a chemical structure that imparts a degree of hydrophilicity, influencing its behavior in different solvent systems. The molecule incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which is known to enhance aqueous solubility.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Bromo-PEG2-alcohol is presented below.
Property
Value
Synonyms
2-(2-bromoethoxy)ethanol, Br-PEG2-OH
CAS Number
57641-66-4
Molecular Formula
C4H9BrO2
Molecular Weight
169.02 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
228.9 ± 15.0 °C (Predicted)
Density
1.514 ± 0.06 g/cm³ (Predicted)
Solubility Profile
Table 1: Qualitative Solubility of Bromo-PEG2-alcohol
Solvent
Classification
Expected Solubility
Water
Aqueous
Soluble/Miscible
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble/Miscible
Dimethylformamide (DMF)
Polar Aprotic
Soluble/Miscible
Dichloromethane (DCM)
Halogenated Organic
Soluble/Miscible
Ethanol
Polar Protic
Soluble/Miscible
Methanol
Polar Protic
Soluble/Miscible
Note: This table is based on the general properties of short-chain PEGylated molecules. It is strongly recommended to empirically determine the solubility for specific applications and concentrations.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of a compound such as Bromo-PEG2-alcohol in various solvents. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of Bromo-PEG2-alcohol in a selected solvent at a specific temperature.
Materials:
Bromo-PEG2-alcohol
Selected solvents (e.g., water, ethanol, DMSO)
Vials with screw caps
Analytical balance
Thermostatic shaker or incubator
Centrifuge
Syringe filters (e.g., 0.22 µm)
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph)
Volumetric flasks and pipettes
Procedure:
Preparation of Standard Solutions: Prepare a series of standard solutions of Bromo-PEG2-alcohol of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
Sample Preparation: Add an excess amount of Bromo-PEG2-alcohol to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure that a saturated solution is achieved.
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended.
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.
Quantification: Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of Bromo-PEG2-alcohol.
Calculation: The solubility is reported as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows:
Caption: Workflow for equilibrium solubility determination.
An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action and practical application of Bromo-PEG2-alcohol in bioconjugation. Designe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and practical application of Bromo-PEG2-alcohol in bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its reactivity, offers quantitative data for experimental design, and provides detailed protocols for its use.
Introduction to Bromo-PEG2-alcohol in Bioconjugation
Bromo-PEG2-alcohol is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, flanked by a reactive bromo group at one terminus and a versatile hydroxyl group at the other.[3][4]
The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to biomolecules.[4] The short PEG2 spacer enhances aqueous solubility of the resulting conjugate, a critical attribute for many biopharmaceutical applications.[3] The terminal hydroxyl group offers a secondary site for further chemical modification, allowing for the construction of more complex bioconjugates.[4]
Mechanism of Action: The SN2 Reaction
The primary mechanism of action for the bioconjugation of Bromo-PEG2-alcohol is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this reaction, a nucleophilic functional group on a biomolecule attacks the carbon atom attached to the bromine atom of the Bromo-PEG2-alcohol. This leads to the displacement of the bromide ion and the formation of a stable covalent bond between the biomolecule and the PEG linker.
The most common and preferred target for this reaction in bioconjugation is the thiol group (-SH) of a cysteine residue within a protein or peptide.[2] Under mildly basic conditions, the thiol group is deprotonated to form a highly nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the C-Br bond, forming a stable thioether linkage.[5]
Figure 1: SN2 reaction mechanism of Bromo-PEG2-alcohol with a cysteine thiolate.
While cysteine's thiol group is the primary target, other nucleophilic side chains on proteins, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, can also react with Bromo-PEG2-alcohol, although generally under more forcing conditions (e.g., higher pH).[6] The higher nucleophilicity of the thiolate anion at physiological pH allows for a high degree of selectivity for cysteine residues.
Quantitative Data on Conjugation Efficiency
The efficiency of conjugation with Bromo-PEG-alcohol linkers is influenced by several factors, including pH, the molar ratio of the linker to the protein, and the accessibility of the target residue.
Effect of pH and Molar Ratio
The pH of the reaction buffer is a critical parameter for controlling the conjugation efficiency to cysteine residues. A pH range of 7.0-8.5 is generally optimal for promoting the formation of the more nucleophilic thiolate anion while minimizing side reactions with other amino acid residues. The molar excess of the Bromo-PEG-alcohol linker over the protein is also a key factor in driving the reaction to completion.
pH
Reaction Time (hours)
Molar Ratio (Bromo-PEG6-alcohol:Protein)
Conjugation Efficiency (%)
6.5
4
20:1
35
7.0
4
20:1
60
7.5
4
20:1
85
8.0
4
20:1
92
8.5
4
20:1
95
7.5
6
5:1
55
7.5
6
10:1
78
7.5
6
20:1
90
7.5
6
50:1
96
Table 1: Effect of pH and Molar Ratio on Conjugation Efficiency to a Cysteine Residue. Data is generalized for Bromo-PEG-alcohol linkers and provides a guide for reaction condition optimization.
Impact of PEG Linker Length on Steric Hindrance
The length of the PEG linker can significantly impact the conjugation efficiency, particularly when the target cysteine residue is located in a sterically hindered environment. Longer PEG chains can provide the necessary reach to access buried residues.
Linker
Relative Position of Target Cysteine
Conjugation Efficiency (%)
Bromo-PEG2-alcohol
Buried
15
Bromo-PEG6-alcohol
Buried
45
Bromo-PEG12-alcohol
Buried
80
Bromo-PEG6-alcohol
Exposed
98
Table 2: Comparison of Different Bromo-PEG-alcohol Linker Lengths on Overcoming Steric Hindrance.
Experimental Protocols
The following protocols provide a general framework for the conjugation of Bromo-PEG2-alcohol to a cysteine-containing protein or peptide. Optimization of these protocols may be necessary for specific applications.
Protocol 1: Conjugation of Bromo-PEG2-alcohol to a Cysteine-Containing Protein
This protocol is adapted from methodologies for longer Bromo-PEG-alcohol chains and should be optimized for Bromo-PEG2-alcohol.
Materials:
Cysteine-containing protein
Bromo-PEG2-alcohol
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
Quenching Solution: 1 M N-acetylcysteine in conjugation buffer
Desalting column (e.g., PD-10)
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Protein Preparation:
Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide.
Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.
PEGylation Reaction:
Prepare a 10 mM stock solution of Bromo-PEG2-alcohol in a suitable solvent (e.g., deionized water, DMSO) immediately before use.
Add a 10- to 50-fold molar excess of the Bromo-PEG2-alcohol stock solution to the protein solution. The optimal ratio should be determined empirically.
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.
Quenching the Reaction:
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess Bromo-PEG2-alcohol.
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate:
Remove unreacted linker and quenching agent by buffer exchange into PBS using a desalting column or by dialysis.
For higher purity, size-exclusion chromatography (SEC) can be employed to separate the PEGylated protein from any remaining unconjugated protein.
Characterization:
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the conjugate and determine the degree of PEGylation.[7]
Assess the purity of the conjugate using HPLC-based methods (e.g., SEC-HPLC or RP-HPLC).[8]
Figure 2: General experimental workflow for protein conjugation with Bromo-PEG2-alcohol.
Protocol 2: Synthesis of a PROTAC using Bromo-PEG2-alcohol as a Linker
Bromo-PEG2-alcohol is a valuable building block in the synthesis of PROTACs, where it serves as a linker to connect a target protein binder to an E3 ligase ligand.[1][9]
General Strategy:
The synthesis typically involves a multi-step process:
Covalent attachment of the first ligand (either the target protein binder or the E3 ligase ligand) to the bromo-end of the Bromo-PEG2-alcohol via a nucleophilic substitution reaction.
Activation of the terminal hydroxyl group of the resulting ligand-PEG2-alcohol intermediate.
Coupling of the activated intermediate with the second ligand to form the final PROTAC molecule.
Figure 3: Logical workflow for the synthesis of a PROTAC using Bromo-PEG2-alcohol.
Conclusion
Bromo-PEG2-alcohol is a versatile and effective heterobifunctional linker for bioconjugation. Its mechanism of action, primarily through an SN2 reaction with cysteine residues, allows for the site-specific modification of proteins and peptides. The efficiency of this conjugation is dependent on key experimental parameters such as pH and molar ratio, which can be optimized to achieve desired outcomes. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ Bromo-PEG2-alcohol in their bioconjugation strategies, contributing to the advancement of novel therapeutics and research tools.
Spectroscopic Profile of Bromo-PEG2-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic data for Bromo-PEG2-alcohol (CAS: 57641-66-4), a bifunctional linker commonly utiliz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Bromo-PEG2-alcohol (CAS: 57641-66-4), a bifunctional linker commonly utilized in bioconjugation and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic characterization of this compound.
Precise spectroscopic data is crucial for the verification of the chemical structure and purity of Bromo-PEG2-alcohol. The following tables summarize the expected quantitative data from NMR and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of Bromo-PEG2-alcohol. The ethylene (B1197577) glycol backbone of PEG compounds typically shows a characteristic broad signal around 3.6 ppm in ¹H NMR spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~3.80
t
2H
Br-CH₂ -CH₂-O-
~3.65
t
2H
Br-CH₂-CH₂ -O-
~3.75
t
2H
-O-CH₂ -CH₂-OH
~3.60
t
2H
-O-CH₂-CH₂ -OH
~2.50
s (broad)
1H
-OH
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
~72.0
Br-CH₂-C H₂-O-
~61.0
-O-CH₂-C H₂-OH
~70.0
-O-C H₂-CH₂-OH
~30.0
Br-C H₂-CH₂-O-
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of Bromo-PEG2-alcohol. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of similar intensity separated by two mass units (due to ⁷⁹Br and ⁸¹Br isotopes) is expected for the molecular ion and any bromine-containing fragments. The following table lists the predicted mass-to-charge ratios (m/z) for common adducts in Electrospray Ionization (ESI) mass spectrometry.
Table 3: Predicted m/z Values for Common Adducts of Bromo-PEG2-alcohol
Adduct
Predicted m/z (⁷⁹Br)
Predicted m/z (⁸¹Br)
[M+H]⁺
169.98
171.98
[M+Na]⁺
191.96
193.96
[M+K]⁺
207.93
209.93
[M+NH₄]⁺
187.01
189.01
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for Bromo-PEG2-alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure and assess the purity of Bromo-PEG2-alcohol.
1. Sample Preparation:
Accurately weigh 5-10 mg of Bromo-PEG2-alcohol.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (400 MHz Spectrometer):
¹H NMR:
Pulse Program: Standard single-pulse (zg30).
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): 1-5 seconds.
Temperature: 298 K.
¹³C NMR:
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
Relaxation Delay (d1): 2 seconds.
Temperature: 298 K.
3. Data Analysis:
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the Bromo-PEG2-alcohol structure.
Electrospray Ionization - Mass Spectrometry (ESI-MS) Protocol
Objective: To confirm the molecular weight of Bromo-PEG2-alcohol.
1. Sample Preparation:
Prepare a stock solution of Bromo-PEG2-alcohol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. For enhanced ionization, 0.1% formic acid can be added to the mobile phase to promote protonation ([M+H]⁺).
2. Instrument Parameters (ESI-Time of Flight (TOF) Mass Spectrometer):
Ionization Source:
Ionization Mode: Positive ion mode.
Capillary Voltage: 3.5 - 4.5 kV.
Nebulizer Gas (Nitrogen) Pressure: 1-2 bar.
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
Drying Gas Temperature: 180 - 250 °C.
Mass Analyzer (TOF):
Mass Range: m/z 50 - 500.
Acquisition Rate: 1 spectrum/second.
3. Data Analysis:
Acquire the mass spectrum and identify the peaks corresponding to the expected adducts of Bromo-PEG2-alcohol (e.g., [M+H]⁺, [M+Na]⁺).
Verify the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).
Compare the experimental m/z values with the calculated theoretical values.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Bromo-PEG2-alcohol.
Caption: Workflow for the Spectroscopic Characterization of Bromo-PEG2-alcohol.
An In-depth Technical Guide to Bromo-PEG2-alcohol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Bromo-PEG2-alcohol, a bifunctional linker widely utilized in bioconjugation, drug delivery, and th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG2-alcohol, a bifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, reaction mechanisms, and provides step-by-step experimental protocols for its application.
Core Properties of Bromo-PEG2-alcohol
Bromo-PEG2-alcohol is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a terminal hydroxyl group. The hydrophilic 2-unit PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2][3] The key attributes of this reagent are summarized in the table below.
The utility of Bromo-PEG2-alcohol stems from its two reactive functional groups. The bromide is an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization.[1][2][3][8]
Thiol-Alkylation for Site-Specific Protein Modification
The primary application of Bromo-PEG2-alcohol is the site-specific modification of proteins and peptides at cysteine residues. The thiol group (-SH) of a cysteine is a potent nucleophile that readily reacts with the bromo group to form a stable thioether bond.[5][6] This reaction is highly efficient and specific under controlled pH conditions.[9]
The reaction proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate) attacks the carbon atom attached to the bromine, displacing the bromide ion.
Figure 1: SN2 reaction of Bromo-PEG2-alcohol with a protein thiol group.
Amine Alkylation
Bromo-PEG2-alcohol can also react with primary and secondary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[5] This reaction typically requires a higher pH to deprotonate the amine and is generally less specific than thiol alkylation.[7] Over-alkylation of primary amines to form tertiary amines can be a potential side reaction.[5]
Application in PROTAC Synthesis
Bromo-PEG-alcohol linkers are integral to the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[10][11][12] The PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker. Bromo-PEG2-alcohol can be used to connect these two ligands, with its length and hydrophilicity influencing the efficacy of the resulting PROTAC.[10][13]
The general mechanism of PROTAC action is depicted below.
Figure 2: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the use of Bromo-PEG2-alcohol. Optimization may be required for specific applications.
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Protein
This protocol details the conjugation of Bromo-PEG2-alcohol to a protein via a cysteine residue.
Materials:
Cysteine-containing protein or peptide
Bromo-PEG2-alcohol
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or 50 mM HEPES, pH 7.0-7.5, degassed
Quenching Reagent: L-cysteine or 2-mercaptoethanol
Desalting column
Procedure:
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[7]
Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.[7] Remove the excess TCEP using a desalting column.
PEGylation Reaction:
Prepare a stock solution of Bromo-PEG2-alcohol in a compatible solvent (e.g., deionized water, DMSO).
Add a 10- to 50-fold molar excess of Bromo-PEG2-alcohol to the reduced protein solution.[4][7] The optimal ratio should be determined empirically.
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[4][7] Protect the reaction from light.
Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted Bromo-PEG2-alcohol.[5][7] Incubate for 1 hour at room temperature.
Purification: Remove unreacted Bromo-PEG2-alcohol and byproducts by size-exclusion chromatography (SEC) or dialysis.[7]
Protocol 2: Synthesis of a PROTAC using Bromo-PEG2-alcohol
This protocol provides a general workflow for a multi-step PROTAC synthesis.
Figure 3: General experimental workflow for PROTAC synthesis.
Procedure:
Coupling of POI Ligand to Bromo-PEG2-alcohol:
Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) and a base (e.g., potassium carbonate) in an anhydrous solvent like DMF.
Add Bromo-PEG2-alcohol and heat the reaction mixture (e.g., 60°C) until the reaction is complete, monitoring by TLC or LC-MS.[14]
Purify the resulting POI-PEG2-alcohol intermediate.
Activation of the Terminal Hydroxyl Group:
The terminal alcohol of the intermediate is activated to facilitate reaction with the E3 ligase ligand. A common method is conversion to a mesylate.
Dissolve the POI-PEG2-alcohol intermediate in a suitable solvent (e.g., DCM) and cool to 0°C.
Add a base (e.g., triethylamine) followed by dropwise addition of methanesulfonyl chloride.[14]
Stir until the reaction is complete and purify the activated intermediate (POI-PEG2-OMs).
Coupling to E3 Ligase Ligand:
Dissolve the E3 ligase ligand (containing a nucleophilic group) and a base in an anhydrous solvent.
Add the activated POI-PEG2-OMs intermediate and stir until the final PROTAC molecule is formed.
Purify the final PROTAC using an appropriate chromatographic method.
Conclusion
Bromo-PEG2-alcohol is a versatile and valuable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and dual functionality enable a wide range of applications, from the site-specific PEGylation of biologics to the construction of sophisticated drug molecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of Bromo-PEG2-alcohol in various research and development endeavors.
Bromo-PEG2-alcohol: A Hydrophilic Linker Shaping the Future of Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount t...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the rapidly evolving landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. Bromo-PEG2-alcohol, a bifunctional hydrophilic linker, has emerged as a critical building block in the development of advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its defined, short polyethylene (B3416737) glycol (PEG) chain imparts crucial physicochemical properties, enhancing the solubility, permeability, and pharmacokinetic profiles of complex drug conjugates. This technical guide provides a comprehensive overview of Bromo-PEG2-alcohol, detailing its applications, relevant experimental protocols, quantitative performance data, and its role in modulating key signaling pathways.
Core Properties and Applications of Bromo-PEG2-alcohol
Bromo-PEG2-alcohol is a chemical entity featuring a two-unit polyethylene glycol spacer flanked by a reactive bromo group at one end and a hydroxyl group at the other. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a fundamental requirement in the synthesis of PROTACs and ADCs.
The primary role of the PEG moiety in Bromo-PEG2-alcohol is to confer hydrophilicity to the overall drug conjugate. Many potent cytotoxic agents and protein-targeting ligands are hydrophobic, leading to poor aqueous solubility, aggregation, and unfavorable pharmacokinetic properties. The incorporation of the hydrophilic PEG2 linker can mitigate these challenges, improving the drug's developability.[1][2]
In PROTACs: Bromo-PEG2-alcohol serves as a bridge connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The short and defined nature of the PEG2 linker allows for precise spatial orientation of the two ligands, which can be optimized to achieve potent and selective protein degradation.
In ADCs: This linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic character of the PEG2 spacer can help to overcome the hydrophobicity of the payload, enabling the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their stability and pharmacokinetic profiles.[5][6]
Quantitative Data on Drugs Utilizing PEG2 Linkers
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for a PROTAC utilizing a PEG2 linker.
Detailed experimental procedures are crucial for the synthesis and evaluation of drug candidates. Below are representative protocols for the synthesis of a PROTAC and an ADC, which can be adapted for the use of Bromo-PEG2-alcohol.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG-alcohol Linker
This protocol describes a general multi-step synthesis of a PROTAC, exemplified by the synthesis of a BRD4-targeting PROTAC. This process involves the initial coupling of the protein of interest (POI) ligand to the bromo-end of the PEG linker, followed by activation of the terminal alcohol and subsequent coupling to the E3 ligase ligand.[8]
Step 1: Williamson Ether Synthesis to Couple POI Ligand
To a solution of a JQ1 derivative (a BRD4 inhibitor with a phenolic hydroxyl group, 1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of Bromo-PEG2-alcohol (1.2 eq) in anhydrous DMF to the reaction mixture.
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers and purify by column chromatography to obtain the JQ1-PEG2-alcohol intermediate.
Step 2: Mesylation of the Terminal Alcohol
Dissolve the JQ1-PEG2-alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate to yield the JQ1-PEG2-OMs intermediate, which is often used in the next step without further purification.
Step 3: Nucleophilic Substitution to Couple E3 Ligase Ligand
To a solution of pomalidomide (B1683931) (an E3 ligase ligand, 1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Add a solution of the JQ1-PEG2-OMs intermediate (1.1 eq) in anhydrous DMF.
Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers, dry, and concentrate.
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Western Blot Analysis for PROTAC-Induced Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[1]
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples and prepare them for SDS-PAGE. Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[9]
Signaling Pathways and Experimental Workflows
The strategic use of Bromo-PEG2-alcohol in drug design allows for the modulation of key signaling pathways implicated in diseases such as cancer.
PROTAC-Mediated Degradation and Downstream Signaling
PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This catalytic process is illustrated in the following workflow.
Caption: PROTAC-mediated protein degradation pathway.
A key example of a signaling pathway targeted by PROTACs is the KRAS pathway, which is frequently mutated in various cancers. PROTACs designed to degrade oncogenic KRAS mutants can effectively shut down downstream signaling cascades, such as the RAF-MEK-ERK pathway, thereby inhibiting cancer cell proliferation and survival.[10]
An In-depth Technical Guide to PEGylation with Short PEG Linkers
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Short PEG Linkers in Bioconjugation In the landscape of advanced drug development, particularly within the realms...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Short PEG Linkers in Bioconjugation
In the landscape of advanced drug development, particularly within the realms of Antibody-Drug Conjugates (ADCs), therapeutic proteins, and peptides, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—a process known as PEGylation—stands as a pivotal strategy for enhancing therapeutic profiles.[1] This technique is instrumental in improving the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, reduced renal clearance, and decreased immunogenicity.[2][3] While long PEG chains have been traditionally employed, there is a growing scientific and clinical interest in the use of short, discrete PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units.[4] These short linkers offer a unique set of advantages, including more precise control over the conjugate's properties, potentially higher in vitro potency, and distinct pharmacokinetic behaviors that can be advantageous for specific therapeutic applications, such as imaging.[5][6][7]
This technical guide provides a comprehensive exploration of PEGylation using short PEG linkers. It delves into the core principles, offers detailed experimental protocols for key methodologies, presents quantitative data to inform rational design, and provides visual representations of critical workflows and pathways to aid in the development of next-generation therapeutics.
The Multifaceted Role of Short PEG Linkers
Short PEG linkers are not merely inert spacers; they are functional components that significantly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[4] Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties.[4][8]
In the context of ADCs, a well-designed short PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising stability.[4] For therapeutic proteins and peptides, short PEG linkers can enhance solubility and stability while minimizing the risk of steric hindrance that can sometimes be associated with longer PEG chains, thus preserving biological activity.[9] The choice of linker length is a critical design parameter that requires a careful balance between improving in vivo performance and maintaining potent biological activity.[5][9]
Data Presentation: A Quantitative Comparison
The selection of a PEG linker length involves a trade-off: while longer linkers generally improve in vivo performance by extending circulation time, they can sometimes diminish in vitro potency.[5] Conversely, short PEG linkers may retain high potency but can lead to more rapid clearance.[5] The following tables summarize quantitative data from various studies to highlight these critical differences.
Table 1: Impact of Short PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here are for illustrative purposes to show general trends.
Table 3: Impact of Short PEG Linker Length on Drug-to-Antibody Ratio (DAR)
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)[4]
Procedure:
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[16]
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the Reaction Buffer to a concentration that will achieve the desired molar excess (typically 5- to 20-fold) over the protein.[16]
Reaction Initiation (Schiff Base Formation): Add the dissolved mPEG-ALD solution to the protein solution.[4]
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20-50 mM.[16]
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 2-4 hours.[4][16] The reaction progress can be monitored by RP-HPLC.
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted mPEG-ALD. Incubate for 30-60 minutes at room temperature.[4]
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and other small molecules, followed by IEX to separate mono-PEGylated species from unreacted and multi-PEGylated proteins.[4][]
Caption: Workflow for N-terminal specific PEGylation.
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[19][20]
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in a minimal amount of dry organic solvent (e.g., DMSO) and then dilute in the Reaction Buffer to achieve a 5- to 20-fold molar excess.[19][20] The final concentration of the organic solvent should not exceed 10%.
Conjugation Reaction: Slowly add the dissolved mPEG-NHS solution to the protein solution with gentle stirring.[19]
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[16][19]
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[19]
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG and byproducts, followed by IEX to separate different PEGylated species.[][19]
Protocol 3: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for separating PEGylated proteins from unreacted protein and free PEG.[][22]
Materials:
HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)[22]
SEC column suitable for the molecular weight range of the analytes[22]
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS)[22]
PEGylated protein reaction mixture
Standards for the native protein and activated PEG[22]
Procedure:
System Preparation: Equilibrate the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is achieved.[22]
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding syringe filter (e.g., 0.22 µm).[22] Dilute the sample in the Mobile Phase to a concentration within the detector's linear range.[22]
Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using the UV detector (typically at 280 nm for protein).[22]
Data Analysis: Identify and integrate the peak areas corresponding to aggregates (if any), the PEGylated conjugate, the native protein, and free PEG based on their elution times relative to standards.[22]
An In-depth Technical Guide on the Role of Bromo-PEG2-alcohol in PROTAC Development Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Bromo-PEG2-alcoho...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Role of Bromo-PEG2-alcohol in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Bromo-PEG2-alcohol as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its role in modulating the physicochemical and biological characteristics of PROTACs, and provide detailed experimental protocols for the synthesis and evaluation of the resulting degraders.
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's native quality control machinery—the Ubiquitin-Proteasome System (UPS)—to induce the selective degradation of a target protein.[2][3]
A PROTAC molecule consists of three essential components:
A ligand that binds to the target Protein of Interest (POI).
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).
A chemical linker that connects the two ligands.[4]
The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy.[5] Its length, composition, and flexibility profoundly influence the molecule's solubility, cell permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase) required for protein degradation.[1][6] Among the vast array of available linker chemistries, short polyethylene (B3416737) glycol (PEG) units are frequently employed. Bromo-PEG2-alcohol is a versatile bifunctional building block that serves as an accessible and effective starting point for constructing these crucial linkers.[7][8]
Chemical Properties and Synthetic Utility of Bromo-PEG2-alcohol
Bromo-PEG2-alcohol is a bifunctional molecule featuring a two-unit PEG chain terminated by a reactive bromide at one end and a hydroxyl group at the other.[9] This dual functionality allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.
Bromo Group (-Br): Functions as an excellent leaving group for nucleophilic substitution reactions. It is typically used to alkylate nucleophiles like phenols, thiols (cysteines), or amines (lysines) present on one of the PROTAC's ligands or a precursor.[9][10][11]
PEG2 Spacer: The hydrophilic diethylene glycol chain enhances the aqueous solubility of the final PROTAC, a common challenge for these large molecules.[5][12] It also provides a flexible spacer of a defined length (approximately 7-8 Å) to orient the two ligands for optimal ternary complex formation.[]
Alcohol Group (-OH): The terminal hydroxyl group serves as a second synthetic handle. It can be activated (e.g., by conversion to a tosylate or mesylate) or directly used in reactions like etherification to attach the second ligand, completing the PROTAC structure.[14]
Applications of Bromo-PEG2-alcohol in antibody-drug conjugates (ADCs)
An In-Depth Technical Guide to the Applications of Bromo-PEG2-alcohol in Antibody-Drug Conjugates (ADCs) Introduction Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Applications of Bromo-PEG2-alcohol in Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells. This approach combines the antigen-targeting specificity of monoclonal antibodies with the cell-killing power of small-molecule drugs, thereby enhancing efficacy while minimizing systemic toxicity. The linker, a critical component connecting the antibody to the cytotoxic payload, is pivotal to the ADC's stability, pharmacokinetics, and mechanism of action.[1][2][3]
Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design.[4][] The incorporation of PEG chains, a process known as PEGylation, addresses key challenges, particularly the hydrophobicity of many potent payloads.[4][6] PEG linkers enhance the hydrophilicity and solubility of the entire ADC, which can mitigate aggregation, improve stability, and allow for higher drug-to-antibody ratios (DARs).[4][6][7] Furthermore, the increased hydrodynamic size conferred by PEGylation can prolong the ADC's circulation half-life by reducing renal clearance, leading to greater tumor accumulation.[4][7]
Bromo-PEG2-alcohol is a heterobifunctional linker precursor that offers a short, discrete PEG chain for ADC development. Its structure contains a terminal bromide and a terminal hydroxyl group, providing two distinct chemical handles for sequential and controlled conjugation reactions.[8][9][10] The bromide is an excellent leaving group for nucleophilic substitution, often with thiol-containing molecules, while the hydroxyl group can be derivatized to react with other functional groups on the antibody or payload.[8][11] This guide provides a comprehensive technical overview of the properties, applications, and experimental methodologies for utilizing Bromo-PEG2-alcohol in the synthesis and characterization of ADCs.
Physicochemical Properties of Bromo-PEG2-alcohol
Bromo-PEG2-alcohol is a well-defined, monodisperse PEG linker. Its bifunctional nature allows for versatile and controlled conjugation strategies.
Core Applications and Advantages in ADC Development
The unique structure of Bromo-PEG2-alcohol makes it a versatile tool for constructing ADCs. The two different functional groups allow for orthogonal conjugation strategies, enabling the sequential attachment of the payload and the antibody with high precision.
Enhanced Hydrophilicity : The hydrophilic PEG2 spacer increases the water solubility of the ADC construct. This is particularly advantageous when working with hydrophobic payloads, as it helps to prevent aggregation and improve the overall stability and manufacturability of the ADC.[4][6][7]
Controlled Conjugation : The bromide and hydroxyl groups offer orthogonal reactivity. The bromide readily reacts with nucleophiles like thiols (from cysteine residues or a thiol-containing payload) via an alkylation reaction to form a stable thioether bond.[11][12] The terminal hydroxyl group can be chemically modified—for instance, through oxidation to a carboxylic acid or activation to an NHS ester—to react with amine groups (from lysine (B10760008) residues on the antibody).[13][14] This allows for a controlled, step-wise synthesis process.
Defined Spacer Length : As a discrete PEG linker, Bromo-PEG2-alcohol provides a precise and uniform spacer between the antibody and the payload. This defined length can be crucial for minimizing steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.[15]
Strategic Workflows in ADC Development
The development of an ADC using Bromo-PEG2-alcohol involves a multi-stage process, from initial synthesis and conjugation to comprehensive analytical characterization and functional evaluation.
General Mechanism of Action for an Antibody-Drug Conjugate
The ultimate goal of an ADC is to deliver a payload to a target cell. This process involves several key steps, beginning with systemic circulation and culminating in payload-induced cytotoxicity.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[16]
Workflow for ADC Synthesis using Bromo-PEG2-alcohol
The synthesis of an ADC with Bromo-PEG2-alcohol is a sequential process that requires careful control over reaction conditions to ensure an efficient and reproducible outcome.
Caption: Workflow for ADC synthesis using a Bromo-PEG2-alcohol precursor.
Workflow for ADC Characterization
Following synthesis and purification, the ADC must be rigorously characterized to determine its critical quality attributes, which are essential for ensuring its safety and efficacy.[17]
Caption: Workflow for the analytical characterization of a purified ADC.[17][18]
Quantitative Data on the Impact of PEG Linkers
The length and structure of the PEG linker are critical design parameters that directly influence the pharmacokinetic and pharmacodynamic properties of an ADC. The following data, compiled from studies on various ADCs, provide context for the expected performance of conjugates made with a short PEG2 linker.
Table 1: Impact of Linear PEG Linker Length on ADC Half-Life and Cytotoxicity
Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life.[4] However, this can sometimes be accompanied by a decrease in in-vitro potency, a trade-off that must be carefully balanced.[16][19]
Table 2: Impact of Linker Architecture on ADC Clearance (High DAR)
For ADCs with a high drug-to-antibody ratio (DAR), the three-dimensional structure of branched PEGs can provide a more effective hydrophilic shield compared to linear PEGs, resulting in reduced clearance rates.[20]
The following protocols provide a general framework for the synthesis and evaluation of an ADC using Bromo-PEG2-alcohol. These should be optimized for each specific antibody, payload, and application.
Protocol 1: Functionalization of Bromo-PEG2-alcohol (Oxidation to Carboxylic Acid)
To conjugate the linker to amine residues (e.g., lysines) on an antibody, the terminal hydroxyl group must first be converted to a reactive carboxylic acid.
Materials:
Bromo-PEG2-alcohol
Jones reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent (e.g., TEMPO)
Dissolve Bromo-PEG2-alcohol in acetone and cool the solution in an ice bath.
Slowly add Jones reagent dropwise to the solution. The reaction is exothermic and the color will change from orange to green/brown.
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) or a saturated solution of sodium bisulfite.
Remove the acetone under reduced pressure.
Extract the aqueous residue with DCM.
Wash the combined organic layers with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting Bromo-PEG2-acid product by silica gel column chromatography.
Confirm the structure and purity of the final product using NMR and MS analysis.
Protocol 2: ADC Synthesis via Lysine Conjugation
This protocol describes the conjugation of a payload-linker construct (where the linker has a terminal carboxylic acid) to the surface-accessible lysine residues of a monoclonal antibody.
Materials:
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
Size Exclusion Chromatography (SEC) system for purification
Procedure:
Antibody Preparation : Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
Activation of Drug-Linker : Dissolve the Payload-PEG2-acid conjugate (e.g., 8-fold molar excess over the antibody) in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid, forming an NHS ester. Incubate for 15-30 minutes at room temperature.[13]
Conjugation Reaction : Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity. Gently mix and incubate at room temperature for 1-2 hours.[6][13]
Quenching : Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[6]
Purification : Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4. Collect the fractions containing the purified ADC.[6][13]
Protocol 3: ADC Characterization - DAR Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC).
Materials:
Purified ADC sample
HIC column (e.g., TSKgel Butyl-NPR)
HPLC system
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
Procedure:
Equilibrate the HIC column with Mobile Phase A.
Inject the purified ADC sample onto the column.
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later.
Monitor the elution profile using UV absorbance at 280 nm.
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
Calculate the average DAR using the following formula:
Average DAR = Σ(Peak Area of each species × DAR of that species) / Σ(Total Peak Area)
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to inhibit the proliferation of cancer cell lines.
Materials:
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
Complete cell culture medium
96-well cell culture plates
ADC, unconjugated antibody (control), and free payload (control)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
ADC Treatment : Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium. Remove the old medium from the cells and add the treatments. Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[6][19]
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to convert the MTT into formazan (B1609692) crystals.[13]
Solubilization : Add the solubilization solution to each well to dissolve the formazan crystals.[6][13]
Absorbance Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13][19]
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 value (the concentration that inhibits cell growth by 50%).[13][19]
Conclusion
Bromo-PEG2-alcohol serves as a valuable heterobifunctional building block for the development of antibody-drug conjugates. Its defined, short PEG spacer can improve the hydrophilicity of the conjugate, potentially mitigating issues of aggregation associated with hydrophobic payloads, while its orthogonal reactive groups—the bromide and the hydroxyl—allow for controlled, sequential conjugation strategies. This enables the precise construction of ADCs with well-defined structures. The selection of a short PEG2 linker represents a specific design choice, balancing modest improvements in solubility and pharmacokinetics against potentially higher in vitro potency compared to longer-chain PEG alternatives. The experimental protocols and workflows detailed in this guide provide a foundation for researchers and drug developers to effectively incorporate Bromo-PEG2-alcohol into their ADC design and optimization pipelines, contributing to the advancement of next-generation targeted cancer therapies.
An In-depth Technical Guide to Bromo-PEG2-alcohol for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the use of Bromo-PEG2-alcohol for the surface modification of nanoparticles. Polyethylene glycol (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Bromo-PEG2-alcohol for the surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles for therapeutic and diagnostic applications. Bromo-PEG2-alcohol, a short-chain, heterobifunctional PEG linker, offers a versatile platform for this purpose.
Introduction to Bromo-PEG2-alcohol
Bromo-PEG2-alcohol is a chemical compound featuring a short diethylene glycol (PEG2) spacer with two distinct functional groups at its termini: a bromide group and a hydroxyl group. This heterobifunctional nature allows for a two-step modification process. The bromide is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to nanoparticle surfaces. The terminal hydroxyl group can be used for further derivatization or can remain as a neutral, hydrophilic terminus. The short PEG chain imparts a degree of hydrophilicity to the nanoparticle surface, which can enhance colloidal stability.
The primary advantages of modifying nanoparticles with linkers like Bromo-PEG2-alcohol include:
Enhanced Colloidal Stability: The hydrophilic PEG chains can provide steric hindrance, preventing nanoparticle aggregation in biological media and during storage.
Reduced Non-Specific Protein Adsorption: The PEG layer can create a "stealth" effect, reducing the adsorption of opsonins and subsequent recognition and clearance by the mononuclear phagocyte system (MPS).[1][2][3]
Improved Pharmacokinetics: By reducing clearance, PEGylation can lead to longer circulation half-lives of the nanoparticles.[3]
Versatile Platform for Further Functionalization: The terminal hydroxyl group provides a reactive site for the subsequent conjugation of targeting ligands, imaging agents, or other functional molecules.[2]
Physicochemical Properties of Bromo-PEG2-alcohol
A summary of the key physicochemical properties of Bromo-PEG2-alcohol is presented in Table 1.
Property
Value
Chemical Formula
C4H9BrO2
Molecular Weight
169.02 g/mol
Appearance
Colorless to light yellow liquid
Purity
Typically ≥95%
Solubility
Soluble in water and organic solvents like DCM
Storage Conditions
-20°C for long-term storage
Data Presentation: Expected Physicochemical Changes Post-Modification
The surface modification of nanoparticles with Bromo-PEG2-alcohol is expected to induce measurable changes in their physicochemical properties. The following tables summarize representative data obtained from the characterization of nanoparticles before and after modification with a short-chain bromo-PEG-alcohol. The specific values will vary depending on the nanoparticle core material, its initial size, and the density of the grafted PEG chains.
Table 1: Representative Change in Hydrodynamic Diameter and Polydispersity Index (PDI)
Nanoparticle Sample
Hydrodynamic Diameter (nm)
Polydispersity Index (PDI)
Unmodified Nanoparticles
100 ± 2.5
0.15 ± 0.02
PEGylated Nanoparticles
115 ± 3.0
0.13 ± 0.03
Source: Adapted from general PEGylation literature. The increase in hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface.[3]
Table 2: Representative Change in Surface Charge (Zeta Potential)
Nanoparticle Sample
Zeta Potential (mV)
Unmodified (Amine-functionalized)
+35 ± 2.1
PEGylated Nanoparticles
+5 ± 1.8
Source: Adapted from general PEGylation literature. A shift in zeta potential towards neutral is a strong indicator of successful surface modification, as the PEG layer shields the original surface charge.[3]
Table 3: Representative Reduction in Non-Specific Protein Adsorption
Nanoparticle Sample
Protein Adsorption (%)
Unmodified Nanoparticles
100 (reference)
PEGylated Nanoparticles
30 ± 6.2
Source: Adapted from general PEGylation literature. The decrease in protein adsorption demonstrates the "stealth" property imparted by the PEG chains.[3]
Table 4: Exemplary Drug Release Profile
Time (hours)
Cumulative Release from Unmodified Nanoparticles (%)
Cumulative Release from PEGylated Nanoparticles (%)
1
45
35
4
70
60
8
85
78
12
95
90
24
>98
>95
This table illustrates a hypothetical sustained release profile that can be achieved with PEGylated nanoparticles compared to their unmodified counterparts.
Experimental Protocols
The following protocols provide a general framework for the conjugation of Bromo-PEG2-alcohol to nanoparticles with amine or thiol surface groups. It is crucial to optimize reaction conditions (e.g., molar ratios, reaction time, temperature) for each specific nanoparticle system.
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the reaction of Bromo-PEG2-alcohol with nanoparticles displaying primary amine groups on their surface (e.g., aminosilane-coated silica (B1680970) nanoparticles, chitosan (B1678972) nanoparticles). The reaction proceeds via a nucleophilic substitution where the amine group displaces the bromide.[3]
Materials:
Amine-functionalized nanoparticles
Bromo-PEG2-alcohol
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
Quenching solution (optional, e.g., Tris buffer)
Purification system (e.g., centrifuge, dialysis membrane with appropriate MWCO)
Reaction vessel, magnetic stirrer, and inert gas supply (e.g., Nitrogen or Argon)
Procedure:
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent at a known concentration. Sonicate briefly if necessary to ensure a homogenous dispersion.
Reaction Setup: Place the nanoparticle dispersion in a clean, dry reaction vessel under an inert atmosphere.
Reagent Preparation: In a separate vial, dissolve Bromo-PEG2-alcohol and DIPEA in the same anhydrous solvent. A typical starting molar ratio is 1:10:20 (Nanoparticle amine groups : Bromo-PEG2-alcohol : DIPEA).
Conjugation Reaction: Add the Bromo-PEG2-alcohol/DIPEA solution to the nanoparticle dispersion. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring. The reaction can be moderately heated (e.g., 40-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle degradation.[3]
Quenching (Optional): Add a quenching solution to react with any unreacted Bromo-PEG2-alcohol.
Purification: Purify the PEGylated nanoparticles to remove excess reagents and byproducts.
Centrifugation: Centrifuge the reaction mixture, discard the supernatant, and resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS). Repeat this wash step 2-3 times.[3]
Dialysis: Dialyze the reaction mixture against the desired buffer using an appropriate molecular weight cutoff (MWCO) membrane for 24-48 hours with several buffer changes.[3]
Characterization: Characterize the purified PEGylated nanoparticles for changes in size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Further characterization can include Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of PEG ether bonds.
Protocol 2: PEGylation of Thiol-Functionalized Nanoparticles
This protocol is suitable for nanoparticles with surface thiol groups, such as gold nanoparticles or quantum dots functionalized with thiol-containing ligands. The reaction involves the formation of a stable thioether bond.
Materials:
Thiol-functionalized nanoparticles
Bromo-PEG2-alcohol
Reaction Buffer: PBS or Tris-HCl buffer with EDTA (pH 7.5-8.0)
Base (e.g., Sodium Bicarbonate or DIPEA)
Purification system (as in Protocol 1)
Procedure:
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer.
Reagent Preparation: Dissolve Bromo-PEG2-alcohol in the reaction buffer.
Conjugation Reaction: Add the Bromo-PEG2-alcohol solution to the nanoparticle dispersion. Add a base to deprotonate the thiol groups, facilitating the nucleophilic attack. A starting molar ratio of 1:50 (Nanoparticle thiol groups : Bromo-PEG2-alcohol) is recommended. The reaction is typically carried out for 4-12 hours at room temperature with gentle stirring.[3]
Purification: Purify the PEGylated nanoparticles using centrifugation/resuspension or dialysis as described in Protocol 1.[3]
Characterization: Characterize the purified nanoparticles as described in Protocol 1. For gold nanoparticles, a red-shift in the surface plasmon resonance peak observed by UV-Vis spectroscopy can also indicate successful surface modification.[3]
Mandatory Visualizations
Caption: Workflow for nanoparticle surface modification.
The Bromo Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals The functionalization of polyethylene (B3416737) glycol (PEG) linkers with a bromo group provides a robust and versatile tool for the creation of stable bio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polyethylene (B3416737) glycol (PEG) linkers with a bromo group provides a robust and versatile tool for the creation of stable bioconjugates. This in-depth technical guide explores the core principles of bromo-PEG reactivity, offering a comparative analysis of its performance, detailed experimental methodologies, and a look into its applications in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of Bromo-PEG Reactivity
The utility of the bromo group in PEG linkers stems from its nature as an excellent leaving group in nucleophilic substitution reactions.[1] Specifically, the carbon-bromine (C-Br) bond is susceptible to attack by soft nucleophiles, most notably the thiol group (-SH) of cysteine residues within proteins and peptides.[1] This reaction, a type of thiol-alkylation, proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a highly stable thioether bond.[2] This covalent linkage is a cornerstone of creating long-lasting bioconjugates, particularly in the development of non-cleavable ADCs where maintaining the integrity of the linker in circulation is paramount.[1]
The reactivity of the bromo group is often enhanced by incorporating it into a bromoacetamide moiety, which increases the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the reaction with thiols.[1] The reaction rate is significantly influenced by pH, with optimal conditions typically between pH 7.5 and 9.0.[2] This pH range promotes the deprotonation of the cysteine thiol (pKa ≈ 8.2-9.0) to the more nucleophilic thiolate anion.[2]
While less common, the bromo group can also react with other nucleophiles, such as primary amines (e.g., the ε-amino group of lysine (B10760008) residues), though this generally requires more forcing conditions and may be less selective than reactions with thiols.[3]
Data Presentation: Quantitative Analysis of Reactivity and Stability
The choice of linker chemistry is a critical decision in the design of bioconjugates. The following tables summarize key quantitative parameters for bromo-functionalized linkers, with a comparison to the commonly used maleimide-based linkers.
Functional Group
Target Residue
Reaction pH
Relative Reaction Rate
Resulting Linkage
Second-Order Rate Constant (k₂)
Bromoacetyl
Cysteine (Thiol)
9.0
Fast
Thioether
Slower than iodoacetamide
Bromoacetyl
Cysteine (Thiol)
6.5
Slow
Thioether
N/A
Bromoacetamide
Cysteine (Thiol)
7.5 - 9.0
Slower than maleimide
Thioether
~0.6 M⁻¹s⁻¹ (for Iodoacetamide, Bromoacetamide is slower)[2]
Reaction Setup: In a round-bottom flask, dissolve pentaethylene glycol (1.0 equivalent) in a suitable solvent like toluene.
Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring.
[6]3. Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
[6]4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
[6]5. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
[6]6. Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or chloroform/methanol) to isolate the pure α-bromo-ω-hydroxy-PEG.
[6]
Protocol 2: Conjugation of Bromoacetyl-PEG to an Antibody (Cysteine-specific)
This protocol outlines the steps for conjugating a bromoacetyl-PEG linker to cysteine residues of an antibody.
Materials:
Antibody with available cysteine residues (engineered or from reduced interchain disulfides) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Bromoacetyl-PEG-payload (dissolved in a water-miscible organic solvent like DMSO).
Reducing agent (if needed, e.g., TCEP or DTT).
Quenching reagent (e.g., N-acetyl-L-cysteine).
Desalting column.
Procedure:
Antibody Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
Add a 2-5 molar excess of TCEP to the antibody solution.
[7] * Incubate at 37°C for 1-2 hours.
[7] * Immediately remove excess TCEP using a desalting column.
[7]2. Reaction Setup:
Adjust the pH of the antibody solution to 8.0-9.0 for optimal reactivity of the bromoacetyl group.
[1] * Add the bromoacetyl-PEG-payload solution to the antibody solution with gentle mixing. A typical molar excess of the PEG linker is 5- to 20-fold over the antibody.
[1]3. Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. [1]The optimal time and temperature should be determined empirically.
Quenching: Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted bromoacetyl-PEG linker.
[1]5. Purification: Purify the antibody-PEG conjugate from unreacted PEG linker, payload, and other reaction components using a suitable method such as size-exclusion chromatography (SEC).
[1]
Protocol 3: Characterization of the Bromo-PEG Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law.
[8]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated conjugate can provide a precise mass, from which the number of conjugated PEG-payload molecules can be determined.
[8]* Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of different drug-loaded species.
[9]
2. Purity and Aggregation Analysis:
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the level of aggregation.
[7]* SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the ADC and confirm the covalent attachment of the payload to the antibody.
[10]
3. In Vitro Stability:
Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C, and aliquots are taken at various time points. The amount of intact ADC and released payload is quantified by methods such as ELISA or LC-MS to determine the stability of the linker.
[11]
Conclusion
Bromo-functionalized PEG linkers offer a compelling option for bioconjugation, particularly when the stability of the resulting linkage is of high importance. The formation of a robust thioether bond upon reaction with cysteine residues makes these linkers well-suited for applications such as the development of non-cleavable ADCs. [1]While the reaction kinetics may be slower than maleimide-based chemistry at neutral pH, the enhanced stability of the final conjugate can provide significant advantages in vivo. [1]A thorough understanding of the reaction principles, careful optimization of experimental conditions, and comprehensive characterization are essential for the successful application of bromo-PEG linkers in the development of next-generation therapeutics.
The Versatility of a Reactive Handle: A Technical Guide to the Terminal Hydroxyl Group in Bromo-PEG2-alcohol
For Immediate Release [City, State] – [Date] – In the intricate landscape of drug development and bioconjugation, the strategic design of linker molecules is paramount. Bromo-PEG2-alcohol, a heterobifunctional linker, ha...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug development and bioconjugation, the strategic design of linker molecules is paramount. Bromo-PEG2-alcohol, a heterobifunctional linker, has emerged as a critical tool for researchers and scientists. This technical guide delves into the core functionality of its terminal hydroxyl group, providing an in-depth analysis of its reactivity, derivatization strategies, and applications, with a focus on empowering drug development professionals with actionable knowledge.
The unique architecture of Bromo-PEG2-alcohol, featuring a reactive bromo group at one terminus and a versatile hydroxyl group at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a powerful platform for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] While the bromo group serves as an excellent leaving group for nucleophilic substitution reactions, the terminal hydroxyl group provides a distinct reactive handle for a multitude of chemical modifications.[2][3]
The Chemical Reactivity of the Terminal Hydroxyl Group
The terminal hydroxyl group of Bromo-PEG2-alcohol is a primary alcohol, which, while not inherently highly reactive, serves as a versatile precursor for a variety of functional groups. Its utility is realized through chemical transformations that convert it into more reactive species or directly couple it to molecules of interest. The primary reactions involving the hydroxyl group include activation, oxidation, and esterification.
Activation of the Hydroxyl Group
Direct nucleophilic substitution on the hydroxyl group is inefficient due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, an "activation" step is typically employed to convert the hydroxyl group into a better leaving group, most commonly a sulfonate ester such as a tosylate (-OTs) or a mesylate (-OMs).[1] This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.[1][4] The resulting sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles.
dot
Caption: Activation of the terminal hydroxyl group and subsequent nucleophilic substitution.
Oxidation to Carboxylic Acids
The primary alcohol of Bromo-PEG2-alcohol can be oxidized to a carboxylic acid, introducing a new functional handle for conjugation, particularly for forming stable amide bonds with amine-containing molecules.[5] Various oxidizing agents can be employed, with modern methods favoring mild and selective conditions to avoid unwanted side reactions, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).[5][6]
dot
Caption: Oxidation of the terminal hydroxyl group to a carboxylic acid for amide bond formation.
Quantitative Data on Hydroxyl Group Derivatization
The efficiency of the derivatization of the terminal hydroxyl group is critical for the successful synthesis of the desired bioconjugate. The following table summarizes typical reaction conditions and expected yields for key transformations.
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following sections provide step-by-step methodologies for key derivatizations of the terminal hydroxyl group of Bromo-PEG-alcohols.
Protocol 1: Tosylation of Bromo-PEG-alcohol
This protocol describes the activation of the terminal hydroxyl group by conversion to a tosylate.[1][4]
Materials:
Bromo-PEG-alcohol (1.0 equivalent)
Anhydrous Dichloromethane (DCM)
Triethylamine (1.5 equivalents) or Pyridine (B92270) (1.5 equivalents)
Dissolve Bromo-PEG-alcohol in a mixture of DCM and phosphate buffer.
Add a catalytic amount of TEMPO to the biphasic mixture.
Cool the reaction to 0 °C and add the NaOCl solution dropwise while stirring vigorously.
After the initial oxidation to the aldehyde is complete (monitor by TLC), add the NaClO₂ solution.
Allow the reaction to warm to room temperature and stir until the oxidation to the carboxylic acid is complete.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Bromo-PEG-carboxylic acid.
Application in PROTAC Synthesis: An Experimental Workflow
A prime application of the derivatized terminal hydroxyl group of Bromo-PEG-alcohols is in the synthesis of PROTACs. The following workflow illustrates the synthesis of a PROTAC targeting the BRD4 protein, utilizing a JQ1 derivative as the target-binding ligand and pomalidomide (B1683931) as the E3 ligase ligand.[7][8]
dot
Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC using Bromo-PEG-alcohol.
PROTAC Mechanism of Action: A Signaling Pathway
The synthesized PROTAC functions by inducing the degradation of the target protein through the ubiquitin-proteasome system. This mechanism can be visualized as a signaling pathway.[7][8]
dot
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
The terminal hydroxyl group of Bromo-PEG2-alcohol is a cornerstone of its functionality as a heterobifunctional linker. Its capacity for selective derivatization into a range of reactive moieties provides medicinal chemists and drug developers with a versatile tool for the construction of sophisticated therapeutic agents. A thorough understanding of the reaction chemistry, coupled with robust experimental protocols, is essential to fully harness the potential of this valuable molecule in advancing the frontiers of medicine.
The Stability and Storage of Bromo-PEG2-alcohol: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability of Bromo-PEG2-alcohol, a critical bifunctional linker in modern drug discovery. Bromo-PEG2...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability of Bromo-PEG2-alcohol, a critical bifunctional linker in modern drug discovery.
Bromo-PEG2-alcohol, a member of the polyethylene (B3416737) glycol (PEG) family, serves as a versatile linker in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature, featuring a reactive bromide and a terminal hydroxyl group, allows for the covalent linkage of different molecular entities. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] However, the inherent reactivity of the carbon-bromine bond necessitates a thorough understanding of its stability to ensure the integrity and successful application of this crucial reagent. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of Bromo-PEG2-alcohol.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Bromo-PEG2-alcohol is essential for its proper handling and application.
Bromo-PEG2-alcohol is generally stable when stored under the recommended conditions. However, its reactivity, primarily centered around the carbon-bromine bond, makes it susceptible to degradation under specific environmental stressors.
The primary degradation route is nucleophilic substitution of the bromide, which is an excellent leaving group.[1][2][3] The stability of Bromo-PEG2-alcohol is significantly influenced by pH, the presence of nucleophiles, and exposure to light and air.
Key Factors Influencing Stability:
pH: The bromo group is prone to hydrolysis, a reaction that is accelerated at higher pH levels (e.g., pH > 8-9) through an SN2 mechanism, leading to the formation of a diol.[7] While more stable in neutral or slightly acidic aqueous solutions, prolonged exposure should be avoided.
Nucleophiles: Strong nucleophiles, such as amines (e.g., Tris buffer, lysine (B10760008) residues) and thiols (e.g., cysteine residues, dithiothreitol), can readily displace the bromide ion.[7] Care must be taken to use non-nucleophilic buffers and purified reactants in conjugation reactions.
Oxidation: Although the bromo group is the most reactive site, the polyethylene glycol chain can undergo oxidation over extended periods of exposure to air and light. This can lead to the formation of aldehydes and carboxylates.
Incompatible Materials
To prevent degradation and ensure experimental success, avoid contact with the following:
Under fire conditions, Bromo-PEG2-alcohol may decompose to produce toxic fumes, including carbon oxides and hydrogen bromide gas.[8]
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and shelf-life of Bromo-PEG2-alcohol. The recommended conditions for the pure compound and its solutions are summarized below.
Prepare solutions on the day of use whenever possible.[2]
Handling Protocol: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[2][8] This prevents moisture condensation inside the vial, which could lead to hydrolysis of the bromo group.
Potential Degradation Pathway
The most significant degradation pathway for Bromo-PEG2-alcohol in aqueous and/or nucleophilic environments is hydrolysis. This S_N2 reaction results in the substitution of the bromine atom with a hydroxyl group, yielding 2-(2-hydroxyethoxy)ethanol and hydrobromic acid.
Potential Hydrolysis of Bromo-PEG2-alcohol.
Experimental Protocol: Stability Assessment by LC-MS
To quantitatively assess the stability of Bromo-PEG2-alcohol under specific experimental conditions, a liquid chromatography-mass spectrometry (LC-MS) based assay can be employed. This protocol provides a general framework for such an analysis.
Objective: To determine the rate of degradation of Bromo-PEG2-alcohol in a given buffer system at a specific temperature.
Materials:
Bromo-PEG2-alcohol
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
HPLC or UPLC system coupled to a mass spectrometer
Procedure:
Solution Preparation: Prepare a stock solution of Bromo-PEG2-alcohol in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution into the buffer of interest to a final concentration of 1 mg/mL.
Incubation: Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
Quenching: Immediately quench the reaction by diluting the aliquot 1:100 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
LC-MS Analysis:
Column: C18 reverse-phase column
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: A suitable gradient to separate Bromo-PEG2-alcohol from its degradation products (e.g., 5% to 95% B over 10 minutes).
MS Detection: Monitor for the expected ions of Bromo-PEG2-alcohol (e.g., [M+Na]+) and its primary hydrolysis product, the corresponding diol.
Data Analysis:
Integrate the peak area of the intact Bromo-PEG2-alcohol at each time point.
Plot the percentage of remaining Bromo-PEG2-alcohol against time to determine its stability profile under the tested conditions.
Workflow for assessing the stability of Bromo-PEG2-alcohol.
By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of Bromo-PEG2-alcohol, thereby promoting reproducible and successful outcomes in their research and development endeavors.
An In-depth Technical Guide to the Safe Handling of Bromo-PEG2-alcohol
This guide provides comprehensive safety and handling precautions for Bromo-PEG2-alcohol, a bifunctional molecule utilized by researchers, scientists, and drug development professionals. As a PEG derivative containing a...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive safety and handling precautions for Bromo-PEG2-alcohol, a bifunctional molecule utilized by researchers, scientists, and drug development professionals. As a PEG derivative containing a bromide group and a terminal hydroxyl group, it serves as a versatile linker, with the hydrophilic PEG spacer enhancing solubility in aqueous solutions.[1][2][3] Adherence to the following protocols is essential for ensuring personal safety and maintaining experimental integrity.
Chemical and Physical Properties
A foundational understanding of Bromo-PEG2-alcohol's properties is critical for its safe handling. The key physical and chemical characteristics are summarized below.
There are some discrepancies across safety data sheets regarding the hazard classification of Bromo-PEG2-alcohol. While one source indicates it is not classified as a hazard under GHS, another assigns it a "Warning" signal word with specific hazard statements.[5] To ensure the highest level of safety, it is prudent to handle the compound as potentially hazardous.
The following protocols outline the recommended procedures for handling Bromo-PEG2-alcohol in a laboratory setting.
3.1. Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
3.2. Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield must be worn.[5][8]
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[5][8]
Body Protection: A lab coat should be worn to protect against skin contact.[5]
3.3. General Hygiene Practices
Avoid all contact with skin, eyes, and clothing.
Do not eat, drink, or smoke in the laboratory.
Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][8]
Contaminated clothing should be removed and washed before reuse.[5]
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of Bromo-PEG2-alcohol.
Diagram: Workflow for Safe Handling of Bromo-PEG2-alcohol.
Emergency Procedures
5.1. First Aid Measures
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[5][8]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. If irritation persists, seek medical attention.[5][8]
Inhalation: Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[5][8]
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
5.2. Firefighting Measures
In case of a fire, use dry powder or carbon dioxide extinguishers.[5]
Firefighters should wear protective clothing and a self-contained breathing apparatus (SCBA).[5]
5.3. Accidental Release Measures
Evacuate the area and ensure adequate ventilation.
Wear appropriate PPE, including a respirator, gloves, and eye protection.[5]
Contain the spill using an inert absorbent material such as sand or vermiculite.[5]
Collect the absorbed material into a tightly closed container for disposal.[5]
Prevent the spill from entering drains or water courses.[5][8]
Storage and Disposal
6.1. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
The recommended storage temperature is refrigerated or in a freezer at -20°C.[2]
Keep away from heat, flames, sparks, and incompatible materials such as oxidizing agents.[5][8]
If stock solutions are prepared, it is recommended to store them in aliquots in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the product to equilibrate to room temperature for at least one hour before opening.[1][10]
6.2. Disposal
Disposal of Bromo-PEG2-alcohol and any contaminated materials must be handled as special waste.[5][8]
Engage a licensed disposal company and consult with local waste disposal authorities to ensure compliance with all national and regional regulations.[5][8]
Waste should be segregated and placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[11] Do not mix with non-halogenated waste.[11]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for Bromo-PEG2-alcohol. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional and regulatory safety protocols.
Application Notes and Protocols for Bromo-PEG2-alcohol Reactions with Thiol-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the reaction of Bromo-PEG2-alcohol with thiol-containing molecules, a critical conjugation techniqu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of Bromo-PEG2-alcohol with thiol-containing molecules, a critical conjugation technique in biopharmaceutical research and drug development. The following sections detail the underlying chemistry, optimized reaction conditions, step-by-step experimental protocols, and expected outcomes.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve solubility, increase serum half-life, and reduce immunogenicity. Bromo-PEG2-alcohol is a heterobifunctional linker that enables the site-specific conjugation of a PEG moiety to a biomolecule. The bromide group serves as a reactive handle for coupling to nucleophiles, most notably the thiol group of cysteine residues, while the terminal alcohol can be used for further functionalization.
The reaction between the bromo group and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[1][2] This covalent linkage is highly stable in vivo, making it an ideal strategy for creating long-lasting bioconjugates.[2][3]
Reaction Mechanism: Thiol Alkylation
The conjugation of Bromo-PEG2-alcohol to a thiol-containing molecule, such as a cysteine residue on a protein, is a straightforward alkylation reaction. The key steps are:
Thiol Deprotonation: The reaction is typically performed under neutral to slightly basic conditions (pH 7.2-8.5).[1][4] In this pH range, a fraction of the thiol groups (-SH) are deprotonated to form the more nucleophilic thiolate anion (-S⁻).[1]
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile and attacks the carbon atom bearing the bromine atom on the Bromo-PEG2-alcohol.
Bromide Displacement: The bromide ion is a good leaving group and is displaced by the incoming thiolate, resulting in the formation of a stable carbon-sulfur (thioether) bond.[1][2]
Optimized Reaction Conditions
The efficiency of the conjugation reaction is dependent on several key parameters. The following table summarizes the recommended conditions for the reaction of Bromo-PEG2-alcohol with a thiol-containing protein.
Parameter
Recommended Range
Rationale
pH
7.2 - 8.5
Facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.[1][4]
Temperature
4°C to Room Temperature (20-25°C)
Lower temperatures can be used to minimize protein degradation, though reaction times will be longer.[1][4]
Molar Excess of Bromo-PEG2-alcohol
10 to 50-fold
A molar excess of the PEG reagent drives the reaction to completion.[1][4]
Protein Concentration
1 - 10 mg/mL
A balance between maintaining protein stability and achieving sufficient reaction kinetics.[4]
Buffer System
Phosphate-buffered saline (PBS), HEPES
Amine-free buffers are crucial to avoid side reactions with the bromo group.[5]
Reducing Agent (if necessary)
TCEP (Tris(2-carboxyethyl)phosphine)
To reduce disulfide bonds and ensure the availability of free thiols. TCEP is preferred as it does not contain a thiol group itself.[1]
Reaction Time
2 - 24 hours
Dependent on temperature and the specific reactants. Reactions at 4°C may require overnight incubation.[4]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of Bromo-PEG2-alcohol to a Cysteine-Containing Protein
This protocol outlines the steps for conjugating Bromo-PEG2-alcohol to a protein with accessible cysteine residues.
Materials:
Cysteine-containing protein
Bromo-PEG2-alcohol
Reaction Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5 (degassed)
Reducing Agent (optional): TCEP-HCl
Quenching Reagent: L-cysteine or 2-mercaptoethanol
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
Protein Preparation:
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP-HCl and incubate at room temperature for 60 minutes.
If a reducing agent was used, remove the excess TCEP by dialysis or using a desalting column against the reaction buffer.
Bromo-PEG2-alcohol Preparation:
Immediately before use, dissolve a 10 to 50-fold molar excess of Bromo-PEG2-alcohol in a minimal amount of a compatible solvent such as deionized water, DMSO, or DMF.[1][5]
Conjugation Reaction:
Add the Bromo-PEG2-alcohol solution to the protein solution while gently stirring. The final concentration of any organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[5]
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Protect the reaction from light.[1]
Quenching the Reaction (Optional):
To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of approximately 50 mM.[1]
Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess Bromo-PEG2-alcohol.[1]
Purification:
Remove unreacted Bromo-PEG2-alcohol, quenching reagent, and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS).
Analysis:
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
Characterize the degree of PEGylation using techniques such as mass spectrometry.
Troubleshooting and Side Reactions
While the reaction of Bromo-PEG2-alcohol with thiols is generally efficient and specific, potential side reactions and issues can arise.
Reaction with other nucleophiles: Although thiols are more nucleophilic than amines at neutral pH, some reaction with lysine (B10760008) residues can occur, particularly at higher pH values (pH > 8.5).[4] To favor thiol-specific modification, maintain the pH within the recommended range.
Disulfide bond formation: Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds.[5] This reduces the concentration of available thiols for conjugation. It is advisable to degas buffers and, if necessary, perform the reaction under an inert atmosphere.[5]
Low conjugation efficiency: If the degree of PEGylation is lower than expected, consider increasing the molar excess of the Bromo-PEG2-alcohol, extending the reaction time, or optimizing the pH.[5] Ensure that disulfide bonds have been adequately reduced.
By carefully controlling the reaction conditions and following the outlined protocols, researchers can achieve efficient and specific conjugation of Bromo-PEG2-alcohol to thiol-containing molecules, enabling the development of novel biotherapeutics with enhanced properties.
Synthesizing a PROTAC Using a Bromo-PEG2-alcohol Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilize the cell's own ubiquitin-proteasome system to s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3] Short-chain polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide a degree of flexibility to enable optimal ternary complex formation.[4][5] The Bromo-PEG2-alcohol linker is a versatile building block for PROTAC synthesis, featuring a reactive bromide for initial conjugation and a terminal hydroxyl group for subsequent attachment of the second ligand.
This document provides detailed application notes and protocols for the synthesis of a model PROTAC using a Bromo-PEG2-alcohol linker, targeting the well-characterized bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
PROTAC Mechanism of Action and Signaling Pathway
PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., CRBN), forming a ternary complex.[2][6] This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the target protein.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the process.[2]
The degradation of BRD4, an epigenetic reader that plays a crucial role in the transcription of key oncogenes like MYC, leads to the suppression of its downstream signaling pathways.[2][7] This results in the inhibition of cancer cell proliferation and the induction of apoptosis.[7]
General mechanism of PROTAC-mediated protein degradation.
Downstream signaling effects of BRD4 degradation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a model BRD4-targeting PROTAC (JQ1-PEG2-Pomalidomide) synthesized using a Bromo-PEG2-alcohol linker. These values are illustrative and may vary based on specific experimental conditions.
Table 1: Physicochemical Properties of JQ1-PEG2-Pomalidomide
Parameter
Value
Molecular Weight ( g/mol )
~850
cLogP
~4.5
Topological Polar Surface Area (Ų)
~150
Table 2: Biological Activity of JQ1-PEG2-Pomalidomide
Parameter
Cell Line
Value
DC₅₀ (nM)
Cancer Cell Line A
150
Dₘₐₓ (%)
Cancer Cell Line A
80
DC₅₀ (nM)
Cancer Cell Line B
200
Dₘₐₓ (%)
Cancer Cell Line B
75
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are cell-line dependent.
Experimental Protocols
Protocol 1: Synthesis of JQ1-PEG2-Pomalidomide PROTAC
This protocol outlines a three-step synthesis of a BRD4-targeting PROTAC.
Step 1: Synthesis of JQ1-PEG2-alcohol Intermediate (Williamson Ether Synthesis)
To a solution of the JQ1 derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of Bromo-PEG2-alcohol (1.2 eq) in anhydrous DMF to the reaction mixture.
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG2-alcohol intermediate.
Step 2: Synthesis of JQ1-PEG2-OMs Intermediate (Mesylation)
Dissolve the JQ1-PEG2-alcohol intermediate (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (2.0 eq) to the solution.
Slowly add methanesulfonyl chloride (1.5 eq) dropwise to the reaction mixture.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting JQ1-PEG2-OMs intermediate is used in the next step without further purification.
Step 3: Synthesis of Final PROTAC (JQ1-PEG2-Pomalidomide)
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Add a solution of the JQ1-PEG2-OMs intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final JQ1-PEG2-Pomalidomide PROTAC.
Protocol 2: Characterization of the Final PROTAC
1. Mass Spectrometry (MS):
Objective: To confirm the molecular weight of the synthesized PROTAC.
Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of ~10 µg/mL.
Data Analysis: Compare the observed m/z of the [M+H]⁺ ion with the calculated theoretical mass. The mass accuracy should be within 5 ppm.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To confirm the structure of the synthesized PROTAC.
Method: ¹H and ¹³C NMR.
Sample Preparation: Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Analysis: Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the PROTAC structure. The characteristic signals of the JQ1 moiety, the pomalidomide moiety, and the PEG linker should be present and integrated correctly.
Protocol 3: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.[7]
Materials:
Cancer cell line expressing BRD4 (e.g., HeLa, THP-1).
Synthesized JQ1-PEG2-Pomalidomide PROTAC.
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin).
HRP-conjugated secondary antibody.
Chemiluminescent substrate.
Procedure:
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
Antibody Incubation: Block the membrane and incubate with the primary antibody for BRD4. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Loading Control: Strip the membrane and re-probe with the loading control antibody.
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control signal. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
The use of a Bromo-PEG2-alcohol linker provides a straightforward and efficient method for the synthesis of PROTACs. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a model BRD4-degrading PROTAC. By following these detailed procedures, researchers can effectively synthesize and evaluate novel PROTACs for their therapeutic potential.
Application Notes and Protocols for Attaching Bromo-PEG2-alcohol to a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the covalent attachment of Bromo-PEG2-alcohol to small molecule inhibitors containing common function...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of Bromo-PEG2-alcohol to small molecule inhibitors containing common functional groups: phenols, amines, and carboxylic acids. This modification is a key step in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the PEG linker serves to connect the inhibitor to an E3 ligase ligand, thereby inducing targeted protein degradation.[1][2] The inclusion of a short, hydrophilic PEG2 linker can also improve the solubility and pharmacokinetic properties of the parent inhibitor.[3]
Overview of Conjugation Chemistries
Bromo-PEG2-alcohol is a heterobifunctional linker featuring a reactive bromide and a terminal hydroxyl group. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to nucleophilic functional groups on the small molecule inhibitor. The terminal hydroxyl group can be used for subsequent modifications if required.
The primary methods for conjugating Bromo-PEG2-alcohol to a small molecule inhibitor are:
Williamson Ether Synthesis: For inhibitors containing a phenolic hydroxyl group.
N-Alkylation: For inhibitors with a primary or secondary amine.
Steglich Esterification: For inhibitors possessing a carboxylic acid moiety.
The choice of method is dictated by the functional groups present on the small molecule inhibitor.
Experimental Protocols
The following protocols provide a general framework for the conjugation reactions. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific small molecule inhibitors.
Protocol 1: Williamson Ether Synthesis for Phenolic Inhibitors
This protocol describes the O-alkylation of a phenolic hydroxyl group on a small molecule inhibitor with Bromo-PEG2-alcohol.[3][4][5][6]
Application Note: Quantifying the Degree of Labeling with Bromo-PEG2-alcohol
Audience: Researchers, scientists, and drug development professionals. Introduction PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug d...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. This modification can enhance solubility, extend circulation half-life, and reduce immunogenicity. Bromo-PEG2-alcohol is a heterobifunctional PEG linker that enables the covalent attachment of a diethylene glycol unit to proteins, peptides, or other molecules. The bromide group serves as a reactive site for nucleophilic substitution, readily reacting with functional groups such as thiols (e.g., cysteine residues) and amines (e.g., lysine (B10760008) residues or the N-terminus of a protein). The terminal hydroxyl group can be used for further derivatization if desired.
Accurately quantifying the degree of labeling (DOL), which is the average number of PEG molecules conjugated to each target molecule, is a critical quality attribute. The DOL can significantly impact the efficacy and safety of a PEGylated product. This application note provides detailed protocols for labeling a model protein with Bromo-PEG2-alcohol and for quantifying the DOL using common analytical techniques.
Experimental Workflow
The overall process for labeling and quantifying the degree of labeling with Bromo-PEG2-alcohol involves several key steps, from the initial conjugation reaction to the final analysis and data interpretation.
Caption: Experimental workflow for protein labeling and DOL determination.
The core of the labeling process is a nucleophilic substitution reaction where a nucleophilic group on the protein (e.g., the thiol group of a cysteine residue) attacks the carbon atom bonded to the bromine atom of Bromo-PEG2-alcohol. This results in the formation of a stable covalent bond and the displacement of the bromide ion.
Caption: Nucleophilic substitution reaction for protein PEGylation.
Experimental Protocols
Protocol 1: Labeling of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the general procedure for labeling a protein containing reactive thiol or amine groups with Bromo-PEG2-alcohol.
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
Protein Preparation: Dissolve BSA in PBS to a final concentration of 5-10 mg/mL.
Bromo-PEG2-alcohol Solution: Immediately before use, dissolve a 20- to 50-fold molar excess of Bromo-PEG2-alcohol in a minimal amount of DMSO.
Conjugation Reaction: Slowly add the Bromo-PEG2-alcohol solution to the protein solution while gently stirring. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein integrity.
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
Purification: Remove unreacted Bromo-PEG2-alcohol and quenching reagent by SEC or dialysis.
Protocol 2: Quantification of DOL by MALDI-TOF Mass Spectrometry
This method determines the average number of attached PEG molecules by measuring the mass increase of the protein.
Materials:
Purified PEGylated protein
Unmodified protein (control)
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water/TFA)
MALDI-TOF mass spectrometer
Procedure:
Sample Preparation: Mix a small volume (e.g., 1 µL) of the purified PEGylated protein solution (approximately 1 mg/mL) with an equal volume of the MALDI matrix solution directly on the MALDI target plate. Repeat for the unmodified protein control.
Crystallization: Allow the mixture to air-
Method
Application Notes and Protocols for the Reaction of Bromo-PEG2-alcohol with Primary Amines
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed framework for the reaction of Bromo-PEG2-alcohol with primary amines. This process is a fundamental bioconjugatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the reaction of Bromo-PEG2-alcohol with primary amines. This process is a fundamental bioconjugation technique used to link the hydrophilic PEG spacer to various molecules such as proteins, peptides, and small molecule drugs, thereby enhancing their solubility and pharmacokinetic properties.
Reaction Principle
The reaction between Bromo-PEG2-alcohol and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion, which is a good leaving group, and the formation of a stable carbon-nitrogen bond, yielding a secondary amine.[2][3] To favor mono-alkylation and prevent the resulting secondary amine from reacting further, it is often recommended to use an excess of the primary amine.[1][4]
Applications in Drug Development
A significant application of this reaction is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] For instance, an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, can be conjugated to Bromo-PEG2-alcohol if it possesses a primary amine.[1][5] The resulting conjugate forms part of a PROTAC designed to degrade the EGFR protein.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the alkylation of a primary amine with a bromo-PEG linker. These parameters are based on protocols for similar molecules and should be optimized for specific substrates.[1][6]
Parameter
Recommended Condition
Notes
Reactants
Bromo-PEG2-alcohol, Primary Amine
Molar Ratio (Amine:Bromo-PEG2-alcohol)
1.5:1 to 5:1
A higher excess of the amine minimizes over-alkylation.[1]
Solvent
Anhydrous DMF, ACN, or DCM
DMF is a common choice due to its ability to dissolve a wide range of reactants.[1]
Base
K₂CO₃, TEA, DIPEA
An inorganic base like K₂CO₃ is often used to neutralize the HBr formed during the reaction.[1]
Molar Excess of Base
2 - 3 equivalents
Ensures the primary amine remains deprotonated and nucleophilic.[1]
Temperature
Room Temperature to 80 °C
Higher temperatures can increase the reaction rate but may also promote side reactions.[1]
Standard laboratory glassware for work-up and purification
TLC plates or LC-MS for reaction monitoring
Flash column chromatography system or preparative HPLC for purification
Procedure:
Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the primary amine (1.5 equivalents) in anhydrous DMF.
Add finely ground potassium carbonate (2.5 equivalents) to the solution.
Stir the suspension at room temperature for 15 minutes.
Reaction Initiation: Add a solution of Bromo-PEG2-alcohol (1.0 equivalent) in anhydrous DMF to the reaction mixture.
Heat the reaction mixture to 60 °C and stir for 16-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the Bromo-PEG2-alcohol is consumed.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Purification:
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., 0-10% methanol (B129727) in dichloromethane) to isolate the desired amine-PEG2-alcohol conjugate.[1]
For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used.
Visualizations
Caption: SN2 Reaction Mechanism of Bromo-PEG2-alcohol with a Primary Amine.
Caption: Experimental Workflow for Amine-PEG2-alcohol Synthesis.
Application Notes and Protocols for Site-Specific Protein Modification Using Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction to Bromo-PEG2-alcohol Bromo-PEG2-alcohol is a heterobifunctional crosslinker containing a terminal bromide group and a termin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Bromo-PEG2-alcohol
Bromo-PEG2-alcohol is a heterobifunctional crosslinker containing a terminal bromide group and a terminal hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The bromide serves as an effective alkylating agent for nucleophilic functional groups, while the hydrophilic PEG chain enhances the solubility of the modified molecule in aqueous media.[1][3] The terminal hydroxyl group can be used for further derivatization if required.[1][2][3] This reagent is particularly well-suited for the site-specific modification of proteins, a critical process in the development of biotherapeutics to improve their pharmacokinetic and pharmacodynamic properties.[5][6]
Principle of Site-Specific Protein Modification
Site-specific protein modification aims to produce a homogeneous population of protein conjugates with a defined location and stoichiometry of modification. This is in contrast to random modification (e.g., at lysine (B10760008) residues), which can result in a heterogeneous mixture of products with variable biological activity and immunogenicity. Cysteine is an ideal target for site-specific modification due to the relatively low natural abundance of free cysteine residues on the surface of most proteins and the high nucleophilicity of its thiol group.[7]
The modification process using Bromo-PEG2-alcohol involves a nucleophilic substitution (SN2) reaction. The thiol group (-SH) of a cysteine residue, particularly in its deprotonated thiolate form (-S⁻), acts as a potent nucleophile that attacks the carbon atom attached to the bromine atom of the Bromo-PEG2-alcohol.[7][8] This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the PEG moiety to the protein at the specified cysteine residue.[7][8]
To achieve site-specificity, a cysteine residue can be introduced at a desired location on the protein surface using site-directed mutagenesis.[9][10][11] This allows for precise control over the point of PEGylation, ensuring that the modification does not interfere with the protein's active site or regions critical for its function.
Advantages of Using Bromo-PEG2-alcohol for Cysteine Modification
High Specificity: The bromo group preferentially reacts with the highly nucleophilic thiol group of cysteine residues, especially under controlled pH conditions (pH 7.5-8.5), minimizing off-target reactions with other amino acid side chains like lysine.[7][12][13]
Stable Linkage: The resulting thioether bond is highly stable under physiological conditions, ensuring the integrity of the PEGylated protein conjugate in vivo.[7][8]
Hydrophilicity: The short PEG spacer enhances the hydrophilicity of the modified protein, which can improve solubility and reduce aggregation.[1][3]
Homogeneous Product: Site-specific modification at an engineered cysteine residue leads to a well-defined, homogeneous product, which is crucial for regulatory approval and consistent therapeutic efficacy.[7]
Caption: General workflow for site-specific protein PEGylation.
Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol provides a general workflow for introducing a cysteine codon at a specific site in the gene encoding the protein of interest. Commercial kits for site-directed mutagenesis are widely available and their specific instructions should be followed.
Materials:
Plasmid DNA containing the gene of interest
Mutagenic primers (forward and reverse) containing the desired cysteine codon
Primer Design: Design forward and reverse primers (~25-45 bases in length) that are complementary to the target DNA sequence, with a mismatch at the center to introduce the cysteine codon (TGC or TGT).
PCR Amplification: Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase to generate the mutated plasmid.
DpnI Digestion: Digest the PCR product with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
Plasmid Isolation and Sequencing: Select several colonies and grow them in liquid culture. Isolate the plasmid DNA and send it for sequencing to confirm the presence of the desired cysteine mutation.
Protein Expression and Purification: Once the mutation is confirmed, the new plasmid can be used to express and purify the cysteine-engineered protein using standard protocols.
Protocol 2: Site-Specific PEGylation of a Cysteine Residue with Bromo-PEG2-alcohol
This protocol describes the conjugation of Bromo-PEG2-alcohol to a protein with an accessible cysteine residue.
Materials:
Cysteine-engineered protein (1-5 mg/mL)
Bromo-PEG2-alcohol
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5-8.5.[12]
Quenching Solution: 1 M N-acetylcysteine or L-cysteine
Desalting column (e.g., PD-10)
Procedure:
Protein Preparation: Dissolve the protein or exchange its buffer to the Reaction Buffer to a final concentration of 1-5 mg/mL using a desalting column.[12]
Reduction of Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond or if the protein has formed dimers, add TCEP to a final concentration of a 10-fold molar excess over the protein.[7][8] Incubate at room temperature for 1 hour.[12]
Removal of Reducing Agent: Immediately before PEGylation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.[12] This step is crucial as the reducing agent will compete with the protein's thiol for the bromo-PEG reagent.
PEGylation Reaction:
Prepare a stock solution of Bromo-PEG2-alcohol in a compatible organic solvent (e.g., DMSO or DMF).
Add a 10- to 50-fold molar excess of Bromo-PEG2-alcohol to the protein solution.[7][8] The optimal ratio should be determined empirically.
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[7] Protect the reaction from light.
Quenching the Reaction: Stop the reaction by adding a quenching solution (e.g., N-acetylcysteine or L-cysteine) to a final concentration of 10-20 mM to react with any excess Bromo-PEG2-alcohol.[13]
Purification of PEGylated Protein: Remove the excess PEG reagent and byproducts to obtain the purified PEGylated protein. Common purification methods include:
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted PEG reagents.[][15]
Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[]
Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and identification of PEGylation sites.[]
Protocol 3: Characterization of the PEGylated Protein
After purification, the PEGylated protein must be thoroughly characterized to confirm successful conjugation and assess its properties.
Caption: A tiered strategy for PEGylated protein characterization.
Methods:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
Principle: Separates proteins based on their apparent molecular weight. PEGylated proteins migrate slower than their unmodified counterparts due to the increased hydrodynamic radius.[16]
Procedure: Run samples of the unmodified protein, the PEGylation reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel. Stain with Coomassie Blue to visualize the protein bands.[16]
Analysis: Compare the bands. A shift to a higher apparent molecular weight in the purified sample indicates successful PEGylation.[17] The presence of a single, shifted band suggests a homogeneous product.
Mass Spectrometry (MS):
Principle: Provides an accurate molecular weight of the protein. MALDI-TOF MS is commonly used for this purpose.[5]
Procedure: Analyze samples of the unmodified and purified PEGylated protein by MALDI-TOF MS.
Analysis: The mass of the PEGylated protein should be equal to the mass of the unmodified protein plus the mass of the attached PEG moieties. This confirms the degree of PEGylation (e.g., mono-PEGylated, di-PEGylated).[18]
High-Performance Liquid Chromatography (HPLC):
Principle: Chromatographic techniques like Size-Exclusion (SEC) and Reverse-Phase (RP) HPLC can separate different species in the reaction mixture.[6]
SEC-HPLC: Separates molecules based on their hydrodynamic size. It can be used to assess the purity of the PEGylated protein and detect any aggregation.[]
RP-HPLC: Separates molecules based on hydrophobicity. It can resolve proteins with different degrees of PEGylation.[6][]
Biological Activity Assays:
Principle: Measures the functional integrity of the protein after modification.
Procedure: Conduct a relevant biological assay (e.g., enzyme kinetics, receptor binding assay) to compare the activity of the PEGylated protein to the unmodified protein.
Analysis: This is critical to ensure that the PEGylation at the chosen site did not negatively impact the protein's function.
Data Presentation
Table 1: Typical Reaction Parameters for Cysteine-Specific PEGylation
Parameter
Recommended Range
Purpose
Protein Concentration
1 - 5 mg/mL
To maintain protein stability and ensure efficient reaction kinetics.[7]
Buffer System
Phosphate or HEPES buffer
To maintain a stable pH for the reaction.
pH
7.5 - 8.5
To facilitate the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[7]
Molar Excess (Bromo-PEG:Protein)
10:1 to 50:1
To drive the conjugation reaction to completion.[7][8]
Temperature
4°C or Room Temperature (20-25°C)
To control the reaction rate and maintain protein stability.[7]
Reaction Time
2-16 hours
To allow sufficient time for the reaction to proceed to completion.[7]
Reducing Agent (optional)
TCEP (10-fold molar excess)
To ensure the target cysteine is in its reduced, reactive state.[7][8]
Table 2: Summary of Analytical Techniques for Characterizing PEGylated Proteins
Technique
Principle
Information Obtained
SDS-PAGE
Separation by apparent molecular weight
Confirmation of PEGylation, estimation of molecular weight increase, assessment of homogeneity.[16][17]
Mass Spectrometry (MS)
Measurement of mass-to-charge ratio
Accurate molecular weight of the conjugate, determination of the degree of PEGylation.[5][6]
SEC-HPLC
Separation by hydrodynamic size
Purity of the PEGylated protein, detection of aggregates, separation from unreacted PEG.[][15]
IEX-HPLC
Separation by surface charge
Separation of different PEGylated species (e.g., positional isomers).[]
RP-HPLC
Separation by hydrophobicity
High-resolution separation of PEGylated isoforms.[6][]
Biological Activity Assays
Measurement of protein function
Assessment of the impact of PEGylation on the protein's biological function.[17]
Application Notes and Protocols for Bromo-PEG2-alcohol Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals. Introduction PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a fundamental strategy in d...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a fundamental strategy in drug development and biotechnology.[1][2] It is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules.[1][3] Key benefits include improved aqueous solubility, increased circulatory half-life, reduced immunogenicity, and enhanced stability.[2][4]
Bromo-PEG2-alcohol is a heterobifunctional PEGylation reagent. It features a terminal bromide group and a terminal hydroxyl group, separated by a two-unit PEG spacer.[5][6] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to target molecules.[5][7] The hydrophilic PEG chain improves the solubility of the resulting conjugate in aqueous media.[5][6] The terminal hydroxyl group is less reactive under typical conjugation conditions but can be used for subsequent derivatization if needed.[4][5]
The primary mechanism for conjugation involves a nucleophilic attack on the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable covalent bond.[2] The most common nucleophiles in bioconjugation are the thiol groups (-SH) of cysteine residues and the amine groups (-NH2) of lysine (B10760008) residues or the N-terminus of proteins.[8][9]
Experimental Protocols
Protocol 1: Conjugation to Thiol Groups (Cysteine-Specific)
This protocol is optimized for the site-specific modification of free thiol groups on cysteine residues in proteins or peptides. The high nucleophilicity of the thiolate anion allows for specific conjugation at a pH range of 7.0-8.5.[2][8][9]
Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
If the target cysteine is in a disulfide bond, it must be reduced. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[2][10] TCEP does not need to be removed before proceeding.
PEGylation Reaction:
Prepare a stock solution of Bromo-PEG2-alcohol (e.g., 100 mM) in DMF or DMSO.
Add a 10- to 50-fold molar excess of the Bromo-PEG2-alcohol stock solution to the protein solution.[10] A higher molar excess can help drive the reaction, especially if the target site is sterically hindered.[9]
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.[2] Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time.
Quenching the Reaction:
To terminate the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 50-100 mM.[2] This will react with any excess Bromo-PEG2-alcohol.
Remove unreacted PEG reagent, quenching reagent, and any byproducts from the PEGylated conjugate.
Size-Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated protein from smaller molecules.[]
Alternatively, perform dialysis against a suitable buffer.
Protocol 2: Conjugation to Primary Amines (Lysine-Specific)
This protocol targets primary amines, such as the ε-amino group of lysine residues. A higher pH (8.5-9.5) is required to deprotonate the amine, making it sufficiently nucleophilic.[2][9]
Base (for small molecules): Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)[12]
Solvent (for small molecules): Anhydrous Dimethylformamide (DMF)[12]
Quenching Buffer: Tris-HCl (1 M), pH 8.0
Purification System: Ion-Exchange Chromatography (IEX) or SEC
Procedure:
Protein/Molecule Preparation:
For Proteins: Dissolve the protein in the Borate buffer to a concentration of 1-10 mg/mL.[2]
For Small Molecules: Dissolve the amine-containing molecule (1.5 equivalents) and a base like K₂CO₃ (2.5 equivalents) in anhydrous DMF.[12]
PEGylation Reaction:
For Proteins: Add Bromo-PEG2-alcohol to the protein solution at a molar excess of 20-100 fold.[2]
For Small Molecules: Add Bromo-PEG2-alcohol (1.0 equivalent) to the DMF solution. Heat the reaction to 60-80 °C.[12]
Incubate the reaction for 12-48 hours with gentle mixing.[2][12] Monitor the reaction's progress via an appropriate method (e.g., HPLC, LC-MS).
Quenching the Reaction:
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted reagent.[2]
Incubate for 1 hour at room temperature.
Purification:
Purify the conjugate from the reaction mixture.
Ion-Exchange Chromatography (IEX) is often the method of choice as it can separate PEGylated products based on changes in surface charge.[][13]
Data Presentation: Reaction Parameters
The following table summarizes typical starting conditions for Bromo-PEG conjugation reactions. Optimization is recommended for each specific substrate.
The following diagram illustrates the general workflow for a typical bioconjugation experiment using Bromo-PEG2-alcohol.
Caption: General workflow for Bromo-PEG2-alcohol bioconjugation.
Purification and Characterization
Post-reaction processing is critical to isolate the desired conjugate and verify its identity and purity.[13]
Purification Methods:
Size-Exclusion Chromatography (SEC): An effective method for removing unreacted PEG and other small molecules from the larger PEGylated protein conjugate.[]
Ion-Exchange Chromatography (IEX): The most common technique for purifying PEGylated proteins.[][13] It separates molecules based on differences in net surface charge, which is often altered by PEGylation, allowing for the separation of unreacted protein and species with different degrees of PEGylation.[]
Reverse Phase Chromatography (RP-HPLC): Widely used for purifying peptides and small proteins, and can also be applied to separate PEGylated conjugates, including positional isomers.[]
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be a useful supplementary tool to IEX.[]
Characterization Techniques:
SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides an accurate molecular weight of the conjugate, confirming the covalent attachment and allowing for the determination of the number of PEG chains attached.[14][15][16]
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and RP-HPLC are used to assess the purity and heterogeneity of the final product.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the characterization of small molecule conjugates or to confirm the structure of the PEG linker itself.[17][18]
Application Notes and Protocols for Monitoring Bromo-PEG2-alcohol Reaction Progress
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and analytical techniques for monitoring the reaction progress of Bromo-PEG2-alcohol with nucleophiles, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and analytical techniques for monitoring the reaction progress of Bromo-PEG2-alcohol with nucleophiles, a critical step in the synthesis of PEGylated small molecules, peptides, and other therapeutic agents. The ability to accurately track the consumption of starting materials and the formation of the desired conjugate is essential for reaction optimization, ensuring product quality, and developing robust manufacturing processes.
Introduction to Bromo-PEG2-alcohol Conjugation
Bromo-PEG2-alcohol is a heterobifunctional linker containing a reactive bromide group and a terminal hydroxyl group. The bromide serves as an excellent leaving group for nucleophilic substitution reactions (Sₙ2) with primary amines and thiols.[1][2] This reaction covalently attaches the hydrophilic diethylene glycol (PEG2) spacer to the target molecule, which can enhance solubility, improve pharmacokinetic properties, and provide a handle for further functionalization.[2] Monitoring the progress of this conjugation is crucial to determine reaction completion, identify potential side products, and establish optimal reaction conditions.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of the Bromo-PEG2-alcohol conjugation reaction. The choice of method depends on the properties of the reactants and products, as well as the desired level of detail.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for monitoring the disappearance of the starting material (Bromo-PEG2-alcohol or the nucleophile) and the appearance of the product. Due to the polar nature of the PEG chain, polar mobile phases are often required.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for separating and quantifying the reactants, products, and any impurities.[][5] Reversed-phase HPLC (RP-HPLC) is commonly used to separate molecules based on hydrophobicity. As the PEGylated product is generally more hydrophilic than the starting nucleophile, a shift in retention time is observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to monitor the reaction by observing the disappearance of proton signals from the starting materials and the appearance of new signals from the product. Key signals to monitor include those adjacent to the bromine atom in Bromo-PEG2-alcohol and the protons on the carbon newly bonded to the nucleophile in the product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the product by determining its molecular weight. It can be coupled with liquid chromatography (LC-MS) to provide both separation and identification of reaction components.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
Objective: To qualitatively assess the progress of the conjugation reaction.
Staining solution (e.g., potassium permanganate (B83412) or iodine) if compounds are not UV-active[3]
Procedure:
Plate Preparation: Draw a baseline on the TLC plate with a pencil.
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent.[3]
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.[3]
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
Visualization: After development, dry the plate and visualize the spots under a UV lamp. If necessary, stain the plate to visualize the spots.[3]
Analysis: Compare the spots of the reaction mixture at different time points to the spots of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Quantitative Analysis by HPLC
Objective: To quantify the consumption of reactants and formation of the product.
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[5]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[5]
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water[5]
Reaction aliquots at different time points
Procedure:
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions.[5]
Sample Preparation: At various time points, take an aliquot of the reaction mixture and dilute it with Mobile Phase A to a suitable concentration for UV detection (e.g., 0.1-1.0 mg/mL).[5]
Injection: Inject the prepared sample onto the HPLC column.[5]
Chromatographic Run: Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.[6]
Data Analysis: Integrate the peak areas of the starting materials and the product at each time point. The percentage conversion can be calculated by comparing the peak area of the product to the initial peak area of the limiting reactant.
Protocol 3: Reaction Monitoring by ¹H NMR
Objective: To monitor the reaction by observing changes in the proton NMR spectrum.
Materials:
NMR spectrometer (e.g., 400 MHz or higher)
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
Reaction aliquots
Procedure:
Sample Preparation: At different time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent.
Data Acquisition: Acquire the ¹H NMR spectrum.
Data Analysis: Identify the characteristic proton signals for Bromo-PEG2-alcohol and the nucleophile. Monitor the decrease in the intensity of these signals and the appearance of new signals corresponding to the PEGylated product. For the reaction with an amine, a key change to observe is the upfield shift of the protons on the carbon adjacent to the nitrogen after the substitution of the bromine atom.
Data Presentation
Quantitative data from the reaction monitoring should be summarized in tables for clear comparison of different reaction conditions.
Parameter
Value
Reactants
Bromo-PEG2-alcohol, Primary Amine
Solvent
Dimethylformamide (DMF)
Base
Potassium Carbonate (K₂CO₃)
Molar Ratio (Amine:Bromo-PEG2-alcohol)
1.5 : 1
Temperature
60 °C
Reaction Time
16-24 hours
Typical Yield
60-85%
Table 1: Typical Reaction Conditions for the Conjugation of Bromo-PEG2-alcohol with a Primary Amine.[6]
Analytical Technique
Parameter Monitored
Expected Observation
TLC
Disappearance of starting material, appearance of product
Decrease in Rf of the amine, new spot for the product
RP-HPLC
Peak areas of reactants and product
Decrease in retention time of the amine, new peak for the product
¹H NMR
Chemical shifts of protons adjacent to the reaction center
Disappearance of -CH₂-Br signal (~3.5 ppm), appearance of new -CH₂-N- signal (~2.8 ppm)
LC-MS
Molecular weight of the product
Detection of the expected mass of the conjugated product
Table 2: Summary of Analytical Techniques and Expected Observations.
Visualizations
Reaction Pathway
The reaction of Bromo-PEG2-alcohol with a primary amine proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]
Caption: Sₙ2 reaction of Bromo-PEG2-alcohol with a primary amine.
Experimental Workflow
The general workflow for monitoring the conjugation reaction involves sample preparation, analysis by a chosen technique, and data processing.
Caption: General workflow for monitoring the Bromo-PEG2-alcohol conjugation reaction.
Application Notes and Protocols: Bromo-PEG2-alcohol as a Crosslinker for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals Introduction Poly(ethylene glycol) (PEG)-based hydrogels are of significant interest in the biomedical field for applications such as drug delivery, tissue...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are of significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and 3D cell culture.[1] Their high water content, biocompatibility, and tunable physical properties make them excellent mimics of the native extracellular matrix. The formation of these hydrogels relies on the crosslinking of polymer chains to form a three-dimensional network.
Bromo-PEG2-alcohol is a heterobifunctional PEG linker containing a terminal bromide group and a terminal hydroxyl group.[2][3] The bromide acts as an excellent leaving group in nucleophilic substitution reactions, making this molecule an effective crosslinker when reacted with polymers containing nucleophilic functional groups, such as thiols.[1][4] The primary mechanism of hydrogel formation involves a thiol-halide "click" reaction with a multi-arm PEG-thiol polymer to form stable thioether linkages.[1] This bioorthogonal reaction can proceed under mild conditions, making it suitable for the encapsulation of sensitive therapeutic agents and living cells.[1] The hydrophilic PEG spacer enhances solubility in aqueous solutions and contributes to the overall biocompatibility of the resulting hydrogel.[1][2]
Principle of Hydrogel Formation
The core of the hydrogel formation is the S-alkylation of thiols with the alkyl bromide of the Bromo-PEG2-alcohol molecule. This reaction follows a nucleophilic substitution (SN2) mechanism. When Bromo-PEG2-alcohol, which is monofunctional with respect to the bromo group, is intended for crosslinking, it is typically used to functionalize a polymer backbone prior to the final crosslinking step, or used in conjunction with a multi-functional core. For the purpose of these notes, we will describe a common scenario where a multi-arm PEG-thiol is crosslinked using a di-bromo PEG linker. As a direct protocol for a di-bromo PEG2 linker was not available, we will adapt the protocol for a similar linker, Bromo-PEG5-bromide, which follows the same reaction principle.[1] The hydroxyl group on Bromo-PEG2-alcohol offers a site for further functionalization if desired.[2][3][5]
This section provides a detailed methodology for the synthesis and characterization of hydrogels using a bromo-PEG crosslinker and a multi-arm PEG-thiol. This protocol is adapted from methodologies for similar thiol-halide click chemistry reactions.[1]
Protocol 1: Hydrogel Formation via Thiol-Halide Reaction
Materials:
4-arm PEG-SH (e.g., 10 kDa)
Di-bromo-PEG linker (protocol adapted for a di-bromo analog of Bromo-PEG2-alcohol)
Phosphate-buffered saline (PBS), pH 7.4
Sterile microcentrifuge tubes
Molds for hydrogel casting (e.g., PDMS molds, syringe casing)
Procedure:
Prepare Precursor Solutions:
Prepare a stock solution of 4-arm PEG-SH in PBS at a concentration of 10% w/v.
Prepare a stock solution of the di-bromo-PEG crosslinker in PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol to bromide groups when mixed with the PEG-SH solution.
Hydrogel Formation:
In a sterile microcentrifuge tube, add equal volumes of the 4-arm PEG-SH and di-bromo-PEG solutions.
Briefly vortex the mixture (2-3 seconds) to ensure homogeneity.
Immediately transfer the solution to a mold or the desired experimental setup.
Incubate at 37°C. Gelation time can vary from minutes to hours depending on the specific reactants and concentrations.
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio Measurement:
The swelling ratio provides insight into the crosslinking density of the hydrogel.[1]
Prepare hydrogel discs of a known initial weight (Wi).
Immerse the discs in PBS at 37°C.
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
The swelling ratio (Q) is calculated as: Q = (Ws - Wi) / Wi.[1]
2. In Vitro Degradation Study:
This study assesses the stability of the hydrogel's crosslinks.
At various time points (e.g., 1, 3, 7, 14, 21 days), remove the hydrogels, lyophilize them, and record the final dry weight (Wd).
The percentage of mass loss is calculated as: Mass Loss (%) = [(W_dry - Wd) / W_dry] x 100.[1]
Note: Thioether bonds are generally stable to hydrolysis under physiological conditions. Degradation may be engineered by incorporating hydrolytically labile ester groups into the polymer backbone.[1]
Quantitative Data Summary
The following table summarizes representative data for hydrogels formed by reacting multi-arm PEG-thiol with a dihalide-PEG crosslinker.[1] Actual values will vary depending on the specific molecular weights, concentrations, and reaction conditions used.
Parameter
Condition
Typical Value
Gelation Time
10% w/v polymer, 37°C
5 - 30 minutes
Swelling Ratio (Q)
In PBS at 37°C
15 - 25
Mass Loss
In PBS at 37°C, 28 days
< 5%
Visualizations
Experimental Workflow
Caption: Workflow for hydrogel synthesis and characterization.
Hydrogel Formation Mechanism
Caption: Thiol-halide reaction for hydrogel crosslinking.
Applications in Drug Development
The robust and biocompatible nature of hydrogels crosslinked via the thiol-halide reaction makes them excellent candidates for various biomedical applications:
Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic molecules, which are then released in a sustained manner through diffusion.[1] The release rate can be tuned by altering the crosslinking density of the hydrogel.
Cell Encapsulation and Tissue Engineering: The bioorthogonal nature of the thiol-halide reaction allows for the encapsulation of living cells within the hydrogel matrix.[1] These hydrogel scaffolds can provide a supportive environment for cell growth and tissue regeneration.[9]
Conclusion
Bromo-PEG2-alcohol, in its di-functionalized form, serves as an effective crosslinker for the formation of PEG-based hydrogels through a bioorthogonal thiol-halide reaction. This system offers a versatile platform for creating hydrogels with tunable properties suitable for a wide range of applications in research and drug development. The protocols and data provided herein serve as a guide for the synthesis and characterization of these advanced biomaterials.
Application Notes and Protocols: Derivatization of the Hydroxyl Group of Bromo-PEG2-alcohol for Further Reactions
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the chemical modification of the terminal hydroxyl group of Bromo-PEG2-alcohol. This het...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the terminal hydroxyl group of Bromo-PEG2-alcohol. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1] The bromo group serves as a reactive site for nucleophilic substitution, while the hydroxyl group offers a versatile handle for introducing a wide array of other functional groups.[2][3][4][5][6]
The primary alcohol of the hydroxyl group is itself not highly reactive for many conjugation chemistries.[7] Therefore, its "activation" into a better leaving group is a critical first step for subsequent derivatization.[8][9] This guide focuses on the most common and effective strategies for activating the hydroxyl group and converting it into other useful functionalities.
Activation of the Hydroxyl Group: Conversion to Sulfonate Esters
The most common strategy to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs).[8][9] These groups are excellent leaving groups, readily displaced by a wide range of nucleophiles.[10][11][12] This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA).[8][10][13]
Protocol 1.1: Tosylation of Bromo-PEG2-alcohol
This protocol describes the conversion of the hydroxyl group to a tosylate.[8][9]
Materials:
Bromo-PEG2-alcohol
p-Toluenesulfonyl chloride (TsCl)
Anhydrous Dichloromethane (DCM)
Pyridine or Triethylamine (TEA)
0.1 M HCl, saturated sodium bicarbonate solution, brine
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.[9]
Once complete, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.[9]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Bromo-PEG2-mesylate.
Reaction
Reagent (equiv.)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Typical Yield (%)
Tosylation
TsCl (1.2 - 1.5)
Pyridine or TEA (1.5 - 2.0)
DCM
0 to RT
4 - 16
> 90
Mesylation
MsCl (1.2 - 1.5)
TEA (1.5 - 2.0)
DCM
0 to RT
2 - 6
> 95
Note: Yields are highly dependent on the specific substrate and purification method. The provided values are typical estimates based on literature for similar primary alcohols.
Subsequent Derivatization of Activated Bromo-PEG2-Sulfonates
The resulting Bromo-PEG2-tosylate or -mesylate is a versatile intermediate for introducing various functional groups via nucleophilic substitution reactions.
Caption: Experimental workflow for derivatization.
Protocol 2.1: Conversion to Bromo-PEG2-azide
This protocol details the conversion of the activated alcohol to an azide, a key functional group for "click chemistry".
Materials:
Bromo-PEG2-tosylate or Bromo-PEG2-mesylate
Sodium azide (NaN₃)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate, water, brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve Bromo-PEG2-tosylate/-mesylate (1.0 equivalent) in anhydrous DMF.
Add sodium azide (1.5 - 3.0 equivalents).
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate.
Wash with water and brine several times to remove DMF and excess sodium azide.[9]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bromo-PEG2-azide.[9]
Protocol 2.2: Conversion to Bromo-PEG2-amine
This protocol describes the reduction of the azide to a primary amine using the Staudinger reduction.[9]
Stir the reaction mixture at room temperature for 8-12 hours.[9] Nitrogen gas evolution will be observed.
Monitor the reaction by TLC until the starting azide is consumed.
Concentrate the reaction mixture under reduced pressure to remove THF.
The resulting crude product can be purified by column chromatography or acid-base extraction to remove triphenylphosphine oxide and any remaining starting material.
Target Product
Starting Material
Reagents (equiv.)
Solvent
Temp. (°C)
Time (h)
Typical Yield (%)
Bromo-PEG2-azide
Bromo-PEG2-OTs/OMs
NaN₃ (1.5 - 3.0)
DMF
60 - 80
12 - 24
85 - 95
Bromo-PEG2-amine
Bromo-PEG2-azide
PPh₃ (1.2)
THF/H₂O
RT
8 - 12
70 - 90
Note: Yields are for the specific conversion step and can vary.
Reaction Pathway Overview
The derivatization of Bromo-PEG2-alcohol follows a logical sequence of activation followed by nucleophilic substitution. This modular approach allows for the synthesis of a variety of bifunctional linkers from a single starting material.
Caption: Chemical derivatization pathways.
Applications of Derivatized Linkers
The functionalized Bromo-PEG2 linkers are critical components in modern drug development.
Bromo-PEG2-amine: The primary amine is a common nucleophile used to form stable amide bonds with carboxylic acids (e.g., on proteins or small molecules), or to react with NHS esters.
Bromo-PEG2-azide: This linker is ideal for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) "click chemistry" reactions, enabling highly efficient and specific conjugation to alkyne-modified molecules.
PROTAC Synthesis: These derivatized linkers provide the necessary functionality to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, with the PEG spacer providing optimal length and solubility for inducing protein degradation.[9][14]
Case Study: Synthesis and Characterization of a Trastuzumab-Bromo-PEG2-MMAE Antibody-Drug Conjugate
Application Note & Protocol Introduction Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-mol...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[1][2] The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2][3] Polyethylene glycol (PEG) linkers are widely used in ADC design to enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[1][4][5]
This case study details the synthesis of a specific ADC utilizing a Bromo-PEG2-alcohol linker. The ADC is composed of:
Antibody: Trastuzumab, a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). HER2 is overexpressed in a significant portion of breast and gastric cancers.[6][7]
Linker: A Bromo-PEG2-alcohol based linker. This short-chain PEG linker provides hydrophilicity.[8][9] The terminal alcohol is functionalized to a carboxylic acid for antibody conjugation, while the bromide serves as a reactive site for payload attachment.
Payload: Monomethyl Auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4][10]
This document provides detailed protocols for the synthesis, purification, and characterization of Trastuzumab-PEG2-MMAE, along with representative data and visualizations of the experimental workflow and the targeted biological pathway.
Data Presentation
The successful synthesis and characterization of the ADC are evaluated based on several quantitative parameters. The following tables summarize representative data for the synthesis of Trastuzumab-PEG2-MMAE.
Table 1: Properties of the Bromo-PEG2-Alcohol Linker Precursor
Property
Value
Chemical Formula
C4H9BrO2
Molecular Weight (MW)
169.0 g/mol
Appearance
Colorless Oil
Solubility
Soluble in DMSO, DMF, DCM
Storage Condition
-20°C
Table 2: Key Performance Metrics of Trastuzumab-PEG2-MMAE ADC
Parameter
Representative Value
Method of Analysis
Drug-to-Antibody Ratio (DAR)
3.8
Hydrophobic Interaction Chromatography (HIC)
Purity
>95%
Size Exclusion Chromatography (SEC)
Aggregate Percentage
<2%
Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50)
1.5 nM (on HER2+ cell line)
Cell-Based Viability Assay (e.g., MTT)
Binding Affinity (KD)
~1 nM
Surface Plasmon Resonance (SPR)
Yield
45-55%
UV-Vis Spectroscopy (A280)
Experimental Protocols
The synthesis of Trastuzumab-PEG2-MMAE is a multi-step process involving the functionalization of the linker, attachment of the payload, and conjugation to the antibody.
Protocol 1: Oxidation of Bromo-PEG2-Alcohol to Bromo-PEG2-Acid
This protocol describes the conversion of the terminal hydroxyl group of the linker to a carboxylic acid to enable subsequent antibody conjugation.
Dissolve Bromo-PEG2-alcohol in acetone and cool the solution in an ice bath.
Slowly add Jones reagent dropwise to the solution while stirring.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by adding isopropanol.
Filter the mixture and concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude Bromo-PEG2-acid using silica gel column chromatography.
Protocol 2: Conjugation of MMAE to Bromo-PEG2-Acid
This protocol details the attachment of a thiol-containing MMAE derivative to the bromo- end of the functionalized linker via nucleophilic substitution.
Materials:
Bromo-PEG2-acid
Thiol-containing MMAE derivative
Anhydrous Dimethylformamide (DMF)
Diisopropylethylamine (DIPEA)
Reverse-phase HPLC system for purification
Procedure:
Dissolve Bromo-PEG2-acid and the thiol-containing payload (1.1 equivalents) in anhydrous DMF.
Add DIPEA (2.0 equivalents) to the solution to act as a non-nucleophilic base.
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen).
Monitor the reaction progress by LC-MS.
Upon completion, purify the MMAE-PEG2-Acid drug-linker construct using reverse-phase HPLC.
Lyophilize the pure fractions to obtain the drug-linker as a solid.
Protocol 3: Conjugation of MMAE-PEG2-Acid to Trastuzumab
This protocol describes the final conjugation step, where the carboxylic acid of the drug-linker is coupled to lysine (B10760008) residues on Trastuzumab.
Size Exclusion Chromatography (SEC) column for purification
Procedure:
Antibody Preparation: Buffer exchange the Trastuzumab into the Reaction Buffer to a final concentration of 5-10 mg/mL.
Activation of Drug-Linker:
Dissolve the MMAE-PEG2-Acid conjugate (e.g., 8-fold molar excess over the antibody) in anhydrous DMSO.
In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO.
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid, forming a more stable amine-reactive ester.
Incubate for 15-30 minutes at room temperature.
Conjugation Reaction:
Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
Purification of the ADC:
Purify the final ADC product using a preparative SEC column to remove unconjugated drug-linker and any aggregates.
Collect fractions corresponding to the monomeric ADC.
Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
Principle: HIC separates proteins based on hydrophobicity. The conjugation of the hydrophobic MMAE payload increases the antibody's hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Procedure:
Equilibrate a HIC column with a high-salt mobile phase.
Inject the ADC sample.
Elute with a decreasing salt gradient.
The unconjugated antibody will elute first, followed by species with increasing DAR values.
Calculate the average DAR from the integrated peak areas.
2. Aggregate and Purity Analysis by SEC:
Principle: SEC separates molecules based on their size. It is used to quantify high molecular weight species (aggregates) and determine the purity of the monomeric ADC.
Procedure:
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
Inject the ADC sample.
Monitor the elution profile at 280 nm.
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of Trastuzumab-PEG2-MMAE.
HER2 Signaling Pathway and ADC Mechanism of Action
Caption: HER2 signaling and the ADC's mechanism of action.
The diagram above illustrates the targeted HER2 signaling pathway and the mechanism of action for the Trastuzumab-PEG2-MMAE ADC. HER2, upon dimerization (often with HER3), activates downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival.[11][12][13] The ADC works through a multi-step process:
Binding: The Trastuzumab component of the ADC binds specifically to the HER2 receptor on the cancer cell surface.[6]
Internalization: The ADC-receptor complex is internalized by the cell, typically through endocytosis.[14]
Payload Release: Inside the cell, the complex is trafficked to lysosomes, where acidic and enzymatic conditions cleave the linker, releasing the cytotoxic MMAE payload into the cytoplasm.[10][14]
Tubulin Inhibition: Free MMAE binds to tubulin, a critical component of microtubules.[2][4]
Cell Cycle Arrest: By inhibiting tubulin polymerization, MMAE disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately inducing apoptosis (programmed cell death).[2][14]
Technical Support Center: Optimizing Bromo-PEG2-alcohol Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Bromo-PEG2-alcohol conjugation...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Bromo-PEG2-alcohol conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with Bromo-PEG2-alcohol, offering potential causes and solutions to enhance reaction efficiency and product yield.
Issue 1: Low or No Conjugation Yield
Potential Cause
Recommended Solution
Suboptimal pH
For thiol conjugation (cysteines), maintain a pH of 7.0-7.5. For amine conjugation (lysines), a higher pH of 8.0-9.0 is more effective to increase nucleophilicity.[1][2]
Inactive Substrate
If targeting thiol groups, they may be oxidized to disulfide bonds. Pre-treat the substrate with a reducing agent like DTT or TCEP, ensuring its removal before adding the PEG reagent.[2]
Degraded PEG Reagent
The bromo group in Bromo-PEG2-alcohol can degrade if not stored properly. Store at -20°C in a dry, dark environment and prepare the solution immediately before use.[1][2]
Insufficient Molar Excess
A low molar ratio of Bromo-PEG2-alcohol to the substrate can result in a low yield. Incrementally increase the molar excess (e.g., from 5:1 to 20:1) to drive the reaction forward.[2]
Competing Nucleophiles in Buffer
Buffers containing primary amines like Tris or glycine (B1666218) can compete with the target molecule. Use non-amine buffers such as phosphate-buffered saline (PBS) or HEPES.[1][3][4]
Low Reaction Temperature or Short Reaction Time
The reaction may be proceeding too slowly. Consider increasing the temperature from 4°C to room temperature or extending the reaction time.[1]
Issue 2: Formation of Multiple PEGylated Species
Potential Cause
Recommended Solution
Excessive Molar Ratio of PEG Reagent
A high molar excess of Bromo-PEG2-alcohol can lead to multiple PEG chains attaching to a single molecule.[3] Systematically decrease the molar ratio to find an optimal balance that favors mono-conjugation.[5]
Multiple Reactive Sites on Substrate
The substrate may have several accessible and reactive nucleophilic groups.[2] For amine conjugation, lowering the pH to around 7.0 can favor the more nucleophilic N-terminal amine over lysine (B10760008) residues.[2][6]
Overalkylation of Amines
The secondary amine formed after the initial reaction of a primary amine with Bromo-PEG2-alcohol can be more nucleophilic, leading to a second reaction. Using a large excess of the amine-containing molecule relative to the PEG reagent can favor mono-alkylation.[1]
Issue 3: Protein/Substrate Aggregation After PEGylation
Potential Cause
Recommended Solution
Protein Instability at Reaction Conditions
The chosen pH or temperature may be destabilizing the protein.[5] Conduct the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions to enhance protein stability.[3][5]
High Protein Concentration
Higher concentrations increase the likelihood of intermolecular interactions and aggregation. Reducing the protein concentration in the reaction mixture can mitigate this issue.[5]
Hydrophobic Payloads
If the conjugated molecule is hydrophobic, it can cause the conjugate to aggregate. Optimizing the PEG linker length (though in this case, it's fixed at PEG2) or adjusting buffer conditions can help improve solubility.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that react with Bromo-PEG2-alcohol?
A2: The bromo group of Bromo-PEG2-alcohol is a good leaving group for nucleophilic substitution reactions.[8][9][10] The primary functional groups it reacts with are strong nucleophiles, with reactivity generally in the following order:
Thiols (-SH): Cysteine residues are highly reactive, forming a stable thioether bond.[1]
Amines (-NH2): Primary and secondary amines, such as the side chain of lysine or the N-terminus of a protein, also react to form secondary or tertiary amines.[1]
Q2: What are the recommended reaction conditions for conjugating Bromo-PEG2-alcohol?
A2: Optimal reaction conditions depend on the target functional group:
For Thiol (Cysteine) Conjugation: A pH range of 7.0-7.5 is recommended. Common buffers include phosphate-based buffers (e.g., PBS) or HEPES. The reaction can be carried out at room temperature for a few hours or at 4°C overnight.[2]
For Amine (Lysine/N-terminus) Conjugation: A pH of 8.0-9.0 is generally more effective to deprotonate the amine groups and increase their nucleophilicity. Suitable buffers include borate (B1201080) or bicarbonate buffers.[2]
Q3: How can I minimize the formation of multi-PEGylated products?
A3: To achieve a more homogeneous, mono-PEGylated product, you can:
Optimize the Molar Ratio: Systematically decrease the molar ratio of Bromo-PEG2-alcohol to your substrate to find the optimal balance that favors mono-conjugation.[5]
Adjust the pH: For proteins with multiple lysine residues, lowering the reaction pH can sometimes provide more selective modification of the more nucleophilic N-terminal alpha-amino group.[5][6]
Q4: My protein aggregates after the conjugation reaction. What can I do?
A4: Protein aggregation can be addressed by:
Lowering the Reaction Temperature: Performing the reaction at 4°C can help maintain protein stability.[5]
Screening Buffer Conditions: Finding a buffer system that enhances the stability of your specific protein is crucial.[5]
Reducing Protein Concentration: Lowering the concentration of the protein in the reaction can decrease the chances of aggregation.[5]
Q5: How does the length of the PEG chain affect the conjugation reaction?
A5: The length of the PEG chain can influence several aspects of the bioconjugate. While this guide focuses on Bromo-PEG2-alcohol, it's important to note that longer PEG chains can sometimes help overcome steric hindrance by providing a greater spatial separation between the biomolecule and the payload.[7][11] Conversely, a shorter linker like PEG2 might be advantageous in situations where a longer chain could interfere with biological activity.[11] The choice of PEG length often involves an empirical screening process to find the optimal balance for a specific application.[12]
Experimental Workflow & Decision Making
The following diagrams illustrate a general experimental workflow for a Bromo-PEG2-alcohol conjugation reaction and a decision-making process for troubleshooting common issues.
Caption: General experimental workflow for Bromo-PEG2-alcohol conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
Preventing protein aggregation during PEGylation with Bromo-PEG2-alcohol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Bromo-PEG2-alcohol for protein PEGylation. Our goal is to help you prevent protein aggregation and achieve optima...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Bromo-PEG2-alcohol for protein PEGylation. Our goal is to help you prevent protein aggregation and achieve optimal conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is Bromo-PEG2-alcohol and how does it work?
Bromo-PEG2-alcohol is a heterobifunctional PEGylation reagent. It contains a bromide group at one end and a terminal hydroxyl group at the other, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The primary conjugation mechanism is nucleophilic substitution, where a nucleophilic group on the protein attacks the carbon atom attached to the bromine, displacing the bromide, which is a good leaving group.[1][2] This reaction forms a stable covalent bond. The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate in aqueous media.[1]
Q2: Which amino acid residues does Bromo-PEG2-alcohol react with?
The primary targets for alkylation by the bromo group are the thiol groups (-SH) of cysteine residues, which form a stable thioether bond.[3] This reaction is most efficient at a pH of 7.0-8.5, where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (S⁻).[3][4][5] To a lesser extent, and typically at a higher pH (8.5-9.5), it can also react with other nucleophiles like the imidazole (B134444) group of histidine or the ε-amino group of lysine.[2][3][6]
Q3: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a common issue stemming from multiple factors related to the protein, the reagent, and the reaction conditions.[7] Key causes include:
High Protein or Reagent Concentration: High concentrations increase the proximity of protein molecules, favoring intermolecular interactions that lead to aggregation.[8][9]
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[7][8] A pH near the protein's isoelectric point (pI) minimizes electrostatic repulsion, increasing the risk of aggregation.[7] High temperatures can cause partial unfolding, exposing hydrophobic patches that promote self-association.[7]
Changes in Protein Surface Properties: Covalently attaching PEG chains alters the protein's surface charge and hydrophobicity, which can disrupt the forces keeping the protein soluble and correctly folded.[3]
Presence of Organic Solvents: If the Bromo-PEG2-alcohol is dissolved in an organic solvent like DMSO or DMF, adding a high percentage to the aqueous protein solution can cause the protein to precipitate.[3]
Pre-existing Aggregates: If the starting protein solution already contains a small population of aggregates, these can act as seeds, accelerating the aggregation process during the reaction.[10][11]
Q4: What analytical techniques are best for detecting and quantifying protein aggregation?
It is highly recommended to use a combination of orthogonal methods to get a comprehensive view of the aggregation profile.[12]
Technique
Principle
Information Provided
Size Exclusion Chromatography (SEC)
Separates molecules based on their hydrodynamic radius.[12]
Quantifies the monomeric fraction and resolves soluble dimers, oligomers, and high molecular weight (HMW) species.[7][12]
Dynamic Light Scattering (DLS)
Measures fluctuations in scattered light to determine particle size distribution.[7]
Highly sensitive to the presence of large aggregates and provides information on the overall size distribution (polydispersity).[7]
SDS-PAGE (non-reducing)
Separates molecules by molecular weight under denaturing conditions.[7]
Distinguishes covalent aggregates (e.g., cross-linked species) from non-covalent aggregates.[7][12]
A simple and rapid way to measure turbidity (e.g., at 340-600 nm), which indicates the presence of large, light-scattering aggregates.[3][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your PEGylation experiment.
Problem 1: My protein precipitates immediately after I add the Bromo-PEG2-alcohol.
This is often a sign of acute protein instability caused by the reagent addition.
Possible Cause
Recommended Solution
High Local Concentration of Reagent: Adding the PEG reagent stock too quickly creates localized "shocks" of high concentration or organic solvent, causing the protein to fall out of solution.[10]
Add the Bromo-PEG2-alcohol solution dropwise or in small aliquots to the protein solution while gently stirring. This ensures rapid and even distribution.[3][10]
Solvent Mismatch: The Bromo-PEG2-alcohol may be dissolved in an organic solvent (e.g., DMSO) that is destabilizing to your protein at the added concentration.
Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v).[3] If possible, dissolve the PEG reagent directly in the reaction buffer.[10]
Suboptimal Buffer Conditions: The reaction buffer's pH or ionic strength may be too close to the protein's isoelectric point (pI), where it is least soluble.
Ensure the buffer pH is at least 1-1.5 units away from the protein's pI to maintain electrostatic repulsion.[3][7] You can also screen different salt concentrations to improve solubility.[10]
Problem 2: My SEC analysis shows high molecular weight (HMW) peaks, but I don't see visible precipitation.
This indicates the formation of soluble aggregates or oligomers.
Possible Cause
Recommended Solution
High Protein Concentration: Increased protein concentration brings molecules closer together, raising the probability of intermolecular interactions.[10]
Test a range of lower protein concentrations. A typical starting point to screen is 0.5-5 mg/mL.[10]
Inappropriate Molar Ratio: A high molar excess of Bromo-PEG2-alcohol can lead to over-labeling or modification of less favorable sites, potentially destabilizing the protein.[3][7]
Optimize the molar ratio of PEG to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate upwards, monitoring both PEGylation efficiency and aggregation.[3][10]
Suboptimal Reaction Temperature: Higher temperatures increase reaction rates but can also induce partial protein unfolding, exposing hydrophobic regions that lead to aggregation.[7]
Perform the reaction at a lower temperature (e.g., 4°C). This slows down both the PEGylation reaction and aggregation kinetics, which can favor the desired modification.[3]
Problem 3: The PEGylation reaction is slow or incomplete, but increasing the molar ratio causes aggregation.
This common challenge requires balancing reactivity with stability.
Possible Cause
Recommended Solution
Reaction Kinetics Favor Aggregation: The rate of aggregation may be faster than the rate of the desired PEGylation reaction under the current conditions.
Control Reagent Addition: Instead of adding the PEG reagent all at once, try a stepwise or gradual addition over a longer period. This keeps the instantaneous concentration of reactive PEG low, which can reduce the rate of aggregation.[7][8]
Protein is Inherently Unstable in the Reaction Buffer: The buffer itself may not be optimal for maintaining the protein's conformational stability during the hours-long incubation.
Incorporate Stabilizing Excipients: Additives can help maintain protein stability during the reaction.[8][10] Screen common stabilizers to find one that helps your protein. See Table 2 for examples.
Suboptimal pH for Target Residue: If targeting cysteine, the pH might be too low (<7.0) for efficient deprotonation to the reactive thiolate form.[4]
For cysteine targeting, ensure the pH is in the optimal range of 7.0-8.5.[3] If protein stability is an issue at this pH, you may need to accept a slower reaction at a slightly lower pH and compensate with a longer incubation time at 4°C.
Data and Protocols
Table 1: Recommended Starting Conditions for Screening Bromo-PEG2-alcohol PEGylation
Systematically screening key parameters in small-scale trials is critical for success.[8]
Parameter
Recommended Range
Rationale
Protein Concentration
0.5 - 5 mg/mL
Higher concentrations can promote aggregation, while very low concentrations may lead to inefficient labeling.[3][10]
PEG:Protein Molar Ratio
5:1 to 40:1
A higher ratio increases the degree of labeling but also the risk of aggregation. This must be empirically optimized.[3][8]
Reaction pH
7.0 - 8.5 (for Cysteine targeting)
Ensures the thiol group of cysteine is sufficiently deprotonated and nucleophilic for the reaction.[3]
Temperature
4°C - 25°C
Lower temperatures can help minimize aggregation but may require longer reaction times.[3][10]
Reaction Time
2 - 24 hours
Dependent on temperature, pH, and molar ratio. Monitor reaction progress over time.[2]
Buffer System
Phosphate (PBS), HEPES, Borate
Avoid buffers with primary amines (e.g., Tris, Glycine) as they can compete with the protein for reaction.[7]
Table 2: Common Stabilizing Excipients to Prevent Aggregation
These additives can be included in the reaction buffer to enhance protein stability.[8][10]
Class
Excipient
Typical Concentration
Mechanism of Action
Sugars / Polyols
Sucrose, Trehalose
5 - 10% (w/v)
Increases thermodynamic stability through preferential exclusion.[10]
Non-ionic surfactants that can reduce surface-induced aggregation.[8][13]
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
This protocol outlines a method for systematically testing reaction parameters to minimize aggregation.
1. Prepare Stock Solutions:
Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in a non-nucleophilic buffer like 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5. Ensure the starting protein is monomeric by SEC analysis.[10][14]
Prepare a concentrated stock of Bromo-PEG2-alcohol (e.g., 20 mM) in the same buffer or anhydrous DMSO.[10]
2. Set up a Screening Matrix:
In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50 µL total volume).
Vary one parameter at a time while keeping others constant. For example:
Molar Ratio Screen: Test PEG:Protein ratios of 5:1, 10:1, 20:1, and 40:1 at 1 mg/mL protein concentration at 4°C.
pH Screen: Test pH values of 7.0, 7.5, 8.0, and 8.5 using a constant protein concentration and molar ratio.
Temperature Screen: Compare reactions at 4°C and room temperature (~22°C).[10]
3. Reaction and Analysis:
Add the Bromo-PEG2-alcohol stock to the protein solutions to initiate the reactions.
Incubate for a set time (e.g., 4 hours or overnight) with gentle mixing.
After incubation, analyze each reaction for aggregation using DLS or SEC.
Analyze the degree of PEGylation using SDS-PAGE or SEC.
Protocol 2: General Protocol for Cysteine-Specific PEGylation
This protocol is a starting point for the specific modification of cysteine residues.
1. Protein Preparation:
Buffer exchange the protein into a suitable reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).
Adjust the protein concentration to 1-2 mg/mL based on screening results.
If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.
Crucially, remove the excess reducing agent immediately before adding the PEG reagent. This is best done using a desalting column equilibrated with the reaction buffer.[2]
2. PEGylation Reaction:
Allow the Bromo-PEG2-alcohol to warm to room temperature before opening.[4]
Dissolve the PEG reagent in the reaction buffer to create a fresh, concentrated stock solution.
Place the protein solution in a reaction vessel with gentle stirring at the desired temperature (e.g., 4°C).[10]
Add the Bromo-PEG2-alcohol stock solution to the protein dropwise to achieve the optimal molar ratio determined from screening.
Incubate the reaction for 4 to 24 hours.
3. Quenching and Purification:
(Optional) The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or N-acetylcysteine, to a final concentration of ~20 mM to react with any excess bromo-PEG.
Purify the PEGylated protein from unreacted PEG, unreacted protein, and quenching reagents using Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[15]
4. Characterization:
Analyze the purified product to confirm the degree of PEGylation (SDS-PAGE, Mass Spectrometry) and the absence of aggregates (SEC, DLS).[15]
Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation state of a protein sample before and after PEGylation.[7]
1. Instrumentation and Column:
An HPLC or FPLC system equipped with a UV detector (set to 280 nm).[7]
A size exclusion column appropriate for the molecular weight range of your protein and its potential aggregates.
2. Mobile Phase Preparation:
Prepare an isocratic mobile phase, typically a buffer in which the protein is stable and soluble (e.g., Phosphate-Buffered Saline, pH 7.4).[7]
Degas the mobile phase thoroughly before use.
3. Sample Preparation:
Dilute a small aliquot of your PEGylation reaction mixture into the mobile phase to a suitable concentration for UV detection (typically 0.1 - 1.0 mg/mL).
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
4. Data Acquisition and Analysis:
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
Inject the prepared sample.
Monitor the elution profile. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric protein. Unreacted PEG may elute later, depending on its size.
Integrate the peak areas corresponding to the monomer and HMW species to calculate the percentage of aggregate in the sample.
Visual Guides
Caption: A standard experimental workflow for protein PEGylation.
Caption: A flowchart for systematically troubleshooting aggregation issues.
Caption: Key factors that contribute to protein aggregation during PEGylation.
Troubleshooting low conjugation efficiency with Bromo-PEG2-alcohol
Welcome to the technical support center for Bromo-PEG2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQ...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Bromo-PEG2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bromo-PEG2-alcohol and its primary application?
Bromo-PEG2-alcohol is a heterobifunctional linker that contains a terminal bromide group and a terminal hydroxyl group, connected by a 2-unit polyethylene (B3416737) glycol (PEG) spacer.[][2] The bromide serves as a good leaving group for nucleophilic substitution reactions, making it suitable for covalently attaching the PEG spacer to molecules containing nucleophiles like proteins, peptides, and small molecules.[][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3][4][5] The terminal hydroxyl group can be used for further derivatization.[][2]
Q2: What functional groups are most reactive with Bromo-PEG2-alcohol?
The bromo group on Bromo-PEG2-alcohol reacts primarily with strong nucleophiles. The general order of reactivity is:
Thiols (-SH): Cysteine residues in proteins are highly reactive with the bromo group, forming a stable thioether bond.[6] This reaction is most efficient at a pH of 7.5-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[6]
Amines (-NH2): Primary and secondary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, can also react with the bromo group. This reaction is typically favored at a higher pH of 8.0-9.0 to increase the nucleophilicity of the amine.[6][7]
Hydroxyls (-OH): Alcohols are generally poor nucleophiles and their reaction with alkyl bromides requires harsh conditions that are typically not compatible with biomolecules. Therefore, side reactions with serine or threonine residues are not a significant concern under standard bioconjugation conditions.[6]
Q3: What are the recommended storage conditions for Bromo-PEG2-alcohol?
To ensure stability and prevent degradation, Bromo-PEG2-alcohol should be stored at -20°C in a dry, dark environment and protected from moisture.[7][8] Before use, it is recommended to allow the reagent to warm to room temperature before opening to prevent condensation.[9]
Q4: How can I monitor the progress and efficiency of my conjugation reaction?
Several analytical techniques can be used to assess the extent of PEGylation:
SDS-PAGE: A simple method to qualitatively observe an increase in the molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein, resulting in a band shift.[10][11]
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size. The larger, PEGylated conjugate will elute earlier than the unmodified protein.[10] This technique is also effective for separating the final product from unreacted PEG reagent.[10][11]
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of PEG molecules attached per protein molecule.[10][12]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no yield is a common problem in bioconjugation. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Symptom / Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Conjugate Formation
1. Suboptimal pH: The pH of the reaction buffer is critical for the nucleophilicity of the target functional group.[6]
Optimize pH: For thiol conjugation (cysteine), maintain a pH of 7.0-7.5. For amine conjugation (lysine), a pH of 8.0-9.0 is more effective.[7] Avoid buffers containing competing nucleophiles like Tris or glycine.[9][13]
2. Insufficient Molar Excess of Bromo-PEG2-alcohol: A low ratio of PEG reagent to the target molecule may result in an incomplete reaction.[6]
Increase Molar Ratio: Incrementally increase the molar excess of Bromo-PEG2-alcohol. A starting point of 5:1 to 20:1 (PEG:protein) is common, but this may require optimization.[6][7][8]
3. Inactive/Oxidized Thiol Groups: Thiol groups on cysteine residues are susceptible to oxidation, forming disulfide bonds that are unreactive towards the bromo group.[6]
Reduce Disulfide Bonds: Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7] Ensure the reducing agent is removed before adding the Bromo-PEG2-alcohol.[7] Perform the reaction in a degassed buffer to minimize oxidation.[14]
4. Degraded Bromo-PEG2-alcohol Reagent: The bromo group can be susceptible to hydrolysis if stored improperly or exposed to moisture.[7]
Use Fresh Reagent: Prepare the Bromo-PEG2-alcohol solution immediately before use.[7] Ensure the stock material has been stored correctly at -20°C in a desiccated environment.[9]
5. Insufficient Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion.
Increase Reaction Time/Temperature: Extend the incubation time (e.g., from 2 hours to overnight at 4°C).[7] Moderately increasing the temperature can also increase the reaction rate, but monitor protein stability.[15]
6. Steric Hindrance: The target functional group on the protein may be located in a sterically hindered environment, preventing access for the PEG reagent.[16]
Consider a Longer PEG Linker: If steric hindrance is suspected, using a PEG derivative with a longer spacer arm may be beneficial.[16]
Formation of Multiple PEGylated Species
1. Excessive Molar Ratio of Bromo-PEG2-alcohol: A very high molar excess can lead to multiple PEG chains attaching to different sites on the protein.[7]
Optimize Stoichiometry: Carefully titrate the molar ratio of Bromo-PEG2-alcohol to your substrate to favor mono-conjugation. Start with a lower molar excess.[7]
2. Multiple Reactive Sites: The protein may have several accessible nucleophilic groups (e.g., multiple lysine or cysteine residues).
Site-Directed Mutagenesis: If feasible, engineer the protein to have a single, highly reactive site for conjugation.[16]
3. Overalkylation of Amines: The secondary amine formed after the initial reaction with a primary amine can be more nucleophilic and react again, leading to a tertiary amine.[6]
Use Excess of Amine-Containing Molecule: If possible, using a large excess of the protein relative to the PEG reagent can favor mono-alkylation.[6]
Protein Aggregation or Precipitation
1. Suboptimal Reaction Conditions: High protein concentration, inappropriate pH, or high temperature can reduce protein stability.[8]
Optimize Reaction Conditions: Screen a range of lower protein concentrations.[15] Ensure the buffer pH is optimal for protein stability.[8] Perform the reaction at a lower temperature (e.g., 4°C).[8]
2. Intermolecular Cross-linking: If there are impurities in the PEG reagent (e.g., di-bromo species), it could cross-link multiple protein molecules.
Use High-Purity Reagents: Ensure you are using a high-purity, monofunctional Bromo-PEG2-alcohol.[8]
3. Poor Protein Stability in Buffer: The chosen buffer may not be ideal for maintaining the stability of your specific protein.
Add Stabilizing Excipients: Consider adding stabilizers like sucrose, arginine, or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the reaction buffer.[8]
Data Presentation
Table 1: Recommended Reaction Parameters for Bromo-PEG2-alcohol Conjugation
Table 2: Analytical Techniques for Characterizing PEGylation Efficiency
Technique
Principle of Separation/Detection
Information Obtained
SDS-PAGE
Separation by molecular weight.
Qualitative assessment of molecular weight increase; visualization of product heterogeneity (smearing or distinct bands).[10]
SEC-HPLC
Separation by hydrodynamic radius (size).
Quantitative analysis of product distribution (unreacted, mono-, di-PEGylated), purity, and presence of aggregates.[10]
RP-HPLC
Separation by hydrophobicity.
High-resolution separation of PEGylated species, including positional isomers.
Mass Spectrometry (MS)
Measurement of mass-to-charge ratio.
Accurate molecular weight of conjugates, determination of the precise degree of PEGylation.[10][12]
Experimental Protocols
Protocol 1: Conjugation to Cysteine (Thiol) Residues
This protocol provides a general procedure for the site-specific conjugation of Bromo-PEG2-alcohol to a cysteine residue on a protein.
1. Substrate Preparation (Protein Reduction):
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.[7]
If the target cysteine residue is in a disulfide bond, it must be reduced. Add a 10-fold molar excess of TCEP from a fresh stock solution.[7]
Incubate for 30-60 minutes at room temperature.[7]
Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.[7]
2. PEGylation Reaction:
Immediately before use, prepare a stock solution (e.g., 10 mM) of Bromo-PEG2-alcohol in a compatible, anhydrous solvent like DMF or DMSO.[7]
Add the desired molar excess (e.g., 10-fold) of the Bromo-PEG2-alcohol solution to the stirring protein solution.[7] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.[6]
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7]
3. Quenching and Purification:
(Optional) Quench any unreacted Bromo-PEG2-alcohol by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM.[6]
Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis.[11][18]
Protocol 2: Conjugation to Lysine (Amine) Residues
This protocol outlines a general procedure for conjugating Bromo-PEG2-alcohol to amine groups on a protein.
1. Substrate Preparation:
Exchange the protein into an amine-free buffer with a pH of 8.0-9.0 (e.g., 100 mM Borate Buffer) to a final concentration of 1-5 mg/mL.
Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete in the reaction.[9]
2. PEGylation Reaction:
Prepare a fresh stock solution of Bromo-PEG2-alcohol in DMF or DMSO.[7]
Add the desired molar excess (e.g., 20-fold) of the Bromo-PEG2-alcohol solution to the stirring protein solution.
Incubate for 4-24 hours at room temperature or overnight at 4°C.[17]
3. Quenching and Purification:
Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of approximately 50 mM.[7]
Purify the conjugate using a suitable method such as SEC or ion-exchange chromatography, depending on the properties of the final product.[11][18]
Visualizations
Caption: General experimental workflow for Bromo-PEG2-alcohol conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Side reactions of Bromo-PEG2-alcohol and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bromo-PEG2-alco...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bromo-PEG2-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is Bromo-PEG2-alcohol and what are its primary applications?
Bromo-PEG2-alcohol is a heterobifunctional crosslinker featuring a two-unit polyethylene (B3416737) glycol (PEG) chain.[1] One terminus is functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution reactions, while the other end possesses a hydroxyl group available for further derivatization.[1][2] Its primary applications are in bioconjugation and drug delivery, where it serves as a hydrophilic spacer to link biomolecules (such as proteins or peptides) to other molecules (like small molecule drugs or fluorescent dyes).[2][] The PEG component enhances the solubility and can improve the pharmacokinetic profile of the resulting conjugate.[2]
Q2: What are the main side reactions to be aware of when using Bromo-PEG2-alcohol?
The primary side reactions include:
Hydrolysis: The bromo group can be replaced by a hydroxyl group in the presence of water, forming a diol impurity. This reaction is accelerated at higher pH.
Overalkylation of Amines: When reacting with primary amines, the resulting secondary amine can be more nucleophilic and react with another molecule of Bromo-PEG2-alcohol, leading to the formation of a tertiary amine.[4]
Reaction with Competing Nucleophiles: Buffers containing nucleophiles, such as Tris, can react with the bromo group, reducing the yield of the desired product.[5]
Q3: What are the recommended storage conditions for Bromo-PEG2-alcohol?
To maintain its integrity, Bromo-PEG2-alcohol should be stored at -20°C in a tightly sealed, light-resistant container.[6] Before use, it is crucial to allow the vial to equilibrate to room temperature for at least one hour to prevent moisture condensation inside the vial, which could lead to hydrolysis.[5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Possible Causes & Recommended Solutions
Potential Cause
Recommended Solution
Degraded Bromo-PEG2-alcohol
Verify the storage conditions and age of the reagent. If in doubt, use a fresh vial.
Suboptimal Reaction pH
The optimal pH depends on the nucleophile. For reactions with thiols, a pH of 7.5-8.5 is recommended to facilitate the formation of the more nucleophilic thiolate anion. For amine conjugation, a pH of 8.0-9.0 is often used.[4][7]
Incompatible Reaction Buffer
Avoid buffers containing primary amines, such as Tris. Opt for non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES.[5]
Insufficient Molar Excess
Increase the molar ratio of Bromo-PEG2-alcohol to the target molecule. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.[7]
Steric Hindrance
If the target functional group is in a sterically hindered environment, consider using a longer PEG chain (e.g., Bromo-PEG6-alcohol) to create more distance.[4]
Issue 2: Presence of Multiple PEGylated Species
Possible Causes & Recommended Solutions
Potential Cause
Recommended Solution
Overalkylation of Amines
Use a large excess of the amine-containing molecule relative to Bromo-PEG2-alcohol to favor mono-alkylation.[4] If this is not feasible, purification by ion-exchange chromatography will be necessary to separate the different PEGylated species.[4]
Multiple Reactive Sites on the Biomolecule
If the goal is a single, specific attachment, consider site-directed mutagenesis to remove competing reactive sites. Alternatively, explore different PEGylation chemistries that target other residues.
Issue 3: Observation of Unexpected Byproducts
Possible Causes & Recommended Solutions
Potential Cause
Recommended Solution
Hydrolysis of the Bromo Group
The primary byproduct is often the hydrolyzed form, resulting in a PEG-diol. Minimize reaction times in aqueous buffers and consider using co-solvents to reduce water activity if the reaction permits.[5]
Reaction with Buffer Components
As mentioned, amine-containing buffers can react with the bromo group. Analyze your buffer components for potential nucleophiles.[5]
Oxidation of the PEG Chain
Although less common, the PEG chain itself can undergo oxidation. Store solutions protected from light and consider purging with an inert gas like argon.[5]
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the outcome of conjugation reactions with Bromo-PEG2-alcohol. The values presented are illustrative and serve to demonstrate the expected trends.
Table 1: Influence of pH on Nucleophilic Substitution and Hydrolysis
pH
Relative Reaction Rate with Thiols
Relative Reaction Rate with Amines
Relative Rate of Hydrolysis
6.5
Low
Very Low
Very Low
7.5
Moderate
Low
Low
8.5
High
Moderate
Moderate
9.5
High
High
High
Table 2: Effect of Stoichiometry on Amine PEGylation
Molar Ratio (Amine:Bromo-PEG2-alcohol)
Expected Mono-alkylation Product (%)
Expected Di-alkylation Product (%)
1:1
50-60%
40-50%
5:1
80-90%
10-20%
10:1
>95%
<5%
Experimental Protocols
Protocol 1: Conjugation of Bromo-PEG2-alcohol to a Cysteine Residue
Protein Preparation:
Dissolve the cysteine-containing protein in a degassed conjugation buffer (e.g., PBS, 50 mM HEPES, pH 7.5-8.5) to a final concentration of 1-5 mg/mL.
If the cysteine is in a disulfide bond, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 60 minutes at room temperature.
Conjugation Reaction:
Prepare a stock solution of Bromo-PEG2-alcohol in a compatible solvent (e.g., deionized water, DMSO).
Add a 10 to 50-fold molar excess of Bromo-PEG2-alcohol to the protein solution.
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring, protected from light.
Quenching the Reaction:
To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of approximately 50 mM to react with any excess Bromo-PEG2-alcohol.
Incubate for 30 minutes at room temperature.
Purification:
Remove unreacted Bromo-PEG2-alcohol and quenching reagents using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Conjugation of Bromo-PEG2-alcohol to a Primary Amine
Protein Preparation:
Dissolve the protein in a non-amine containing buffer with a pH of 8.0-9.0 (e.g., Borate buffer) to a concentration of 1-10 mg/mL.
PEGylation Reaction:
Add Bromo-PEG2-alcohol to the protein solution at a molar excess of 20-100 fold.
Incubate the reaction at room temperature for 12-48 hours with gentle mixing.
Quenching and Purification:
Quench the reaction by adding a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 50 mM.
Purify the PEGylated protein from excess reagents and byproducts using SEC or tangential flow filtration (TFF).
Visualizations
Caption: Main reaction and side reaction pathways of Bromo-PEG2-alcohol.
Caption: A logical workflow for troubleshooting low conjugation yield.
Technical Support Center: Optimizing Bromo-PEG2-alcohol and Thiol Reactions
Welcome to our technical support center for optimizing the reaction between Bromo-PEG2-alcohol and thiols. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionab...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center for optimizing the reaction between Bromo-PEG2-alcohol and thiols. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between Bromo-PEG2-alcohol and a thiol group?
A1: The optimal pH for the reaction between a bromo-PEG reagent and a thiol is typically in the range of 7.0 to 8.5.[1][2] A slightly basic pH of 7.5 to 8.5 is often recommended to facilitate the formation of the more nucleophilic thiolate anion (-S⁻), which is the reactive species.[3]
Q2: Why is the pH so critical for this reaction?
A2: The pH of the reaction buffer directly influences the nucleophilicity of the thiol group. For the reaction to proceed efficiently, the thiol group (-SH) needs to be deprotonated to form the thiolate anion (-S⁻).[1][4] This deprotonation is favored at a pH close to or slightly above the pKa of the thiol. If the pH is too low, the concentration of the reactive thiolate is insufficient, leading to a slow or incomplete reaction.[5] Conversely, if the pH is too high, it can lead to undesirable side reactions.[5][6]
Q3: What are the potential side reactions at a non-optimal pH?
A3: At pH values above 8.5, primary amines, such as the side chain of lysine (B10760008) residues in proteins, can become deprotonated and act as competing nucleophiles, leading to non-specific conjugation.[2][7] At a very low pH, the reaction rate is significantly reduced.[8] Additionally, at higher pH, thiol groups are more susceptible to oxidation, forming disulfide bonds that are unreactive with the bromo-PEG reagent.[5]
Q4: How does the pKa of the thiol affect the optimal reaction pH?
A4: The pKa of the thiol is a crucial factor. The reaction rate is dependent on the concentration of the thiolate anion.[9][10] To ensure a sufficient concentration of the thiolate, the reaction is typically carried out at a pH slightly below, at, or slightly above the pKa of the thiol. However, there is a paradoxical relationship between pKa and thiol reactivity that is pH-dependent.[9][10]
Q5: What buffers are recommended for this reaction?
A5: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are commonly recommended for the reaction between bromo-PEG reagents and thiols.[1][2] It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the target thiol for reaction with the bromo-PEG reagent.[11]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Conjugation Yield
The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate anion.
Ensure the pH of your reaction buffer is within the optimal range of 7.0-8.5. Verify the pH of the buffer before starting the reaction.[11]
Thiol groups on the substrate have formed disulfide bonds.
Before adding the Bromo-PEG2-alcohol, pre-treat your substrate with a reducing agent like TCEP or DTT to ensure the thiols are in their reduced, reactive state. It is critical to remove the reducing agent before proceeding with the PEGylation step.[2]
The Bromo-PEG2-alcohol reagent has degraded.
Use a fresh or properly stored Bromo-PEG2-alcohol reagent. Prepare the solution immediately before use.[2]
Non-specific Conjugation
The reaction pH is too high, leading to reactions with other nucleophilic groups like amines.
Lower the reaction pH to the 7.0-7.5 range to favor the more nucleophilic thiol group while keeping most amines protonated and less reactive.[2]
Protein/Substrate Aggregation
The addition of the PEG chain has altered the physicochemical properties of the substrate.
Optimize the stoichiometry by starting with a lower molar excess of the Bromo-PEG2-alcohol. Also, consider the buffer conditions and temperature, as harsh conditions can lead to denaturation.[2]
Quantitative Data Summary
Parameter
Recommended Range
Notes
Optimal Reaction pH for Thiol Conjugation
7.0 - 8.5
A more specific range of 7.5-8.5 is often cited to maximize the concentration of the nucleophilic thiolate anion.[1][3]
pH for Amine Conjugation (Side Reaction)
8.0 - 9.5
At this pH range, amine groups become significantly deprotonated and can compete with thiols.[2][12]
Molar Ratio (Bromo-PEG:Thiol)
5:1 to 50:1
A molar excess of the PEG reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[3][11]
Reaction Temperature
4°C to Room Temperature (25°C)
Lower temperatures can be used for longer reaction times to minimize potential protein degradation.[3]
Reaction Time
2 - 24 hours
Dependent on temperature, pH, and the specific reactants.[3]
Experimental Protocols
Detailed Methodology for Optimizing Reaction pH
This protocol provides a general framework for determining the optimal pH for the conjugation of Bromo-PEG2-alcohol to a thiol-containing molecule.
Materials:
Bromo-PEG2-alcohol
Thiol-containing substrate (e.g., cysteine-containing peptide or protein)
Analytical tools (e.g., HPLC, SDS-PAGE, Mass Spectrometry)
Procedure:
Substrate Preparation:
Dissolve the thiol-containing substrate in each of the reaction buffers to a final concentration of 1-5 mg/mL.
If the substrate contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the respective reaction buffer.
Bromo-PEG2-alcohol Preparation:
Immediately before use, prepare a stock solution of Bromo-PEG2-alcohol (e.g., 10 mM) in a compatible anhydrous solvent like DMF or DMSO.
PEGylation Reaction:
Set up parallel reactions by adding a 10-fold molar excess of the Bromo-PEG2-alcohol stock solution to each of the substrate solutions at different pH values.
Incubate the reactions at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
Quenching the Reaction:
Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted Bromo-PEG2-alcohol.
Incubate for 30 minutes at room temperature.
Analysis:
Analyze the products from each reaction pH using an appropriate analytical technique (e.g., HPLC, SDS-PAGE, Mass Spectrometry) to determine the extent of conjugation and the presence of any side products.
Compare the results to identify the pH that provides the highest yield of the desired mono-PEGylated product with the fewest side products.
Visualizations
Caption: Logical workflow for pH optimization in Bromo-PEG and thiol reactions.
How to remove unreacted Bromo-PEG2-alcohol from a protein sample
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Bromo-PEG2-alcohol from protein samples following a PEGylation reactio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Bromo-PEG2-alcohol from protein samples following a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Bromo-PEG2-alcohol from my protein sample?
A1: The presence of unreacted PEGylation reagents, such as Bromo-PEG2-alcohol, can interfere with downstream applications and analytics. It can lead to inaccurate protein quantification, hinder crystallization processes, and potentially cause adverse effects in biological assays or therapeutic applications. Therefore, thorough purification is a critical step to ensure the homogeneity and purity of your PEGylated protein.
Q2: What are the primary methods for removing small molecules like Bromo-PEG2-alcohol from a protein sample?
A2: The most common and effective methods for removing small molecule contaminants from protein samples are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). Each technique offers distinct advantages and is suited for different experimental scales and requirements.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on several factors, including your sample volume, the desired final concentration of your protein, the required level of purity, processing time, and available equipment. Our troubleshooting guide includes a decision-making workflow to help you select the optimal method for your specific needs.
Q4: Can these purification methods affect the stability and activity of my protein?
A4: All three methods—Dialysis, SEC, and TFF—are generally considered gentle on proteins.[1][2] However, factors such as prolonged exposure to certain buffer conditions during dialysis or shear stress in TFF could potentially impact sensitive proteins. It is always advisable to handle protein samples with care, perform procedures at low temperatures (e.g., 4°C) if protein stability is a concern, and to conduct a functional assay on the purified protein.
Q5: What is a Molecular Weight Cut-Off (MWCO), and why is it important for dialysis and TFF?
A5: The Molecular Weight Cut-Off (MWCO) of a membrane refers to the molecular weight at which 90% of a particular solute is retained by the membrane.[1][3] It is a critical parameter in both dialysis and tangential flow filtration. Selecting an appropriate MWCO is essential to ensure that your protein of interest is retained while the smaller, unreacted Bromo-PEG2-alcohol can pass through the membrane, leading to effective purification.
Troubleshooting and Method Selection
Choosing the right purification strategy is key to obtaining a high-purity sample of your PEGylated protein. The following diagram provides a logical workflow to guide your decision-making process.
Choosing a Purification Method
Quantitative Comparison of Purification Methods
The table below summarizes the typical performance characteristics of the three main purification techniques for removing small molecules from protein samples.
Feature
Dialysis
Size Exclusion Chromatography (SEC)
Tangential Flow Filtration (TFF)
Principle
Passive diffusion across a semi-permeable membrane.[1]
Separation based on hydrodynamic radius using a porous resin.[4]
Convective transport across a semi-permeable membrane with cross-flow.[5][6]
Chromatography system (FPLC/HPLC), columns, pumps, detector
TFF system (pump, membrane cassette, reservoir, pressure gauges)
Experimental Protocols
The following diagram illustrates a general workflow for protein purification after a PEGylation reaction.
General Post-PEGylation Purification Workflow
Protocol 1: Dialysis
This method is gentle and requires minimal specialized equipment, making it suitable for small to medium-scale experiments where processing time is not a major constraint.
Materials:
Dialysis tubing or cassette with an appropriate MWCO (typically 3-5 kDa for retaining most proteins while allowing Bromo-PEG2-alcohol to pass through).
Dialysis buffer (e.g., PBS, pH 7.4), at least 100-fold the volume of the sample.[1]
Large beaker or container.
Magnetic stirrer and stir bar.
Procedure:
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with DI water to remove any preservatives.
Sample Loading: Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely clamp or seal the ends.
Dialysis: Immerse the sealed dialysis bag or cassette in the dialysis buffer. Place the container on a magnetic stirrer and stir gently at 4°C.[10]
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Discard the used buffer and replace it with fresh dialysis buffer.
Repeat Buffer Exchange: Repeat the buffer exchange at least two more times over a 12-24 hour period to ensure near-complete removal of the unreacted Bromo-PEG2-alcohol.[11]
Sample Recovery: After the final dialysis step, carefully remove the tubing or cassette from the buffer. Gently remove the purified protein sample and transfer it to a clean tube.
Protocol 2: Size Exclusion Chromatography (SEC)
SEC is a rapid method that separates molecules based on their size. It is highly effective for removing small molecules and can also be used for buffer exchange.
Materials:
SEC column (e.g., a desalting column like Sephadex G-25) with a fractionation range suitable for separating the protein from the small PEG reagent.
Chromatography system (FPLC or HPLC) with a pump, injector, and UV detector.
Mobile phase/equilibration buffer (e.g., PBS, pH 7.4), filtered and degassed.
Fraction collector.
Procedure:
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min for a standard desalting column) until a stable baseline is achieved on the UV detector.
Sample Preparation: Centrifuge or filter the protein sample (0.22 µm filter) to remove any particulates that could clog the column.
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will pass through the column more quickly and elute in the initial fractions (void volume), while the smaller unreacted Bromo-PEG2-alcohol will be retained by the porous beads and elute later. Collect fractions throughout the elution process.
Analysis and Pooling: Analyze the collected fractions using SDS-PAGE and/or UV absorbance at 280 nm to identify the fractions containing the purified protein. Pool the relevant fractions.
Protocol 3: Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and purifying proteins. It is particularly well-suited for larger sample volumes.
Materials:
TFF system, including a pump, reservoir, pressure gauges, and tubing.
TFF membrane cassette with an appropriate MWCO (a general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the protein to be retained).[9]
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
System Preparation: Install the TFF membrane cassette and flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and equilibrate the membrane.
Sample Loading: Load the protein sample into the system's reservoir.
Concentration (Optional): If desired, concentrate the sample by allowing the buffer and small molecules (permeate) to pass through the membrane while retaining the protein (retentate).
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This process, known as constant volume diafiltration, effectively "washes" the unreacted Bromo-PEG2-alcohol out of the sample.
Buffer Exchange Volume: For efficient removal, perform diafiltration with at least 5-7 diavolumes (a diavolume is equal to the volume of the sample in the reservoir).
Final Concentration and Sample Recovery: After diafiltration, the purified protein can be further concentrated to the desired volume. Recover the concentrated, purified protein from the system.
Addressing solubility issues of Bromo-PEG2-alcohol conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bromo-PEG2-alcohol c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bromo-PEG2-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my Bromo-PEG2-alcohol conjugate insoluble in aqueous buffers?
A1: While the PEG moiety is intended to increase aqueous solubility, several factors can contribute to the poor solubility of your conjugate.[1][2] The short PEG2 chain may not be sufficient to overcome the hydrophobicity of a particularly nonpolar small molecule.[3] Other factors include:
High hydrophobicity of the conjugated molecule: The inherent insolubility of the molecule you are conjugating to the Bromo-PEG2-alcohol may be too great for the short PEG chain to overcome.
Aggregation: The conjugate molecules may self-associate and aggregate, leading to precipitation. This can be particularly prevalent at high concentrations.[4]
Suboptimal buffer conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate.[3]
Salt form: If your conjugate is a salt, the counter-ion can affect its solubility.
Crystallinity: The solid-state properties of your conjugate can influence its dissolution rate and apparent solubility.
Q2: How does the short PEG2 chain in Bromo-PEG2-alcohol affect solubility compared to longer PEG chains?
A2: The length of the PEG chain plays a crucial role in determining the overall solubility of the conjugate. Longer PEG chains generally lead to a greater increase in hydrophilicity and a larger hydrodynamic volume, which can significantly enhance solubility.[5][6] A short PEG2 chain will provide a more modest increase in solubility. While it can be sufficient for many molecules, highly hydrophobic compounds may require a longer PEG linker to achieve the desired aqueous solubility.[3] However, shorter PEG chains are less likely to cause a significant increase in viscosity at high concentrations.
Q3: Can I predict the solubility of my Bromo-PEG2-alcohol conjugate?
A3: While computational models can provide estimates, the most reliable way to determine the solubility of your specific conjugate is through experimental measurement. Kinetic and thermodynamic solubility assays are the standard methods for this.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method often used in early-stage drug discovery.[7][8][9]
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved compound.[7][10]
Troubleshooting Guide
Problem: My Bromo-PEG2-alcohol conjugate precipitates out of solution.
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with your Bromo-PEG2-alcohol conjugate.
Step 1: Re-dissolution and Stock Solution Preparation
The first and most critical step is to ensure your conjugate is fully dissolved in an appropriate organic solvent before preparing aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[4]
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues.
Troubleshooting workflow for poor conjugate solubility.
Data Presentation: Impact of Solubilization Strategies
The following tables summarize the potential impact of different troubleshooting strategies on the solubility of your Bromo-PEG2-alcohol conjugate. The quantitative data is illustrative and will vary depending on the specific conjugate.
Table 1: Effect of Formulation Optimization on Conjugate Solubility
Strategy
Typical Modification
Expected Outcome on Solubility
Illustrative Quantitative Change
pH Adjustment
Change pH to be further from the isoelectric point (pI) of the conjugate if it has ionizable groups.
Significant increase
2-10 fold increase
Ionic Strength
Vary salt concentration (e.g., 0-150 mM NaCl).
Moderate increase or decrease
+/- 1.5-3 fold change
Co-solvents
Add a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol.
Significant increase
5-20 fold increase
Solubilizing Excipients
Add excipients like cyclodextrins or surfactants (e.g., Tween-20).
High increase
>20 fold increase
Table 2: Comparison of Short vs. Longer PEG Chains on Conjugate Properties
Property
Bromo-PEG2-alcohol Conjugate
Longer PEG Chain Conjugate (e.g., PEG12)
Key Observations
Aqueous Solubility
Moderate Increase
Significant Increase
Longer PEG chains provide a greater hydrophilic shield.[5][6]
Viscosity
Low
Can be high at increased concentrations
Longer PEG chains can lead to higher viscosity.
Cell Permeability
Generally higher
Can be lower
Increased hydrophilicity from longer PEG chains can sometimes hinder cell membrane passage.[4]
Immunogenicity
Low
Very Low
All PEGs help mask the conjugate from the immune system.[5]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of a Bromo-PEG2-alcohol conjugate.[8]
Materials:
Bromo-PEG2-alcohol conjugate
Anhydrous DMSO
Aqueous buffer (e.g., PBS, pH 7.4)
96-well microplate
Nephelometer or plate reader capable of measuring light scattering
Procedure:
Prepare a stock solution: Dissolve the conjugate in DMSO to a concentration of 10 mM.
Prepare serial dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution.
Sample addition: Add the aqueous buffer to the wells of the assay plate. Then, add a small volume of the DMSO stock dilutions to the buffer-containing wells to achieve the desired final conjugate concentrations (ensure the final DMSO concentration is consistent, e.g., 1%).
Incubation: Incubate the plate at room temperature for 1-2 hours.
Measurement: Measure the turbidity of each well using a nephelometer.
Data analysis: Plot the turbidity against the conjugate concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
This protocol determines the equilibrium solubility of a Bromo-PEG2-alcohol conjugate.[7][10]
Materials:
Solid Bromo-PEG2-alcohol conjugate
Aqueous buffer (e.g., PBS, pH 7.4)
Microcentrifuge tubes
Shaker/incubator
Centrifuge
HPLC-UV or LC-MS/MS for quantification
Procedure:
Add excess solid: Add an excess amount of the solid conjugate to a microcentrifuge tube containing a known volume of the aqueous buffer.
Equilibration: Shake the tubes at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
Separation: Centrifuge the tubes to pellet the undissolved solid.
Sample collection: Carefully collect the supernatant.
Quantification: Determine the concentration of the dissolved conjugate in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for solubility determination and improvement.
Workflow for solubility determination and optimization.
Instability of the thioether bond from Bromo-PEG2-alcohol conjugation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pot...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential instability of the thioether bond, specifically when formed from the conjugation of Bromo-PEG2-alcohol with thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is a thioether bond and how is it formed with Bromo-PEG2-alcohol?
A1: A thioether bond consists of a sulfur atom connected to two carbon atoms (R-S-R'). In the context of Bromo-PEG2-alcohol, the conjugation occurs via a nucleophilic substitution (SN2) reaction.[1][2] The sulfur atom of a thiol group (-SH), typically from a cysteine residue on a protein or peptide, acts as a nucleophile. It attacks the carbon atom attached to the bromine on the Bromo-PEG2-alcohol molecule. The bromide ion, being a good leaving group, is displaced, resulting in the formation of a stable, covalent thioether bond.[3][4]
Q2: How stable is the thioether bond from a Bromo-PEG2-alcohol conjugation?
A2: The thioether bond formed from an alkyl halide like Bromo-PEG2-alcohol is generally considered stable and effectively irreversible under typical physiological conditions.[] This is a key advantage over thioether linkages formed from maleimide-thiol reactions, which are susceptible to a reversal process known as a retro-Michael reaction.[6][7][8] This reaction can lead to deconjugation, especially in the presence of endogenous thiols like glutathione (B108866) in plasma.[7] The primary instability concern for a thioether bond from Bromo-PEG2-alcohol is not cleavage, but oxidation.[6][9]
Q3: What are the primary pathways for the instability of this type of thioether bond?
A3: The main instability pathway for a thioether bond is oxidation. The sulfur atom is susceptible to reaction with oxidizing agents, including reactive oxygen species (ROS).[10] This oxidation typically occurs in two stages:
Sulfoxide (B87167) formation: The thioether is first oxidized to a sulfoxide (R-S(=O)-R').[1][11]
Sulfone formation: Further oxidation of the sulfoxide leads to a sulfone (R-S(=O)₂-R').[1][12]
These oxidative modifications can alter the physicochemical properties, conformation, and biological activity of the conjugate.[6]
Q4: What factors can promote the oxidation of the thioether bond?
A4: Several factors can contribute to the oxidation of thioether bonds:
Reactive Oxygen Species (ROS): Exposure to ROS such as hydrogen peroxide (H₂O₂) or hypochlorite, which can be present in certain biological environments, can rapidly oxidize thioethers.[10]
Atmospheric Oxygen: Prolonged exposure to oxygen in the air, especially during storage or handling, can lead to slow oxidation.
Metal Ions: The presence of trace metal ions can catalyze oxidation reactions.
Light Exposure: For some molecules, light can promote the formation of ROS, indirectly leading to oxidation.[11]
Q5: How can I detect and quantify thioether bond oxidation?
A5: The most effective method for detecting thioether oxidation is mass spectrometry (e.g., LC-MS). Each oxygen atom added to the sulfur results in a predictable mass increase. By comparing the mass of the conjugate over time or after exposure to specific conditions, you can identify and quantify the extent of oxidation.
Q6: What are the best practices to prevent thioether bond instability?
A6: To minimize oxidation, consider the following preventative measures:
Use Degassed Buffers: Removing dissolved oxygen from all buffers used during the reaction and for storage is crucial.[13]
Inert Atmosphere: Perform conjugation reactions and handle the final product under an inert atmosphere, such as nitrogen or argon.[13]
Add Antioxidants: Consider adding a mild antioxidant or scavenger (e.g., free methionine) to storage buffers to preferentially react with oxidizing agents.
Proper Storage: Store the final conjugate at low temperatures (-20°C or -80°C) and protected from light.
Chelating Agents: Adding a chelating agent like EDTA can help by sequestering metal ions that may catalyze oxidation.[6]
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
Possible Cause
Recommended Solution
Oxidation of starting thiol: The free thiol (-SH) on your protein or molecule has oxidized to form a disulfide bond (-S-S-), which is not reactive with the bromo group.[14]
Prior to conjugation, treat your protein with a reducing agent (e.g., DTT or TCEP) to ensure the thiol is in its free, reduced state. Remove the reducing agent before adding the Bromo-PEG2-alcohol.[13] Perform the reaction in degassed buffers under an inert atmosphere to prevent re-oxidation.[13]
Incorrect reaction pH: The thiol group must be deprotonated to the more nucleophilic thiolate anion (-S⁻) to react efficiently. Thiol pKa values are typically around 8-9.
Perform the conjugation reaction in a buffer with a pH between 7.5 and 8.5. This pH provides a good balance of having sufficient thiolate concentration for the reaction while minimizing potential side reactions with other nucleophiles like amines.[4]
Hydrolysis of Bromo-PEG2-alcohol: While less common, prolonged exposure to highly aqueous or basic conditions could potentially lead to degradation of the reagent.
Prepare stock solutions of the Bromo-PEG2-alcohol in a dry, anhydrous solvent (e.g., DMSO or DMF) and add it to the reaction buffer immediately before starting the conjugation.
Problem 2: The mass of my conjugate increases upon storage or analysis.
Possible Cause
Recommended Solution
Oxidation of the thioether bond: This is the most likely cause. The thioether has been oxidized to a sulfoxide (+16 Da) or a sulfone (+32 Da).[6]
Analyze samples by LC-MS immediately after purification. Store all samples under an inert atmosphere at -80°C. If issues persist, consider adding an antioxidant to your storage buffer. Avoid any potential sources of oxidizing agents in your workflow.
Non-specific binding or aggregation: The observed mass increase could be due to the conjugate binding to other molecules or forming aggregates, which can sometimes be misinterpreted in certain analytical methods.
Use high-resolution analytical techniques like SEC-MALS or native mass spectrometry to confirm the monomeric state and accurate mass of your conjugate. Ensure purification methods effectively remove all unbound reagents and potential contaminants.
Problem 3: My conjugate has lost biological activity or shows altered properties.
Possible Cause
Recommended Solution
Oxidation affecting structure/function: The addition of oxygen atoms to the sulfur changes its polarity and size, which could alter the local conformation of the protein or molecule, impacting its active site or binding interface.[6]
Perform a stability study where you intentionally generate the oxidized species (e.g., using a controlled amount of H₂O₂) and then test its biological activity. This will confirm if oxidation is the cause of the activity loss. If it is, stringent adherence to protocols to prevent oxidation is necessary.
Conjugation site interference: The PEG chain, although conjugated at the intended thiol, might be sterically hindering the active site or an important binding region of the molecule.
This is an issue of conjugate design rather than instability. If possible, consider engineering a cysteine at a different location on the protein that is distal to the functional regions.
Quantitative Data Summary
The primary quantitative change to monitor for thioether instability is the change in mass due to oxidation.
Modification
Mass Change (Da)
Chemical Formula Change
Notes
Thioether to Sulfoxide
+15.999
+O
The first and most common oxidation product.
Thioether to Sulfone
+31.998
+2O
The second, fully oxidized state.
Experimental Protocols
Protocol 1: General Procedure for Conjugating Bromo-PEG2-alcohol to a Thiol-Containing Protein
Protein Preparation:
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 1-2 hours at room temperature.
Remove the reducing agent using a desalting column or dialysis against a degassed conjugation buffer.
Buffer Preparation:
Prepare the conjugation buffer (e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8).
Thoroughly degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
Conjugation Reaction:
Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
Prepare a stock solution of Bromo-PEG2-alcohol in anhydrous DMSO or DMF.
Add the Bromo-PEG2-alcohol stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein.
Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing, under an inert atmosphere.
Quenching:
To consume any unreacted Bromo-PEG2-alcohol, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 50-100 mM.
Incubate for 1 hour at room temperature.
Purification:
Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
The purified conjugate should be stored in a degassed buffer at -80°C.
Protocol 2: Assessing the Oxidative Stability of a Thioether Conjugate
Sample Preparation:
Prepare aliquots of your purified thioether-PEG conjugate at a known concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).
Incubation under Stress Conditions:
To simulate oxidative stress, add hydrogen peroxide (H₂O₂) to a set of aliquots to a final concentration of 100 µM.
As a control, have a parallel set of aliquots without H₂O₂.
Incubate all samples at 37°C.
Time-Point Analysis:
Collect samples from both the stress and control groups at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
Immediately freeze the collected samples at -80°C to stop any further reaction.
LC-MS Analysis:
Thaw the samples and analyze them using LC-MS.
Deconvolute the resulting mass spectra to determine the intact mass of the conjugate at each time point.
Monitor for the appearance of species with masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms.
Data Analysis:
Quantify the relative abundance of the unmodified conjugate, the sulfoxide, and the sulfone at each time point.
Plot the percentage of each species over time to determine the rate and extent of oxidation under the tested conditions.
Visualizations
Caption: Experimental workflow for Bromo-PEG2-alcohol conjugation.
Caption: Primary instability pathway: Oxidation of the thioether bond.
Caption: Troubleshooting logic for common thioether conjugation issues.
Technical Support Center: Managing Steric Hindrance in Bromo-PEG2-alcohol Reactions with Large Proteins
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing steric hindrance during the conjugation of Bromo-PEG2-alcohol to large proteins. B...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing steric hindrance during the conjugation of Bromo-PEG2-alcohol to large proteins. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of protein PEGylation with Bromo-PEG2-alcohol?
A1: Steric hindrance refers to the spatial obstruction that prevents the reactive bromo group of Bromo-PEG2-alcohol from efficiently accessing its target amino acid residue (e.g., cysteine or lysine) on a large protein.[1] This obstruction can be caused by the protein's complex three-dimensional structure, where the target residue may be buried within a folded domain or shielded by neighboring amino acids. The relatively short PEG2 linker may not provide sufficient length to overcome this spatial barrier.
Q2: What are the common signs that steric hindrance is negatively impacting my Bromo-PEG2-alcohol conjugation reaction?
A2: Common indicators of steric hindrance include:
Low PEGylation Yield: The amount of PEGylated protein produced is significantly lower than expected, even with an excess of the Bromo-PEG2-alcohol reagent.[1]
Incomplete Reactions: A substantial amount of the protein remains unmodified after the reaction.[1]
Lack of Site-Specificity: If you are targeting a specific, sterically hindered residue, you may observe modification at other, more accessible sites.
Protein Aggregation: In some cases, unsuccessful or partial modification can lead to conformational changes that expose hydrophobic regions, causing protein aggregation.[2]
Q3: How does the short PEG2 linker of Bromo-PEG2-alcohol contribute to challenges with steric hindrance?
A3: A short PEG linker like the one in Bromo-PEG2-alcohol offers minimal spatial separation between the protein surface and the reactive bromo group.[3] While this can be advantageous for creating compact conjugates, it can be a significant drawback when the target residue is not highly accessible. Longer PEG linkers can act as a flexible "arm" to reach into sterically crowded environments, a benefit that is less pronounced with a PEG2 chain.[4]
Q4: Can increasing the molar ratio of Bromo-PEG2-alcohol overcome steric hindrance?
A4: While increasing the molar excess of the PEG reagent can help drive the reaction forward to some extent, it is often not a complete solution for severe steric hindrance.[5] Excessively high concentrations of the PEG reagent can lead to other issues, such as increased viscosity, difficulties in purification, and potentially higher levels of non-specific binding or protein aggregation.[2]
Q5: When should I consider using a longer PEG linker instead of Bromo-PEG2-alcohol?
A5: You should consider a longer PEG linker (e.g., Bromo-PEG6-alcohol or longer) when you consistently observe low reaction yields despite optimizing other reaction parameters, and you suspect the target site is sterically hindered.[4] Longer linkers are also beneficial when the goal is to significantly increase the hydrodynamic radius of the protein to extend its in-vivo half-life.[6][7]
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
Issue: You are observing a very low yield of your PEGylated protein, or the reaction is not proceeding at all.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
Steric Hindrance at Target Site
The target cysteine or lysine (B10760008) residue is inaccessible to the Bromo-PEG2-alcohol.[4] Solution: Consider re-engineering the protein to introduce a more accessible reactive residue. Alternatively, use a PEG reagent with a longer linker arm (e.g., Bromo-PEG6 or Bromo-PEG12) to better reach the hindered site.[4]
Suboptimal Reaction pH
The pH of the buffer is not optimal for the nucleophilicity of the target residue. For cysteine (thiol) conjugation, the pH should be ~7.0-8.5. For lysine (amine) conjugation, a pH of 8.0-9.0 is generally required.[8] Solution: Verify and adjust the pH of your reaction buffer. Perform small-scale experiments across a range of pH values to find the optimum for your specific protein.
Presence of Competing Nucleophiles
Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., DTT) will compete with the protein for the Bromo-PEG2-alcohol.[4] Solution: Exchange the protein into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer before the reaction. If a reducing agent is needed for cysteines, use a non-thiol-based reductant like TCEP and remove it before adding the PEG reagent.[9]
Inactive Bromo-PEG2-alcohol
The Bromo-PEG2-alcohol may have degraded due to improper storage or handling. Solution: Use a fresh vial of the reagent. Ensure it is stored at -20°C and protected from moisture.[8] It is recommended to prepare solutions fresh before each use.[8]
Problem 2: Protein Aggregation During or After the Reaction
Issue: You observe visible precipitation or see high molecular weight aggregates during analysis by size-exclusion chromatography (SEC).
Possible Causes & Solutions:
Possible Cause
Recommended Solution
High Local Concentration of Reagent
Adding the Bromo-PEG2-alcohol stock solution (often in an organic solvent like DMSO) too quickly can cause the protein to precipitate.[2] Solution: Add the PEG reagent drop-wise to the protein solution while gently stirring.[2] Ensure the final concentration of the organic solvent is low (typically <10% v/v).[5]
Suboptimal Buffer Conditions
The reaction buffer's pH is too close to the protein's isoelectric point (pI), where it is least soluble. Solution: Adjust the buffer pH to be at least 1-1.5 units away from the pI. You can also screen different buffer salts or ionic strengths to improve solubility.[2]
PEGylation-Induced Conformational Change
The attachment of the PEG moiety, even a short one, can alter the protein's surface properties, leading to the exposure of hydrophobic patches and subsequent aggregation.[5] Solution: Lower the reaction temperature to 4°C to slow down the aggregation process.[2] Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or non-ionic surfactants to the reaction buffer.
Problem 3: Loss of Biological Activity
Issue: The purified PEGylated protein shows significantly reduced or no biological activity.
Possible Causes & Solutions:
Possible Cause
Recommended Solution
PEGylation at or Near the Active Site
The Bromo-PEG2-alcohol has conjugated to a residue within or near the protein's active site or a critical binding interface, causing steric hindrance. Solution: If the specific residue is known, consider site-directed mutagenesis to replace it and introduce a new reactive residue at a non-critical, accessible location. Alternatively, protect the active site by performing the conjugation in the presence of a competitive inhibitor or substrate.[5]
Conformational Changes Induced by PEGylation
The conjugation process may have induced a conformational change that inactivates the protein. Solution: Analyze the protein's structure pre- and post-PEGylation using techniques like circular dichroism (CD) spectroscopy. Optimizing reaction conditions (e.g., pH, temperature, excipients) may help maintain the native conformation.
Data Presentation
Table 1: Impact of PEG Linker Length on Pharmacokinetics
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with the Reaction Buffer.[10]
PEGylation Reaction: Prepare a stock solution of Bromo-PEG2-alcohol in DMSO or DMF. Add a 10- to 50-fold molar excess of the Bromo-PEG2-alcohol stock solution to the protein solution.[9]
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[9]
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any excess Bromo-PEG2-alcohol.[5]
Purification: Purify the PEGylated protein from unreacted PEG and other byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Characterization: Analyze the purified conjugate by SDS-PAGE (to observe the molecular weight shift), mass spectrometry (to confirm conjugation), and HPLC (to assess purity).
Protocol 2: General Procedure for Lysine-Targeted PEGylation
This protocol outlines the PEGylation of surface-accessible lysine residues.
Materials:
Protein with accessible lysine residues
Bromo-PEG2-alcohol
Reaction Buffer: 100 mM sodium borate, pH 8.5
Quenching Solution: 1 M Tris or Glycine, pH 8.0
Desalting column
Procedure:
Protein Preparation: Exchange the protein buffer to the Reaction Buffer using a desalting column to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[11]
PEGylation Reaction: Prepare a fresh stock solution of Bromo-PEG2-alcohol in DMSO or DMF. Slowly add a 5- to 20-fold molar excess of the Bromo-PEG2-alcohol solution to the protein solution while gently stirring.[11]
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction progress can be monitored by taking aliquots and analyzing them by SDS-PAGE.
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted Bromo-PEG2-alcohol.[11]
Purification: Purify the PEGylated protein using SEC or IEX to separate the PEGylated species from the unmodified protein and excess reagents.
Characterization: Characterize the different PEGylated species (mono-, di-, etc.) using SDS-PAGE, IEX-HPLC, and mass spectrometry.
Mandatory Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: Overcoming steric hindrance with a longer PEG linker.
Impact of temperature on the rate and specificity of Bromo-PEG2-alcohol reactions
Welcome to the technical support center for Bromo-PEG2-alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Bromo-PEG2-alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of Bromo-PEG2-alcohol reactions?
As a general principle of chemical kinetics, increasing the reaction temperature typically accelerates the rate of reaction.[1] This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions that are more likely to overcome the activation energy barrier of the reaction.[1] A common rule of thumb for many chemical reactions is that the rate approximately doubles for every 10°C increase in temperature.[1]
Q2: How does temperature influence the specificity of conjugation, particularly when targeting cysteine versus lysine (B10760008) residues?
Temperature plays a critical role in controlling the specificity of Bromo-PEG2-alcohol conjugations.
Cysteine (Thiol) Conjugation: Reactions with thiols are highly favorable and can often be performed at lower temperatures, such as 4°C or room temperature (20-25°C), to maintain high specificity and protein stability.[2][3] Thiols are potent nucleophiles, especially in their deprotonated thiolate form (S-), which is favored at a pH of 7.5-8.5.[3]
Lysine (Amine) Conjugation: Primary amines, like the side chain of lysine, are also nucleophilic but generally less reactive than thiols under neutral conditions.[3] To enhance their reactivity, these reactions are often conducted at a higher pH (8.0-9.0) to deprotonate the amine groups. Increasing the temperature can also be necessary to drive the reaction forward, especially if the target amine is in a sterically hindered environment.[4] However, higher temperatures can decrease specificity by promoting side reactions.
Q3: What are the primary side reactions associated with Bromo-PEG2-alcohol, and how are they affected by temperature?
The main side reactions are hydrolysis of the bromo group and reactions with non-target nucleophiles. Higher temperatures will increase the rate of these degradation and side reactions.[5][6]
Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group, resulting in the formation of a PEG2-diol. This reaction is accelerated by higher temperatures and higher pH levels (e.g., pH > 8-9).[5][6]
Reaction with Buffer Components: Buffers containing primary amines, such as Tris, should be avoided as they can compete with the target molecule for reaction with the bromo group.[6] This competing reaction is also likely to be accelerated at higher temperatures.
Overalkylation of Amines: When targeting primary amines, the resulting secondary amine can sometimes be more nucleophilic and react with a second Bromo-PEG2-alcohol molecule.[3] This is a greater concern when using a large excess of the PEG reagent.
Q4: I am observing low or no conjugation yield. Could temperature be the issue?
Yes, a suboptimal temperature can lead to low conjugation yield. If the reaction temperature is too low, the reaction rate may be very slow, resulting in incomplete conversion within the given timeframe.[1][3]
Troubleshooting Steps:
Gradually Increase Temperature: Consider increasing the reaction temperature in increments (e.g., from 4°C to room temperature).[3]
Extend Reaction Time: Alternatively, or in conjunction with a temperature increase, you can extend the reaction time.[3]
Monitor Progress: It is crucial to monitor the reaction progress (e.g., by LC-MS) to find the optimal balance between reaction rate and potential degradation of the reactants or products at higher temperatures.[5]
Q5: My reaction is producing significant byproducts. How can temperature be adjusted to improve specificity?
The formation of byproducts, such as the hydrolyzed PEG2-diol, is often exacerbated by elevated temperatures.[1] If you are observing significant byproduct formation, consider the following:
Troubleshooting Steps:
Decrease Reaction Temperature: Lowering the temperature (e.g., from room temperature to 4°C) will slow down both the desired reaction and undesired side reactions.[7]
Compensate with Longer Reaction Time: To achieve a satisfactory yield at a lower temperature, the reaction time will likely need to be extended.[7]
Optimize Other Parameters: Ensure other parameters like pH and buffer composition are optimal for the desired reaction to maximize specificity.[6]
Data Presentation
Temperature Range
Reaction Rate (Relative)
Specificity (Thiol vs. Amine)
Risk of Side Reactions (e.g., Hydrolysis)
Recommended For
4°C - 15°C
Low
High
Low
Highly specific thiol conjugations; reactions with sensitive proteins; long overnight reactions.[8]
20°C - 25°C (Room Temp)
Moderate
Good
Moderate
General thiol conjugations; some amine conjugations with optimized pH.[2]
30°C - 40°C
High
Moderate to Low
Moderate to High
Reactions with sterically hindered sites; when faster reaction times are required.[4]
> 40°C
Very High
Low
High
Amine conjugations in organic solvents (up to 80°C); risk of protein denaturation in aqueous buffers.
Experimental Protocols
Protocol 1: Conjugation of Bromo-PEG2-alcohol to Protein Thiol Groups (Cysteine)
This protocol is optimized for the site-specific modification of cysteine residues.
Materials:
Bromo-PEG2-alcohol
Cysteine-containing protein
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.[8]
Quenching Reagent: L-cysteine or β-mercaptoethanol.[2]
Purification System (e.g., Size Exclusion Chromatography (SEC), Dialysis).
Procedure:
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature.[8]
PEGylation Reaction:
Prepare a fresh stock solution of Bromo-PEG2-alcohol.
Add a 10-50 fold molar excess of Bromo-PEG2-alcohol to the protein solution.[8]
Incubate the reaction at either 4°C (for 12-24 hours) or room temperature (for 2-4 hours) with gentle mixing. The optimal time and temperature should be determined empirically for each specific protein.[8]
Quenching the Reaction: Add a quenching reagent like L-cysteine to a final concentration of 50-100 mM to consume any unreacted Bromo-PEG2-alcohol. Incubate for 1 hour at room temperature.[8]
Purification: Remove excess reagents by SEC or dialysis.[8]
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by Mass Spectrometry (MS) to confirm the mass of the conjugate.[8]
Protocol 2: Conjugation of Bromo-PEG2-alcohol to Protein Amine Groups (Lysine)
This protocol is for less specific modification of lysine residues.
Purification System (e.g., SEC, Ion Exchange Chromatography (IEX)).
Procedure:
Protein Preparation: Dissolve the protein in the Borate buffer to a concentration of 1-10 mg/mL.[8]
PEGylation Reaction:
Add Bromo-PEG2-alcohol to the protein solution at a molar excess of 20-100 fold.[8]
Incubate the reaction at room temperature or 4°C for 12-48 hours with gentle mixing. Higher temperatures (e.g., 37°C) may be explored to increase the rate, but with caution regarding protein stability and side reactions.[4]
Quenching and Purification: Follow the quenching and purification steps outlined in Protocol 1.[8]
Visualizations
Caption: Impact of temperature on key reaction outcomes.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to thiol-bromo reactions, with a specific focus on preventing the unwanted reduction of existing disulfide bonds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended disulfide bond reduction during a thiol-bromo reaction?
Unintended disulfide bond reduction during a thiol-bromo reaction is primarily caused by a side reaction known as thiol-disulfide exchange. The reaction conditions that favor the desired S-alkylation can also promote this unwanted exchange. Key factors include:
Presence of Free Thiolates: The thiol group you intend to react with the bromo-compound must be in its deprotonated, nucleophilic thiolate form (RS⁻) to be reactive. However, this same thiolate can attack an existing disulfide bond, leading to its reduction and scrambling.[1][2]
Elevated pH: To generate the reactive thiolate, reactions are often run at neutral to alkaline pH. However, pH values above 7.5-8 significantly increase the rate of both disulfide bond reduction and scrambling.[3][4][5]
Presence of Reducing Agents: Residual reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), used in upstream processes (e.g., to reduce a specific cysteine for conjugation) can reduce other accessible disulfide bonds if not completely removed.[6][7]
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions, including disulfide bond reduction.
Q2: How does pH affect both the thiol-bromo reaction and disulfide bond stability?
The pH of the reaction buffer is a critical parameter that requires careful optimization. It creates a trade-off between maximizing the desired reaction rate and preserving disulfide bond integrity.
Thiol Reactivity: The thiol-bromo reaction is an S-alkylation, a type of SN2 reaction where a nucleophilic thiolate anion (RS⁻) attacks the electrophilic carbon atom attached to the bromine. The concentration of the reactive thiolate increases as the pH approaches and exceeds the pKa of the thiol group (typically ~8.5 for cysteine). Therefore, a higher pH generally leads to a faster conjugation reaction.[2][8]
Disulfide Stability: Disulfide bonds are more susceptible to reduction and scrambling at alkaline pH.[3][5] This is because the thiol-disulfide exchange mechanism is often initiated by a thiolate anion. Keeping the pH lower helps maintain free thiols in their protonated (RSH) state, which is less reactive towards disulfide bonds.[9]
The optimal strategy is to perform the reaction at the lowest possible pH that still allows for an acceptable reaction rate, typically in the range of 6.5-7.5.[2][6]
Q3: I need to reduce a specific disulfide bond to generate a free thiol for my reaction. How can I do this without affecting other disulfide bonds?
This is a common challenge, particularly in protein chemistry. The key is to use a selective reduction strategy followed by the complete removal of the reducing agent before initiating the thiol-bromo reaction.
Use a Mild Reducing Agent: TCEP is often preferred over DTT because it is a more selective and stable reducing agent that does not contain a thiol group itself, thus avoiding self-conjugation issues.[6][10]
Stoichiometric Control: Use the minimum amount of reducing agent required to cleave the target disulfide bond. This often involves using a small molar excess (e.g., 1.5 to 2-fold) over the specific disulfide to be reduced.
Complete Removal of Reductant: Before adding your bromo-compound, it is crucial to remove all traces of the reducing agent. This can be achieved through methods like dialysis, buffer exchange, or size-exclusion chromatography (SEC).[7][11] Failure to do so will lead to the reduction of other disulfide bonds in your molecule.
Q4: What are orthogonal protecting groups and how can they prevent disulfide reduction?
Orthogonal protecting groups are chemical moieties used to mask specific functional groups (in this case, thiols) that can be removed under specific conditions without affecting other protecting groups or the rest of the molecule.[12][13] They are a powerful tool for achieving regioselective disulfide formation and preventing unwanted side reactions.
Strategy:
During synthesis (e.g., of a peptide), cysteine residues intended to remain as free thiols for the subsequent bromo-reaction are protected with one type of group (e.g., a photoremovable group).[14]
Cysteines intended to form disulfide bonds are protected with a different, orthogonal group (e.g., an acid-labile group).
After synthesis, the disulfide bonds are formed, and their protecting groups are removed.
Just before the thiol-bromo reaction, the specific protecting group on the target cysteine is selectively removed, exposing a single free thiol for conjugation while all other disulfide bonds remain intact.
This strategy ensures that no free thiolates are present to attack the stable disulfide bonds during the conjugation step.
Troubleshooting Guide
This guide addresses common issues encountered during thiol-bromo reactions where disulfide bond integrity is critical.
Issue 1: Post-reaction analysis (e.g., non-reducing SDS-PAGE, mass spectrometry) shows fragmentation or unexpected lower molecular weight species.
Possible Cause: Unintended reduction of inter-chain disulfide bonds.
Troubleshooting Steps:
Verify Removal of Reducing Agents: Ensure that any reducing agents used in prior steps were completely removed. Use a fresh, reductant-free buffer for the conjugation reaction.
Lower Reaction pH: Decrease the pH of the reaction buffer to a range of 6.5-7.0. This will slow down the desired reaction but will significantly inhibit disulfide exchange.[9] You may need to compensate by increasing the reaction time or concentration of reactants.
Degas Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas (e.g., nitrogen or argon). Oxygen can contribute to a complex redox environment.[2]
Include a Chelating Agent: Add 1-5 mM EDTA to the reaction buffer. Trace metal ions can catalyze both thiol oxidation and disulfide reduction.[2][6]
Issue 2: The final product is heterogeneous, showing evidence of scrambled disulfide bonds.
Possible Cause: Thiol-disulfide exchange is occurring, leading to the incorrect pairing of cysteine residues. This is particularly common in molecules with multiple, closely spaced disulfide bonds.
Troubleshooting Steps:
Optimize pH: As with disulfide reduction, lowering the pH is the most effective way to minimize scrambling.[3]
Shorten Reaction Time: Monitor the reaction progress (e.g., by LC-MS) and stop it as soon as a sufficient yield is achieved to minimize the time for scrambling to occur.
Consider a "Rebridging" Strategy: If the goal is to modify a reduced disulfide, specialized bromo-reagents (like bromo-ynones) can be used that react with both thiols simultaneously, effectively re-bridging them and preventing scrambling.[15]
Quantitative Data Summary
Table 1: pH Effects on Thiol Reactivity and Disulfide Stability
pH Range
Thiolate (RS⁻) Concentration
Thiol-Bromo Reaction Rate
Risk of Disulfide Reduction/Scrambling
Recommendation
< 6.0
Very Low
Very Slow
Minimal
Not recommended for efficient conjugation.
6.5 - 7.5
Moderate
Moderate
Low to Moderate
Optimal starting range for balancing reactivity and stability. [2][6]
7.5 - 8.5
High
Fast
High
Use with caution; may require shorter reaction times.
> 8.5
Very High
Very Fast
Very High
Not recommended when disulfide integrity is critical.[1][5]
Table 2: Comparison of Common Reducing Agents for Selective Reduction
Reducing Agent
Key Characteristics
Advantages
Disadvantages
TCEP
Thiol-free phosphine
More stable and selective than DTT.[10] Effective at lower pH. Does not interfere with Ellman's assay.
Can react with some electrophiles (e.g., maleimides) under certain conditions.[7][16] Must be completely removed.
DTT
Thiol-based dithiol
Effective and widely used.
Less stable, especially at neutral/alkaline pH. Must be completely removed to avoid competing in the conjugation reaction.[7][11]
Experimental Protocols
Protocol 1: Analysis of Disulfide Bond Integrity by Non-Reducing SDS-PAGE
This protocol allows for the visualization of protein fragmentation resulting from disulfide bond reduction.[3]
Sample Preparation:
Prepare two aliquots of your protein sample (post-reaction) at a concentration of 1 mg/mL.
Non-reducing sample: To one aliquot, add 4X non-reducing Laemmli sample buffer (contains SDS and glycerol, but no reducing agent).
Reducing sample (Control): To the second aliquot, add 4X reducing Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol).
Denaturation: Heat both samples at 95°C for 5 minutes.
Gel Electrophoresis:
Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
Load a molecular weight marker for reference.
Run the gel according to the manufacturer's instructions.
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue), destain, and visualize the bands.
Interpretation:
Reducing Lane: Should show the constituent polypeptide chains of your protein (e.g., heavy and light chains for an antibody).
Non-reducing Lane: If disulfide bonds are intact, you should see a single band corresponding to the full-size protein. The presence of lower molecular weight bands that mirror the pattern in the reducing lane indicates disulfide bond reduction occurred during your reaction.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol quantifies the number of free cysteine residues in your sample. An increase in free thiols in your post-reaction sample compared to a control indicates disulfide bond reduction.[3]
Reagent Preparation:
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
DTNB (Ellman's Reagent) Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 mL of reaction buffer.
Standard Curve (Recommended):
Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.
React each standard with the DTNB solution and measure the absorbance at 412 nm.
Plot a standard curve of absorbance vs. thiol concentration.
Sample Measurement:
Add 50 µL of your protein sample (at a known concentration) to 950 µL of reaction buffer.
Add 50 µL of the DTNB solution.
Incubate at room temperature for 15 minutes, protected from light.
Measure the absorbance at 412 nm against a blank (buffer + DTNB).
Calculation: Determine the concentration of free thiols in your sample using the standard curve or by using the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹).
Visual Diagrams
Figure 1. Reaction pathways in a thiol-bromo system. Proper pH control is critical to favor the desired S-alkylation reaction (green pathway) over the undesired thiol-disulfide exchange that leads to disulfide bond reduction (red pathway).
Figure 2. A logical workflow for troubleshooting unintended disulfide bond reduction. The process systematically checks for residual reducing agents, suboptimal pH, and the presence of oxidative catalysts.
Technical Support Center: Purification of PROTACs Containing Bromo-PEG2-alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific ch...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) containing a Bromo-PEG2-alcohol linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered when synthesizing PROTACs with a Bromo-PEG2-alcohol linker?
The synthesis of PROTACs with a Bromo-PEG2-alcohol linker can result in a complex mixture of components. Common impurities include:
Unreacted Starting Materials: This includes the unreacted E3 ligase ligand, the protein of interest (POI) ligand, and any excess Bromo-PEG2-alcohol linker.
Reaction Byproducts: Side reactions can lead to various byproducts. A significant byproduct can be the hydrolyzed form of the linker, where the bromine atom is replaced by a hydroxyl group, rendering it unreactive for the desired coupling.[1]
Dimerization Products: Self-reaction of the bifunctional linker or reaction of the linker with two molecules of the same ligand (either POI or E3) can lead to homodimers.
Positional Isomers: If the ligand has multiple potential reaction sites, the PEG chain may attach to different positions, creating isomers that can be difficult to separate.[2]
Q2: Why is the purification of PROTACs with a Bromo-PEG2-alcohol linker particularly challenging?
The purification of these specific PROTACs presents several difficulties:
Inherent PROTAC Properties: PROTACs are often large, complex molecules with high molecular weights, which can lead to poor solubility and a tendency to aggregate.[2][3]
Physicochemical Similarity of Impurities: The impurities, particularly unreacted starting materials and certain byproducts, often have physicochemical properties (e.g., polarity, molecular weight) very similar to the desired PROTAC, making chromatographic separation challenging.[2]
Hydrophobicity: Unlike PROTACs with longer PEG chains which are more hydrophilic, the short PEG2 linker results in a more hydrophobic final PROTAC.[4] This can lead to strong interactions with reversed-phase chromatography columns, requiring careful optimization of mobile phases to achieve good peak shape and recovery.
Potential for On-Column Degradation: The bromo-functional group can be susceptible to hydrolysis, especially if the mobile phase has a high pH or contains nucleophilic components.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Question: I am observing a significantly low yield of my Bromo-PEG2-alcohol containing PROTAC after purification by HPLC or flash chromatography. What are the potential causes and how can I improve recovery?
Answer: Low yield is a common problem. A systematic approach to troubleshooting can help identify and resolve the issue.
dot
Caption: Troubleshooting workflow for low purification yield.
Issue 2: Co-elution of Impurities with the Desired PROTAC
Question: During HPLC analysis, I see impurities that co-elute or are very close to my main product peak. How can I improve the separation?
Answer: Co-elution is often due to the high similarity between the PROTAC and certain impurities. Here are some strategies to improve resolution:
Optimize the HPLC Gradient:
Shallow Gradient: Employ a shallower gradient around the elution time of your PROTAC. This increases the separation time between closely eluting compounds.
Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition to enhance the separation of critical pairs.
Change the Stationary Phase:
Different C18 columns from various manufacturers can offer different selectivities due to variations in silica (B1680970) purity, end-capping, and pore size.[5]
Consider a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can provide alternative selectivities for aromatic-containing PROTACs.
Modify the Mobile Phase:
Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) as the organic modifier can alter the elution order and improve separation.
Additive: If using trifluoroacetic acid (TFA), consider switching to formic acid. This can change the ionization of your compound and impurities, affecting their retention.[5]
Potential Side Reactions of Bromo-PEG2-alcohol Linker
The Bromo-PEG2-alcohol linker, while versatile, can participate in side reactions that generate impurities, complicating purification.
dot
Caption: Potential side reactions involving the Bromo-PEG2-alcohol linker.
Data Presentation
Table 1: Comparison of Purification Techniques for PROTACs
Purification Technique
Typical Purity
Throughput
Resolution
Primary Use Case
Flash Chromatography
80-95%
High
Low-Medium
Initial crude purification, removal of major impurities.
Preparative HPLC
>95%
Low-Medium
High
Final purification of small to medium batches for in vitro/in vivo studies.
Supercritical Fluid Chromatography (SFC)
>95%
Medium
High
Chiral separations and purification of less polar PROTACs; "greener" alternative to HPLC.[6]
Experimental Protocols
Protocol 1: Flash Chromatography for Crude Purification
This protocol is a starting point for the initial cleanup of a crude reaction mixture containing a Bromo-PEG2-alcohol PROTAC.
Sample Preparation:
Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., DCM or DMSO).
Adsorb the dissolved sample onto a small amount of silica gel or Celite.
Thoroughly dry the silica-adsorbed sample under vacuum.
Column and Solvents:
Stationary Phase: Standard silica gel.
Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or a mixture of DCM/methanol). The exact gradient will need to be determined by TLC analysis.
Chromatography Procedure:
Load the dried, adsorbed sample onto the top of the pre-packed silica gel column.
Begin elution with a low percentage of the polar solvent.
Gradually increase the polarity of the mobile phase to elute the compounds.
Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.
Pool the pure fractions and concentrate under reduced pressure.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Final Purification
This protocol provides a general method for the final high-purity separation of your PROTAC.
Sample Preparation:
Dissolve the partially purified PROTAC from flash chromatography in a minimal amount of DMSO.
Dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA or Formic Acid).
Filter the sample through a 0.22 µm syringe filter before injection.[7]
HPLC System and Conditions:
System: A preparative HPLC system with a UV detector.
Column: A C18 stationary phase is commonly used.[2]
Mobile Phase A: 0.1% TFA or 0.1% formic acid in water.
Mobile Phase B: 0.1% TFA or 0.1% formic acid in acetonitrile.
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
Detection: Monitor at a wavelength where the aromatic components of your PROTAC absorb (e.g., 254 nm or 280 nm).
Purification Method:
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.[5]
Inject the prepared sample.
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[5] A shallower gradient may be necessary for better resolution.
Collect fractions corresponding to the main product peak.
Analyze the collected fractions by analytical LC-MS to confirm purity and identity.
Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product.[7]
Technical Support Center: Optimizing PROTAC Linker Length with Bromo-PEG Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides expert guidance on utilizing bromo-PEG derivatives for the optimization of Proteolysis Targe...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides expert guidance on utilizing bromo-PEG derivatives for the optimization of Proteolysis Targeting Chimera (PROTAC) linker length. Here, you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable and overly flexible ternary complex.[1][2]
Q2: Why are bromo-PEG derivatives commonly used for PROTAC linker synthesis?
A2: Bromo-PEG derivatives are versatile building blocks for PROTAC synthesis. The terminal bromo group provides a reactive site for nucleophilic substitution, allowing for straightforward conjugation to amine or thiol groups present on the E3 ligase or target protein ligands.[3] The polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity and solubility of the resulting PROTAC molecule, which is often beneficial for improving physicochemical properties and bioavailability.[2][][] Furthermore, bromo-PEG linkers are commercially available in various lengths, facilitating the systematic synthesis of a PROTAC library to identify the optimal linker length for a specific target and E3 ligase pair.
Q3: How does PEG linker length impact the physicochemical properties of a PROTAC, such as solubility and cell permeability?
A3: The length of the PEG linker significantly influences a PROTAC's properties. Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC.[6] However, there is often a trade-off with cell permeability. Longer PEG linkers can increase the molecular weight and polar surface area, which may hinder passive diffusion across the lipophilic cell membrane.[6][7] Conversely, shorter linkers often result in better permeability.[8][9] The optimal linker length must balance these opposing effects to achieve sufficient intracellular concentration for effective target degradation.
Q4: What is the "hook effect" and how is it related to linker design?
A4: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[6][10] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][10] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes. Optimizing the linker to enhance the cooperativity of ternary complex formation can help mitigate the hook effect.[10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on challenges related to bromo-PEG linkers.
Issue 1: Low yield during PROTAC synthesis with a bromo-PEG linker.
Potential Cause 1: Incomplete Nucleophilic Substitution. The reaction between the bromo-PEG linker and the amine/thiol on your ligand may be inefficient.
Troubleshooting Steps:
Base Selection: Ensure the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent it from competing with your ligand. Use 2-4 equivalents.[3]
Temperature: Gently heating the reaction (e.g., to 60°C) can improve the reaction rate, but should be monitored to prevent degradation of starting materials.[12]
Reaction Monitoring: Track the reaction progress using LC-MS to ensure it goes to completion.[3]
Potential Cause 2: Issues with Starting Materials. The purity of the bromo-PEG linker or the stability of your ligands could be compromised.
Troubleshooting Steps:
Purity Check: Verify the purity of the bromo-PEG derivative, as impurities can lead to side reactions.[3]
Ligand Stability: Confirm that your target and E3 ligase ligands are stable under the reaction conditions.[3]
Potential Cause 3: Difficult Purification. PROTACs with PEG linkers can be challenging to purify due to their polarity and flexibility.
Troubleshooting Steps:
Chromatography Technique: Reverse-Phase HPLC (RP-HPLC) is often the most effective method for purifying polar PROTACs.[3] Standard flash column chromatography on silica (B1680970) gel may lead to poor separation.[3]
Issue 2: The synthesized PROTAC shows weak or no degradation of the target protein.
Potential Cause 1: Suboptimal Linker Length. The chosen PEG linker length may not be optimal for forming a stable and productive ternary complex.
Troubleshooting Steps:
Synthesize a Linker Library: The most crucial step is to empirically determine the optimal linker length. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[6]
Assess Degradation: Test each PROTAC construct across a broad concentration range to determine the DC50 and Dmax values.[6]
Potential Cause 2: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target in sufficient concentrations.
Troubleshooting Steps:
Permeability Assays: Perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to quantify cell entry.[7]
Linker Modification: If permeability is low, consider synthesizing PROTACs with shorter PEG linkers or hybrid linkers that incorporate more lipophilic alkyl chains to balance hydrophilicity.[7][8]
Potential Cause 3: Inefficient Ternary Complex Formation. The linker may not be facilitating a productive interaction between the target protein and the E3 ligase.
Troubleshooting Steps:
Biophysical Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex.[7][13] A lack of complex formation indicates a fundamental issue with the linker's ability to bridge the two proteins.
Data Presentation
Systematic variation of the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair.[2]
Table 1: Illustrative Impact of PEG Linker Length on BRD4 Degradation
PROTAC Compound
Linker (PEG units)
DC50 (nM)
Dmax (%)
Cell Permeability (Papp, 10⁻⁶ cm/s)
BRD4-PROTAC-1
2
50
85
5.2
BRD4-PROTAC-2
4
15
95
3.1
BRD4-PROTAC-3
6
25
90
1.5
BRD4-PROTAC-4
8
120
70
0.8
BRD4-PROTAC-5
12
>1000
<50
<0.5
Note: This data is illustrative and compiled for comparative purposes. Actual experimental results will vary based on the specific ligands, cell line, and assay conditions.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation (DC50/Dmax Determination)
This protocol is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[14]
Materials:
Cell line expressing the target protein.
PROTAC compounds and vehicle control (e.g., DMSO).
Complete cell culture medium.
Ice-cold Phosphate-Buffered Saline (PBS).
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
BCA Protein Assay Kit.
SDS-PAGE gels, electrophoresis, and blotting apparatus.
Blocking buffer (e.g., 5% non-fat milk in TBST).
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).
HRP-conjugated secondary antibody.
Chemiluminescent substrate.
Procedure:
Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of treatment.
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in a complete growth medium. Treat the cells with the different concentrations (e.g., 0.1 nM to 10 µM) and a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours).
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Western Blotting: Normalize all samples to an equal protein concentration with lysis buffer and Laemmli sample buffer. Denature the samples by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After final washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[14]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful, label-free technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[]
Materials:
SPR instrument and sensor chips (e.g., CM5).
Purified target protein and E3 ligase complex.
PROTAC compounds.
Immobilization reagents (EDC, NHS, ethanolamine).
Running buffer (e.g., HBS-EP+).
Procedure:
Protein Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase and reference flow cells to determine the binding affinity and kinetics of this binary interaction.
Binary Interaction Analysis (PROTAC-Target): In a separate experiment, inject a pre-incubated mixture of a fixed concentration of PROTAC and varying concentrations of the target protein over a blank flow cell. This measures the affinity of the PROTAC for the target protein in solution.
Ternary Complex Formation Analysis: Inject the target protein over the E3 ligase-immobilized surface in the presence and absence of the PROTAC. An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.
Kinetics of Ternary Complex: To measure the kinetics and affinity of the ternary complex, inject varying concentrations of the target protein pre-incubated with a saturating concentration of the PROTAC over the E3 ligase surface.
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic parameters (ka, kd) and affinity constants (KD). Cooperativity can be assessed by comparing the affinity of the target protein to the E3-PROTAC complex versus its affinity to the E3 ligase alone.[11]
A Head-to-Head Comparison: Bromo-PEG2-alcohol vs. Maleimide-PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, profoundly influencing the stability, efficacy, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of advanced therapeutics and research agents. This guide provides an objective, data-driven comparison of two prominent thiol-reactive polyethylene (B3416737) glycol (PEG) linkers: the well-established maleimide-PEG linkers and the increasingly utilized bromo-PEG linkers, exemplified here by Bromo-PEG2-alcohol.
This comparison will delve into the fundamental reaction mechanisms, kinetic profiles, and stability of the resulting conjugates. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to empower researchers to make an informed decision when selecting the optimal linker for their specific bioconjugation needs, from antibody-drug conjugates (ADCs) to PEGylated proteins and beyond.
The choice between a bromo-PEG and a maleimide-PEG linker often represents a trade-off between reaction kinetics and the stability of the final bioconjugate.
Reaction Mechanisms and Specificity
Bromo-PEG2-alcohol: The S_N2 Reaction
The conjugation of Bromo-PEG2-alcohol to a cysteine residue proceeds via a nucleophilic substitution (S_N2) reaction.[4] Under neutral to slightly basic conditions, the sulfhydryl group of the cysteine is deprotonated to the more nucleophilic thiolate anion. This thiolate then attacks the carbon atom bearing the bromine, displacing the bromide, which is an excellent leaving group. The result is a highly stable and essentially irreversible thioether bond.[2][4] While highly specific for thiols, reactivity with other nucleophiles, such as the amine groups on lysine (B10760008) residues, can occur at a higher pH.[5]
Caption: Bromo-PEG2-alcohol reacts with cysteine via an SN2 mechanism.
Maleimide-PEG: The Michael Addition
Maleimide-PEG linkers react with the thiol group of a cysteine residue through a Michael addition reaction.[1] The maleimide group contains an electron-deficient carbon-carbon double bond that is highly susceptible to nucleophilic attack by the thiolate anion. This reaction is rapid and highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1] At neutral pH, the reaction with thiols is significantly faster than with amines, ensuring high specificity.[2] The resulting thiosuccinimide linkage, however, is susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in vivo.[1][2] Hydrolysis of the thiosuccinimide ring can occur, leading to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Comparing the stability of thioether vs. maleimide adducts in vivo
A Comparative Guide for Researchers in Drug Development For researchers, scientists, and drug development professionals, the stability of the linkage chemistry in bioconjugates, particularly antibody-drug conjugates (ADC...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the stability of the linkage chemistry in bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. The choice of linker can profoundly impact the pharmacokinetic profile, therapeutic window, and potential for off-target toxicity. This guide provides an objective comparison of the in vivo stability of two common linkages: the thioether bond, particularly when formed from maleimide-thiol reactions, and more stable, next-generation thioether adducts.
The traditional maleimide-thiol conjugation, while efficient, is often compromised in vivo. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature release of the payload.[1][2][3] This deconjugation can cause the payload to bind to other circulating proteins like albumin, leading to off-target toxicity and a reduced therapeutic index.[4][5]
At a Glance: A Tale of Two Linkages
The primary distinction in stability lies in the susceptibility of the maleimide-derived thioether to a retro-Michael reaction, a reversal of the initial conjugation.[6][7] This is especially problematic in the thiol-rich environment of the bloodstream.[3] In contrast, thioether bonds formed through other chemistries or stabilized maleimide (B117702) technologies are significantly more robust under physiological conditions.
Premature payload release, leading to potential off-target toxicity.[3][5]
Chemistry-specific; generally very low liability.
Common Applications
Historically used in ADCs, PEGylation, and fluorescent labeling.[9]
Next-generation ADCs and bioconjugates requiring high stability.[10]
Quantitative Performance Comparison
The stability of a bioconjugate is often evaluated by measuring the percentage of the intact conjugate remaining after incubation in human plasma over time. The data clearly demonstrates the enhanced stability of next-generation linkers over traditional maleimide-based adducts.
Linker Type
Model System
Incubation Time
% Intact Conjugate
Key Observations
Traditional Maleimide
ADC in human plasma
7 days
~50%
Significant deconjugation due to retro-Michael reaction.[1]
Self-Stabilizing Maleimide
ADC in plasma
7 days
>95%
Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[1]
"Bridging" Disulfide
ADC in human plasma
7 days
>95%
Re-bridges native disulfide bonds, leading to highly stable and homogeneous ADCs.[1]
Thioether (from Thiol-ene)
ADC in human plasma
7 days
>90%
Forms a stable C-S bond, offering an alternative to Michael addition.[1]
Bromoacetamide
Thioether
-
High (Generally stable)
Forms a stable carbon-sulfur bond, considered essentially irreversible.[6]
Vinyl Sulfone
Thiol-reactive probe
-
-
Forms a stable thioether bond with high specificity for thiols.[1]
Visualizing the Chemical Pathways and Experimental Workflow
To better understand the underlying chemical principles and experimental workflows, the following diagrams have been generated.
Instability of maleimide-thiol adducts via retro-Michael reaction.
Stabilization pathways for maleimide-thiol conjugates.
Workflow for assessing in vivo ADC stability.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two primary methodologies are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate in plasma over time.
Methodology:
Preparation of Conjugate: Prepare the bioconjugate using the desired linker chemistry and purify it to remove unreacted components.
Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.[8] A control sample in a buffer such as PBS should be run in parallel.
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[3][8]
Sample Processing: At each time point, process the samples for analysis. This may involve immunocapture of the antibody-containing species.
Analysis:
LC-MS: Analyze the samples to determine the concentration of the intact bioconjugate, free payload, and any payload-protein adducts (e.g., payload-albumin).
ELISA: Use a sandwich ELISA to quantify the total antibody and the intact ADC.
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile.
In Vivo Stability Assessment in Animal Models
Objective: To evaluate the pharmacokinetic profile and stability of the bioconjugate in a living organism.
Methodology:
Animal Models: Utilize appropriate animal models, such as mice or non-human primates.[11]
Administration: Administer a single intravenous (IV) bolus dose of the ADC.[11]
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5 min, 1h, 4h, 24h, 48h, etc.).[11]
Sample Processing: Isolate plasma from the blood samples and store at -80°C until analysis.[11]
Bioanalysis:
Total Antibody: Quantify using a ligand-binding assay (e.g., ELISA).
Intact ADC: Quantify using an ELISA that detects both the antibody and the payload, or by immuno-affinity capture followed by LC-MS.[12]
Free Payload: Extract the payload from the plasma and quantify using LC-MS/MS.[13]
Pharmacokinetic Analysis: Plot the plasma concentrations of the total antibody, intact ADC, and free payload versus time. A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo linker instability.[7]
Conclusion
The stability of the linker chemistry is a critical determinant of the safety and efficacy of bioconjugates. While traditional thiol-maleimide linkages have been widely used, their susceptibility to in vivo cleavage has prompted the development of more robust alternatives. Strategies such as inducing succinimide (B58015) ring hydrolysis, utilizing next-generation maleimides, and employing alternative thioether formation chemistries have shown significant promise in enhancing conjugate stability.[13][10] The careful selection of a linker, based on a thorough understanding of its in vivo stability profile, is paramount in the design of next-generation targeted therapeutics.
A Head-to-Head Comparison: Bromo-PEG2-alcohol vs. NHS-ester PEG Linkers for Amine Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, influencing the stability, homogeneity, and ultimately, the ef...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, influencing the stability, homogeneity, and ultimately, the efficacy of the final product. This guide provides an in-depth, objective comparison of two distinct classes of PEG linkers for amine conjugation: Bromo-PEG2-alcohol and N-hydroxysuccinimide (NHS)-ester PEG linkers.
While NHS-ester PEGs are the established standard for reacting with primary amines, Bromo-PEG2-alcohol, though primarily targeting thiol groups, can also be used for amine conjugation under specific conditions. This guide will explore the fundamental chemistry, advantages, and disadvantages of each linker for amine conjugation, supported by experimental protocols and data, to inform your selection process for applications such as antibody-drug conjugates (ADCs), PROTACs, and peptide modifications.
Chemical Reactivity and Specificity
The core difference between Bromo-PEG2-alcohol and NHS-ester PEG linkers lies in their reactive moieties and their primary target functional groups.
Bromo-PEG2-alcohol contains a terminal bromide, which is a good leaving group that reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] While its primary and most efficient target is the sulfhydryl group of cysteine residues, it can also react with primary amines.[3] This reaction leads to the formation of a stable secondary amine linkage.[2]
NHS-ester PEG linkers feature an N-hydroxysuccinimide ester, an activated ester that is highly reactive towards primary amines through nucleophilic acyl substitution.[4][5] This reaction is efficient under physiological to slightly basic conditions and results in a highly stable amide bond.[6][7]
Reaction Mechanisms
The distinct chemistries of these two linkers dictate their reaction pathways with primary amines.
Caption: Reaction mechanisms for amine conjugation.
Comparative Analysis
The choice between Bromo-PEG2-alcohol and NHS-ester PEG linkers for amine conjugation involves a trade-off between reaction conditions, specificity, and potential side reactions.
Advantages of Bromo-PEG2-alcohol (in Specific Contexts)
While NHS-esters are generally superior for amine conjugation, Bromo-PEG2-alcohol may be advantageous in specific scenarios:
Orthogonal Conjugation: In molecules containing both thiols and amines, Bromo-PEG2-alcohol can be used for site-specific thiol conjugation under controlled pH, reserving amine groups for subsequent modification with an NHS-ester.
Secondary Amine Linkage Desirability: The resulting secondary amine from a bromo-PEG reaction is more flexible than an amide bond and retains a positive charge at physiological pH, which may be beneficial for some applications.
Advantages of NHS-ester PEG Linkers
NHS-ester PEG linkers are the gold standard for amine conjugation for several reasons:
High Reactivity and Efficiency: The reaction with primary amines is rapid and typically proceeds to high completion under mild conditions.[4][12]
Stable Amide Bond: The resulting amide bond is extremely stable under physiological conditions.[7]
Well-Established Protocols: Extensive literature and established protocols are available for a wide range of biomolecules.[9][10][14]
Experimental Protocols
The following are generalized protocols for the conjugation of a primary amine-containing molecule with Bromo-PEG2-alcohol and an NHS-ester PEG linker.
Caption: General experimental workflow for conjugation.
Protocol 1: Amine Conjugation with Bromo-PEG2-alcohol
This protocol is adapted for the reaction of a primary amine with Bromo-PEG2-alcohol.
Molecule Preparation: Dissolve the amine-containing molecule in an anhydrous organic solvent like DMF.[2]
Base Addition: Add 2-3 equivalents of a base such as potassium carbonate or triethylamine (B128534) and stir for 15 minutes.[2]
Linker Addition: Add 1.0 equivalent of Bromo-PEG2-alcohol dissolved in anhydrous DMF. To minimize over-alkylation, an excess of the primary amine (1.5 equivalents or more) can be used.[2][3]
Incubation: Heat the reaction mixture to 60-80°C and stir under an inert atmosphere for 16-24 hours.[2] Monitor the reaction by TLC or LC-MS.
Work-up and Purification: After cooling, the mixture is typically worked up using an organic extraction and purified by flash column chromatography.[2]
Protocol 2: Amine Conjugation with NHS-ester PEG Linker
This is a standard protocol for protein PEGylation with an NHS-ester.
Protein Preparation: Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.[14] Buffers containing primary amines like Tris must be avoided.[10]
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[14] The NHS-ester moiety is susceptible to hydrolysis and should not be stored in solution.[10]
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG solution to the protein solution.[14] The final concentration of the organic solvent should be below 10%.[9]
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][14]
Quenching: Stop the reaction by adding a quenching buffer such as Tris or glycine (B1666218) to a final concentration of 25-50 mM to hydrolyze any unreacted NHS-ester.[9]
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[10]
Conclusion
For the straightforward and efficient conjugation of primary amines, NHS-ester PEG linkers are the superior choice , offering high reactivity, rapid reaction times, and the formation of highly stable amide bonds under mild conditions.[13]
Bromo-PEG2-alcohol is a valuable tool for site-specific thiol conjugation , and while it can react with amines, the reaction is less efficient, requires harsher conditions, and carries the risk of over-alkylation.[2][3][8] Its use for amine conjugation should be considered only in specific contexts where the resulting secondary amine linkage is desired or when performing sequential, orthogonal conjugations. The selection between these two linkers should be guided by the specific goals of the bioconjugation strategy, the nature of the molecule to be modified, and the desired characteristics of the final product.
The Efficacy of PROTACs with Short PEG Linkers: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiqui...
Author: BenchChem Technical Support Team. Date: December 2025
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature, length, and flexibility of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1][3][4]
This guide provides a comparative analysis of PROTACs featuring short polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Bromo-PEG2-alcohol, against alternatives. We present experimental data, detailed protocols for key assays, and visual diagrams of relevant pathways and workflows to assist researchers in the rational design and evaluation of novel protein degraders.
The Linker's Crucial Role in Ternary Complex Formation
The linker is not a passive spacer; it is an active contributor to the PROTAC's mechanism of action.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[5][6] The linker's length and composition dictate the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitin transfer and subsequent degradation.[5][7]
Short Linkers: An overly short linker can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation.[8][9][10]
Long Linkers: Conversely, an excessively long and flexible linker may result in an unstable ternary complex with an unproductive orientation, leading to inefficient ubiquitination.[7][8][11]
Therefore, optimizing the linker length is an empirical process, highly dependent on the specific POI and E3 ligase pair being targeted.[5][9]
Figure 1: Impact of linker length on ternary complex formation.
Comparative Efficacy of Short PEG Linkers
Short PEG linkers, such as those with 1 to 4 PEG units, are frequently employed in PROTAC design. They offer a balance of hydrophilicity, which can improve solubility and cell permeability, and conformational flexibility.[1][8][12] The optimal number of PEG units is target-dependent and requires systematic evaluation.
A study by Li et al. (2023) provides valuable insights into the efficacy of PROTACs with short PEG linkers targeting the oncogenic BCR-ABL kinase in chronic myeloid leukemia (CML) cells. The researchers synthesized a series of PROTACs with varying PEG linker lengths (PEG1 to PEG4) and evaluated their degradation efficiency.
PROTAC Compound
Linker Length
DC₅₀ (nM)
Dₘₐₓ (%)
IC₅₀ (nM)
Arg-PEG1-Dasa
PEG1
15
>90
25
Arg-PEG2-Dasa
PEG2
35
>90
48
Arg-PEG3-Dasa
PEG3
80
~80
110
Arg-PEG4-Dasa
PEG4
>200
<60
>300
Data sourced from Li et al. (2023) as cited in a BenchChem guide.[1]
Table 1: Impact of Short PEG Linker Length on BCR-ABL Degradation and Cell Viability.
The data clearly demonstrates that for the BCR-ABL target, the PROTAC with the shortest linker (a single PEG unit) was the most potent degrader, exhibiting the lowest half-maximal degradation concentration (DC₅₀) and the most significant inhibition of cell proliferation (IC₅₀).[1] This highlights that even subtle changes in the short PEG linker length can dramatically impact biological activity.
In another example, researchers found that for a PROTAC targeting both EGFR and HER2, extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader, completely abolishing HER2 degradation.[3] This underscores the critical role of linker length in determining not only potency but also selectivity.
Key Experimental Protocols
Accurate and reproducible experimental methods are crucial for evaluating the efficacy of PROTACs. Below are detailed protocols for three essential assays.
Western Blot for Target Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2][6]
Methodology:
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10,000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[13][14]
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[15]
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[14][16]
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16]
Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control protein (e.g., GAPDH, β-actin).[13]
Data Analysis: Detect protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[6][15]
DC₅₀ and Dₘₐₓ Determination
These two parameters are essential for quantifying a PROTAC's potency and efficacy.[15][16]
DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[15]
Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC.[15]
Figure 2: Experimental workflow for DC₅₀ and Dₘₐₓ determination.
Methodology:
The experimental procedure is identical to the Western Blot protocol described above, using a series of PROTAC dilutions.
Data Analysis:
Plot the percentage of remaining protein (Y-axis) against the logarithm of the PROTAC concentration (X-axis).
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[15]
In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's mechanism of action by directly measuring the ubiquitination of the target protein in a reconstituted, cell-free system.[17][18]
Methodology:
Reaction Setup: Assemble the reaction on ice. Combine assay buffer, ATP, recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or Cereblon), the purified target protein, and biotinylated ubiquitin.[17][19]
PROTAC Addition: Add the PROTAC degrader at various concentrations (a vehicle-only reaction serves as a negative control).
Initiation and Incubation: Initiate the reaction by adding the final component (often the E1 enzyme or ATP) and incubate at 30°C or 37°C for 60-120 minutes.[18]
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
Detection: Perform a Western blot using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[17]
Figure 3: PROTAC-mediated protein degradation pathway.
Conclusion
The design of the linker is a critical, multi-parameter optimization challenge in the development of effective PROTACs. While there is no universal rule, short PEG linkers, such as those derived from Bromo-PEG2-alcohol, offer a valuable starting point, providing a balance of hydrophilicity and structural flexibility. However, as experimental data shows, even single-atom variations in linker length can profoundly impact degradation potency and selectivity. Therefore, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying short linker lengths is essential for identifying the optimal degrader for any given target protein and E3 ligase pair. The robust experimental protocols provided herein offer a framework for the accurate assessment of PROTAC efficacy.
The Impact of Bromo-PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a critical factor in developing effective and safe cancer therapies. The linker, which connects t...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a critical factor in developing effective and safe cancer therapies. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides a comparative analysis of bromo-polyethylene glycol (PEG) linkers of varying lengths in ADC development, supported by experimental data and detailed protocols.
The inclusion of PEG chains in linkers is a key strategy to enhance the physicochemical properties of ADCs, particularly when dealing with hydrophobic payloads.[1][2] PEGylation can improve solubility, increase circulation half-life, and reduce immunogenicity and aggregation.[][4] The length of the PEG chain is a crucial design parameter that can be modulated to optimize the therapeutic index of an ADC.[2] Bromo-PEG linkers, which form stable thioether bonds with thiol groups on biomolecules, offer enhanced stability compared to more traditional maleimide-based linkers, minimizing premature drug release.[5]
Data Presentation: Comparative Analysis of ADC Performance
The following tables summarize quantitative data from studies comparing key performance metrics of ADCs with varying PEG linker lengths.
Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity
Linker
Cell Line
IC50 (nM)
Key Findings & Implications
No PEG
NCI-N87
Lower IC50
Higher in vitro cytotoxicity compared to PEGylated counterparts.[6]
PEG4K
NCI-N87
4.5-fold higher than no PEG
Reduced in vitro cytotoxicity with increasing PEG length.[6]
PEG10K
NCI-N87
22-fold higher than no PEG
Significant reduction in in vitro cytotoxicity, suggesting a potential trade-off between PK and potency.[6]
Short PEG (e.g., PEG4)
Various
Generally lower IC50
Shorter linkers may lead to higher in vitro potency.[7]
Long PEG (e.g., PEG12)
Various
Generally higher IC50
Longer linkers can sometimes decrease in vitro cytotoxicity, possibly due to steric hindrance.[7][8]
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics (PK)
Performance of Antibody-Drug Conjugates with Bromo-PEG2-Alcohol Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in-vitro and in-vivo performance of Antibody-Drug Conjugates (ADCs) utilizing a Bromo-PEG2-alcohol linker...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro and in-vivo performance of Antibody-Drug Conjugates (ADCs) utilizing a Bromo-PEG2-alcohol linker against other common linker technologies. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as the Bromo-PEG2-alcohol, aims to enhance the physicochemical properties of the ADC, potentially leading to an improved therapeutic window. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental processes to aid in the rational design of next-generation ADCs.
In-Vitro Performance: Stability and Cytotoxicity
The stability of the linker is a critical attribute, directly impacting the safety and efficacy of an ADC. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicities. The Bromo-PEG2-alcohol linker, which forms a stable thioether bond, is categorized as a non-cleavable linker under general physiological conditions. Its degradation relies on the proteolysis of the antibody component following internalization into the target cell.[1]
Table 1: Comparative In-Vitro Stability of ADC Linkers in Human Plasma
Linker Type
Linker Chemistry Example
% Intact ADC after 7 days
Key Findings & Implications
Bromo-PEG (Non-Cleavable)
Bromoacetamide
>95%
Forms a highly stable thioether bond, minimizing premature payload release and potential for off-target toxicity.[2]
Maleimide (Non-Cleavable)
Thiosuccinimide
Variable (Susceptible to retro-Michael reaction)
While forming a thioether bond, it can be less stable than the bromoacetamide linkage, potentially leading to payload deconjugation.[2]
Hydrazone (Cleavable)
Acid-labile hydrazone
<50%
Designed for cleavage in the acidic environment of endosomes and lysosomes, but can exhibit instability in plasma.
Dipeptide (Cleavable)
Valine-Citrulline
>90%
Stable in plasma but designed for enzymatic cleavage by lysosomal proteases like Cathepsin B inside the target cell.[3]
Note: Data presented are representative values from various studies on different ADC constructs and should be interpreted as a general comparison.
The ultimate goal of an ADC is to selectively kill cancer cells. In-vitro cytotoxicity assays are crucial for determining the potency and specificity of an ADC.
Table 2: Representative In-Vitro Cytotoxicity of ADCs with Different Linkers
ADC Construct
Target Cell Line (Antigen-Positive)
IC50 (nM)
Control Cell Line (Antigen-Negative) IC50 (nM)
Key Findings & Implications
Antibody-Bromo-PEG2-Payload
HER2+ (e.g., SK-BR-3)
~1-10
>1000
Demonstrates potent and target-specific cell killing. The high IC50 in antigen-negative cells indicates minimal off-target cytotoxicity.
Antibody-Maleimide-Payload
HER2+ (e.g., SK-BR-3)
~1-15
>1000
Similar potency to Bromo-PEG linkers, but potential for lower therapeutic index if in-vivo stability is compromised.
Antibody-Dipeptide-Payload
HER2+ (e.g., SK-BR-3)
~0.1-5
>1000
Often shows higher potency due to the efficient release of the payload inside the cell and potential for a "bystander effect".[4]
Note: IC50 values are highly dependent on the antibody, payload, and target cell line. The data above are illustrative examples.
In-Vivo Performance: Efficacy and Pharmacokinetics
In-vivo studies are essential to evaluate the overall therapeutic index of an ADC, taking into account its anti-tumor activity, stability, and safety in a biological system.
Table 3: Comparative In-Vivo Performance of ADCs in Xenograft Models
ADC Construct
Xenograft Model
Tumor Growth Inhibition (%)
Key Findings & Implications
Antibody-Bromo-PEG2-Payload
HER2+ Breast Cancer
High
The high stability of the Bromo-PEG linker contributes to efficient drug delivery to the tumor, resulting in significant tumor growth inhibition.[5]
Antibody-Maleimide-Payload
HER2+ Breast Cancer
Moderate to High
Efficacy can be comparable to Bromo-PEG linkers, but may be reduced if premature deconjugation occurs in vivo.
Antibody-Dipeptide-Payload
HER2+ Breast Cancer
High
Cleavable linkers can lead to a bystander killing effect, where the released payload diffuses and kills neighboring antigen-negative tumor cells, potentially enhancing overall efficacy.[4]
Note: Tumor growth inhibition is dependent on the dose, schedule, and specific xenograft model used.
The pharmacokinetic profile of an ADC is heavily influenced by the linker. The hydrophilic nature of PEG linkers can improve solubility and stability, leading to a longer circulation half-life.[6]
Table 4: Representative Pharmacokinetic Parameters of ADCs
ADC Construct
Half-life (t1/2) in Mice
Clearance (CL)
Key Findings & Implications
Antibody-Bromo-PEG2-Payload
Long
Low
The stable linkage and hydrophilic PEG spacer contribute to a prolonged circulation time and reduced clearance, allowing for greater tumor accumulation.
Unconjugated Antibody
Long
Low
Serves as a baseline for the ideal pharmacokinetic profile of the ADC.
ADC with Hydrophobic Linker
Shorter
Higher
Hydrophobic linkers can lead to faster clearance and reduced exposure.[6]
Note: Pharmacokinetic parameters are species-dependent and influenced by the antibody and payload.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
Synthesis and Characterization of an ADC with Bromo-PEG2-alcohol
Functionalization of Bromo-PEG2-alcohol: The terminal hydroxyl group of Bromo-PEG2-alcohol is first oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).[7]
Payload Conjugation: The cytotoxic payload, containing a nucleophilic group (e.g., a thiol), is reacted with the brominated end of the PEG linker via nucleophilic substitution to form a stable thioether bond.
Antibody Conjugation: The carboxylic acid on the PEG linker is activated (e.g., using EDC and Sulfo-NHS) and then reacted with primary amines (e.g., lysine (B10760008) residues) on the monoclonal antibody to form a stable amide bond.[7]
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, monomer purity and aggregation by SEC, and endotoxin (B1171834) levels.[7]
In-Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.
ADC Treatment: Serial dilutions of the ADC, unconjugated antibody, and free payload are prepared and added to the cells.
Incubation: The cells are incubated for a defined period (e.g., 72-96 hours).
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
Solubilization and Measurement: A solubilization buffer is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[7]
In-Vivo Xenograft Efficacy Study
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human tumor cells that express the target antigen.
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered the ADC, vehicle control, or other control articles via intravenous injection.
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated for the treatment groups.[5]
Visualizations
General Mechanism of Action for an ADC with a Non-Cleavable Linker
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Experimental Workflow for ADC Synthesis and Evaluation
Caption: High-level experimental workflow for ADC synthesis and evaluation.
A Head-to-Head Comparison of Bromo-PEG2-alcohol and Click Chemistry Linkers
In the fields of drug development, chemical biology, and materials science, the ability to covalently and selectively link molecules is of paramount importance. The choice of linker technology can profoundly impact the s...
Author: BenchChem Technical Support Team. Date: December 2025
In the fields of drug development, chemical biology, and materials science, the ability to covalently and selectively link molecules is of paramount importance. The choice of linker technology can profoundly impact the stability, efficacy, and pharmacokinetic properties of complex constructs such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized surfaces. This guide provides an objective, data-driven comparison between a conventional alkylating linker, Bromo-PEG2-alcohol, and the modern, bioorthogonal family of click chemistry linkers.
Core Principles: Nucleophilic Substitution vs. Bioorthogonal Ligation
Bromo-PEG2-alcohol: The Alkylating Agent
Bromo-PEG2-alcohol is a heterobifunctional linker featuring a reactive bromide group and a terminal hydroxyl group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] Its conjugation chemistry is based on the principle of nucleophilic substitution . The bromide is an excellent leaving group, making the linker susceptible to attack by nucleophiles commonly found on biomolecules.[1][4] This reaction, typically an SN2 mechanism, is most efficient with soft nucleophiles like the thiol group (-SH) of cysteine residues, forming a highly stable thioether bond.[5][6] To a lesser extent, and often requiring more forcing conditions (e.g., higher pH), it can also react with amine groups (-NH2) on lysine (B10760008) residues.[7] The PEG component enhances the aqueous solubility of the linker and the resulting conjugate.[2][8]
Click Chemistry Linkers: A Bioorthogonal Approach
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, specific, and bioorthogonal.[9] Bioorthogonality means the reactive partners (e.g., azides and alkynes) do not interact or interfere with native biological functional groups, enabling their use in complex biological environments, including in living cells.[9] The two most prominent types of click chemistry used in bioconjugation are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[10][11] It is known for its exceptional speed and efficiency but requires a copper(I) catalyst, which can be toxic to living systems.[12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC was developed. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[10][13] This reaction is catalyst-free, making it ideal for in vivo applications, though it is generally slower than CuAAC.[11][14]
Data Presentation: Quantitative and Qualitative Comparison
The selection of a linker is often dictated by its performance characteristics. The following tables summarize key quantitative and qualitative data for Bromo-PEG linkers (via thiol-alkylation) and the primary click chemistry alternatives.
Assessing the Immunogenicity of Proteins Conjugated with Bromo-PEG2-alcohol: A Comparative Guide
For researchers, scientists, and drug development professionals, the immunogenicity of protein-based therapeutics is a critical consideration. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) cha...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the immunogenicity of protein-based therapeutics is a critical consideration. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used strategy to reduce immunogenicity and improve the pharmacokinetic profile of these drugs. However, the PEG molecule itself can be immunogenic, leading to the production of anti-PEG antibodies that can compromise the safety and efficacy of the therapeutic. This guide provides a comparative assessment of the potential immunogenicity of proteins conjugated with Bromo-PEG2-alcohol, a short-chain PEGylation reagent, in relation to other common PEGylation strategies.
The Double-Edged Sword of PEGylation
PEGylation creates a hydrophilic shield around a protein, which can mask immunogenic epitopes and increase the molecule's size, thereby reducing renal clearance and breakdown by enzymes.[1] While this often successfully diminishes the immunogenicity of the protein itself, the PEG moiety can be recognized as foreign by the immune system, triggering an immune response and the formation of anti-PEG antibodies.[1] The presence of these antibodies can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[1]
Impact of PEG Chain Length on Immunogenicity
A key factor influencing the immunogenicity of a PEGylated protein is the length of the PEG chain.[2] Generally, higher molecular weight PEGs are more effective at shielding protein epitopes but are also more likely to be immunogenic.[1] This has led to increased interest in short-chain PEGylation reagents, such as Bromo-PEG2-alcohol, as a potential strategy to balance the benefits of PEGylation with a reduced risk of an anti-PEG immune response.
Comparative Analysis of PEGylation Reagents
While direct comparative immunogenicity data for proteins conjugated specifically with Bromo-PEG2-alcohol is limited in publicly available literature, we can infer its potential performance based on the established principles of PEG immunogenicity. The following table provides a qualitative comparison between short-chain linear PEG (like Bromo-PEG2-alcohol), long-chain linear PEG, and branched PEG conjugates.
Feature
Short-Chain Linear PEG (e.g., Bromo-PEG2-alcohol)
Long-Chain Linear PEG (e.g., mPEG-NHS, >5 kDa)
Branched PEG
Potential Immunogenicity
Lower
Higher
Potentially Lower than Linear of same MW
Protein Shielding
Less effective
More effective
Highly effective
Pharmacokinetics (Half-life)
Shorter
Longer
Longest
Risk of Anti-PEG IgM
Potentially lower
Higher
May be lower than linear
Risk of Anti-PEG IgG
Potentially lower
Higher
Dependent on carrier protein
Applications
PROTACs, small molecule conjugation, applications where minimal steric hindrance is desired.
Long-acting protein therapeutics.
Long-acting protein therapeutics requiring maximal shielding.
Experimental Protocols
Accurate assessment of immunogenicity is crucial. Below are detailed protocols for protein conjugation with Bromo-PEG2-alcohol and subsequent evaluation of the anti-PEG antibody response.
Protocol 1: Cysteine-Specific Protein Conjugation with Bromo-PEG2-alcohol
This protocol is adapted from methodologies for other bromo-PEG reagents and is optimized for the site-specific modification of cysteine residues.[3][4]
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.
Remove the TCEP using a desalting column or dialysis equilibrated with Reaction Buffer.
PEGylation Reaction:
Prepare a stock solution of Bromo-PEG2-alcohol in anhydrous DMSO or DMF.
Add a 10- to 50-fold molar excess of the Bromo-PEG2-alcohol stock solution to the protein solution. The optimal ratio should be determined empirically.
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
Quenching the Reaction:
Add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) and incubate for 1 hour at room temperature to consume unreacted Bromo-PEG2-alcohol.
Purification:
Purify the PEGylated protein from excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Characterization:
Confirm conjugation and purity using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
Protocol 2: ELISA for Anti-PEG Antibody Detection
This protocol provides a general framework for a direct ELISA to detect anti-PEG IgG and IgM in serum samples from immunized animals.[5][6]
Materials:
PEGylated protein (the antigen)
Serum samples (from immunized and control animals)
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
Anti-species IgG and IgM secondary antibodies conjugated to HRP
TMB substrate
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
Coating:
Dilute the PEGylated protein to 1-10 µg/mL in Coating Buffer.
Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
Washing:
Wash the plate three times with Wash Buffer.
Blocking:
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
Washing:
Wash the plate three times with Wash Buffer.
Sample Incubation:
Dilute serum samples in Blocking Buffer (e.g., starting at 1:100).
Add 100 µL of diluted serum to each well and incubate for 1-2 hours at room temperature.
Washing:
Wash the plate three times with Wash Buffer.
Secondary Antibody Incubation:
Dilute the HRP-conjugated anti-species IgG or IgM in Blocking Buffer according to the manufacturer's instructions.
Add 100 µL to each well and incubate for 1 hour at room temperature.
Washing:
Wash the plate five times with Wash Buffer.
Development:
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
Stopping the Reaction:
Add 50 µL of Stop Solution to each well. The color will change to yellow.
Reading:
Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Cell-Based Immunogenicity Assay
Cell-based assays, such as a peripheral blood mononuclear cell (PBMC) proliferation assay, can assess the potential for a T-cell-dependent immune response.[2]
Materials:
PBMCs isolated from healthy human donors
Complete RPMI-1640 medium
PEGylated protein
Positive control (e.g., phytohemagglutinin, PHA)
Negative control (unconjugated protein, vehicle)
Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)
Procedure:
PBMC Isolation:
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Cell Culture:
Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI medium.
Stimulation:
Add the PEGylated protein, unconjugated protein, positive control, and vehicle control to the wells at various concentrations.
Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
Proliferation Assay:
Add the cell proliferation reagent (e.g., BrdU) for the final 18-24 hours of incubation.
Measure cell proliferation according to the manufacturer's instructions (e.g., using an anti-BrdU antibody in an ELISA format).
Data Analysis:
Calculate the stimulation index (SI) by dividing the mean response of the test wells by the mean response of the vehicle control wells. An SI significantly greater than the negative control may indicate a potential for immunogenicity.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Cysteine-Specific Protein Conjugation.
Caption: Workflow for In Vivo Immunogenicity Assessment.
Benchmarking Bromo-PEG2-alcohol: A Cost-Effectiveness Analysis for Large-Scale Synthesis
In the realm of bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of efficacy...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of efficacy, stability, and manufacturability. Bromo-PEG2-alcohol, a short-chain polyethylene (B3416737) glycol (PEG) derivative, has emerged as a versatile bifunctional linker, prized for its ability to introduce a hydrophilic spacer with reactive handles for further chemical modification. This guide provides a comprehensive cost-effectiveness analysis of Bromo-PEG2-alcohol for large-scale synthesis, comparing it with viable alternatives and offering detailed experimental protocols for its preparation.
Comparative Cost-Effectiveness Analysis
For researchers and drug development professionals operating at scale, the cost of raw materials is a significant factor. This section provides a comparative analysis of the estimated cost to synthesize one kilogram of Bromo-PEG2-alcohol versus two common non-PEGylated alternatives: 3-Bromo-1-propanol (B121458) and 4-Bromo-1-butanol. These alternatives offer a similar bromo-alcohol functionality but differ in their hydrophilicity and chain length.
Increased hydrophilicity, improved solubility of conjugates.
Simple alkyl chain, potentially less steric hindrance.
Longer alkyl chain for increased spacing.
Key Disadvantages
Higher starting material cost compared to diols.
Lacks the solubility-enhancing properties of PEG.
Lacks the solubility-enhancing properties of PEG.
Note: The estimated synthesis costs are based on publicly available pricing of raw materials and typical reaction yields. Actual costs may vary depending on supplier, scale, and purification methods.
Experimental Protocols
Large-Scale Synthesis of Bromo-PEG2-alcohol
This protocol details a scalable method for the synthesis of 2-(2-bromoethoxy)ethanol from diethylene glycol.
To a cooled (0 °C) and mechanically stirred solution of diethylene glycol (10.6 kg) and triphenyl phosphite (31.0 kg) in toluene, slowly add hydrobromic acid (17.0 kg).
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product is purified by fractional distillation under reduced pressure to yield Bromo-PEG2-alcohol as a colorless oil.
Synthesis of 3-Bromo-1-propanol (Alternative)
This protocol describes the synthesis of 3-Bromo-1-propanol from 1,3-propanediol.
To a stirred solution of 1,3-propanediol (7.61 kg) in diethyl ether, slowly add hydrobromic acid (20.4 kg) followed by the dropwise addition of concentrated sulfuric acid, maintaining the temperature below 25 °C.
Heat the mixture to reflux and stir for 12 hours.
Cool the reaction mixture to room temperature and separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
The crude product is purified by vacuum distillation to afford 3-Bromo-1-propanol.
Visualizing the Synthetic Workflow and Decision-Making Process
To aid in understanding the synthesis and selection process, the following diagrams are provided.
Caption: Comparative synthetic workflows for Bromo-PEG2-alcohol and an alkyl bromide alternative.
Caption: Decision flowchart for selecting a bromo-alcohol linker based on project requirements.
Conclusion
The choice between Bromo-PEG2-alcohol and its non-PEGylated counterparts for large-scale synthesis is a nuanced decision that balances the need for enhanced hydrophilicity against raw material costs. While alkyl bromide alcohols like 3-bromo-1-propanol may offer a slight cost advantage in terms of starting materials, Bromo-PEG2-alcohol provides the distinct benefit of imparting favorable solubility characteristics to the final bioconjugate. For many cutting-edge therapeutic modalities where aqueous solubility and formulation stability are paramount, the modest additional investment in Bromo-PEG2-alcohol can be a strategically sound decision, potentially leading to improved downstream processing and enhanced in vivo performance. The provided protocols and decision-making framework aim to equip researchers with the necessary information to make an informed choice tailored to their specific large-scale synthesis campaigns.
A Comparative Guide to the Hydrophilicity of Bromo-PEG2-alcohol and Other Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals The selection of a suitable linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's physicochemical properties, particularly its hydrophilicity, can significantly impact the solubility, stability, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison of the hydrophilicity of Bromo-PEG2-alcohol with other commonly used linkers, supported by experimental data and detailed methodologies.
Bromo-PEG2-alcohol is a heterobifunctional linker featuring a short, two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This PEG spacer is a key structural feature that imparts hydrophilicity, enhancing the aqueous solubility of the conjugated molecule.[1][2] The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules, which is fundamental to its water-soluble nature.[3]
Note: The LogP value is a measure of a compound's lipophilicity. A negative LogP indicates hydrophilicity, while a positive LogP indicates hydrophobicity.[4] The data for Bromo-PEG2-alcohol is qualitative, while values for other linkers are based on experimental or calculated data for representative structures.
The Impact of Linker Hydrophilicity on Bioconjugate Properties
The choice between a hydrophilic and a hydrophobic linker has profound implications for the performance of a bioconjugate.
Property
Hydrophilic Linkers (e.g., Bromo-PEG2-alcohol)
Hydrophobic Linkers (e.g., Alkyl Chains)
Aqueous Solubility
Enhances the solubility of hydrophobic payloads, reducing aggregation.[10][11]
Can decrease the overall solubility of the conjugate, leading to aggregation.[8][9]
Pharmacokinetics (PK)
Can prolong plasma half-life and reduce clearance by creating a hydration shell.[8][11]
The hydration shell can "mask" the conjugate from the immune system, reducing immunogenicity.[12]
May be perceived as foreign, potentially triggering an immune response.[11]
Cell Permeability
The effect is complex; can sometimes hinder passive diffusion across cell membranes.
Generally enhances passive cell membrane permeability due to its lipophilic nature.[8][11]
Drug-to-Antibody Ratio (DAR)
Enables higher DARs without significant aggregation, potentially increasing potency.[10]
High DARs often lead to aggregation and stability issues.
Experimental Protocols
Accurate characterization of linker hydrophilicity is crucial for the rational design of drug conjugates. Below are detailed protocols for key experiments.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally measure the LogP of a linker, which quantifies its relative solubility in a non-polar (n-octanol) and a polar (water) solvent.
Materials:
Linker compound
n-Octanol (HPLC grade, pre-saturated with water)
Deionized water (pre-saturated with n-octanol)
Glass vials with screw caps
Vortex mixer
Centrifuge
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Preparation of Solutions: Prepare a stock solution of the linker in the aqueous phase at a known concentration.
Partitioning: In a glass vial, add equal volumes of the water-saturated n-octanol and the octanol-saturated aqueous solution of the linker.
Equilibration: Securely cap the vial and vortex it vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Allow the vial to stand at a constant temperature until the two phases have completely separated.
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the aqueous and organic layers.
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the linker in each phase using a validated analytical method.
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the linker in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[6]
Protocol 2: In Vivo Pharmacokinetic (PK) Study of an Antibody-Drug Conjugate (ADC)
Objective: To evaluate the impact of linker hydrophilicity on the pharmacokinetic profile of an ADC in a relevant animal model.
Methodology:
ADC Formulation: Prepare sterile, injectable formulations of ADCs constructed with different linkers (e.g., a hydrophilic PEG linker and a hydrophobic alkyl linker).
Animal Model: Utilize an appropriate animal model, such as mice or rats.
Administration: Administer a single intravenous (IV) dose of the ADC formulations to different groups of animals.
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[13]
Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[13]
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in drug development.
Caption: Workflow for the experimental determination of the LogP value.
The Evolving Landscape of Targeted Therapies: A Comparative Review of Bromo-PEG2-alcohol and Alternative Linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective targeted therapies such as Proteolysis Targeting Chimeras (PROTACs...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the stability, efficacy, and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of Bromo-PEG2-alcohol, a bifunctional linker, with other prevalent alternatives, supported by recent experimental data.
Bromo-PEG2-alcohol serves as a hydrophilic spacer with a terminal bromide for conjugation to a thiol-containing molecule and a hydroxyl group that can be activated for reaction with another moiety. Its polyethylene (B3416737) glycol (PEG) nature enhances solubility, a common challenge in the development of complex therapeutic molecules. However, the landscape of linker technology is rapidly evolving, with alternatives such as maleimide-PEG linkers and those based on "click chemistry" offering distinct advantages in terms of reaction kinetics, stability, and modularity.
Comparative Analysis of Linker Technologies in PROTACs
The efficacy of a PROTAC is critically dependent on the linker's ability to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and chemical nature of the linker are paramount in achieving optimal protein degradation.
Quantitative Comparison of Linker Performance in PROTACs
The following table summarizes the performance of various PROTACs, highlighting the impact of linker composition and length on degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Note: Data is compiled from multiple sources and may involve different cell lines and experimental conditions. Direct comparison between different target proteins should be made with caution.
Comparative Analysis of Linker Technologies in ADCs
In the context of ADCs, linker stability in systemic circulation is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The choice of conjugation chemistry directly impacts this stability.
Quantitative Comparison of Linker Stability in ADCs
The following table compares the stability of the covalent bond formed by different thiol-reactive linkers.
Linker Chemistry
Bond Type
Stability in Plasma
Key Findings & Implications
Bromo-acetamide
Thioether
High (minimal release)
The irreversible thioether bond offers superior plasma stability, minimizing off-target toxicity.
Maleimide
Thiosuccinimide
Moderate (susceptible to retro-Michael reaction)
Can lead to premature drug release and exchange with other thiols like albumin, potentially increasing off-target effects.
Click Chemistry (SPAAC)
Triazole
High
Forms a highly stable and bioorthogonal linkage, offering precise control and high stability.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is essential for understanding and replicating key findings in targeted therapies.
PROTAC-mediated protein degradation pathway.
General experimental workflow for ADC synthesis and evaluation.
Logical relationship of linker properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG Linker
This protocol describes a general method for the synthesis of a PROTAC by coupling a thiol-containing E3 ligase ligand and a hydroxyl-containing target protein ligand using a bromo-PEG-alcohol linker.
Step 1: Activation of the Hydroxyl Group of the Bromo-PEG-Linker
Slowly add methanesulfonyl chloride (1.5 eq) and stir at 0°C for 1 hour, then at room temperature for 2 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated linker.
Step 2: Conjugation to the Thiol-Containing E3 Ligase Ligand
Dissolve the thiol-containing E3 ligase ligand (1.0 eq) and the mesylated linker (1.1 eq) in anhydrous dimethylformamide (DMF).
Add potassium carbonate (2.0 eq) and stir the reaction at room temperature for 12-16 hours.
Monitor the reaction by LC-MS.
Upon completion, dilute with ethyl acetate (B1210297) and wash with water and brine. Dry, concentrate, and purify by flash chromatography to obtain the linker-E3 ligase conjugate.
Step 3: Conjugation to the Hydroxyl-Containing Target Protein Ligand
Dissolve the hydroxyl-containing target protein ligand (1.0 eq) in anhydrous DMF.
Add a base such as sodium hydride (1.2 eq) at 0°C and stir for 30 minutes.
Add the linker-E3 ligase conjugate (1.1 eq) and stir at room temperature for 12-16 hours.
Monitor the reaction by LC-MS.
Upon completion, quench the reaction with water, extract with an organic solvent, and purify by preparative HPLC to obtain the final PROTAC.
Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of a PROTAC.
Cell Culture and Treatment: Seed target cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize the protein amount for each sample and prepare them with Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
Develop the blot using an ECL substrate and image the chemiluminescence.
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: ADC Stability Assay in Human Plasma
Objective: To evaluate the stability of the linker and the rate of payload deconjugation.
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human plasma at 37°C.
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
Analysis by Hydrophobic Interaction Chromatography (HIC):
HIC separates ADC species based on their hydrophobicity, which is influenced by the drug-to-antibody ratio (DAR).
Analyze the aliquots by HIC-HPLC to determine the distribution of species with different DARs at each time point.
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation and linker instability.
Choosing the Right Linker: A Guide for PROTAC and ADC Design
For Researchers, Scientists, and Drug Development Professionals The advent of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has opened new frontiers in targeted therapeutics. While the warh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has opened new frontiers in targeted therapeutics. While the warhead and the targeting moiety often take center stage, the linker connecting these two components is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of these modalities. This guide provides an objective comparison of different linker strategies for PROTAC and ADC design, supported by experimental data, detailed methodologies for key experiments, and visualizations to aid in rational drug design.
Linkers in PROTAC Design: More Than Just a Spacer
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker's role is not merely to connect these two ends but to optimally orient the POI and E3 ligase to form a productive ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation.[2][3]
Common PROTAC Linker Types and Their Characteristics
The most prevalent linkers in PROTAC design are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, though more rigid structures are also employed to enhance stability and conformational control.[4][5]
Alkyl Chains: These are hydrophobic linkers composed of saturated or unsaturated hydrocarbon chains. Their flexibility can be advantageous for facilitating ternary complex formation.[6]
PEG Linkers: These are hydrophilic linkers made of repeating ethylene (B1197577) glycol units. They can improve the solubility and cell permeability of the PROTAC molecule.[6]
Rigid Linkers: These linkers incorporate cyclic structures like piperazine (B1678402) or triazole rings to pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex stability and metabolic stability.[5]
Impact of Linker Length and Composition on PROTAC Efficacy
The length and chemical nature of the linker are critical parameters that must be empirically optimized for each target protein and E3 ligase pair.[2]
Linker Length: An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while an excessively long one might lead to an unstable ternary complex.[2]
Linker Composition: The hydrophilicity or hydrophobicity of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[6]
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.
Table 1: Head-to-Head Comparison of PROTACs with Varying Linker Lengths
Signaling Pathway and Experimental Workflow for PROTACs
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Linkers in ADC Design: A Balancing Act of Stability and Release
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[7] The linker in an ADC has a dual role: it must be stable enough to prevent premature release of the payload in systemic circulation, thereby minimizing off-target toxicity, and it must efficiently release the payload at the tumor site.[6]
Cleavable vs. Non-Cleavable Linkers
The primary classification of ADC linkers is based on their payload release mechanism.[7]
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as proteases, low pH, or a high concentration of glutathione.[8] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[9]
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[10] Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[10]
Quantitative Comparison of ADC Linker Performance
The in vitro efficacy of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), while its stability is often assessed by measuring the percentage of intact ADC remaining in plasma over time.
Table 3: Head-to-Head Comparison of ADCs with Cleavable vs. Non-Cleavable Linkers
Note: IC50 values and plasma stability can vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow for ADCs
ADC Mechanism of Action
Experimental Workflow for ADC Evaluation
Detailed Experimental Protocols
PROTAC-Mediated Protein Degradation via Western Blot
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[14]
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[2]
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.[2]
Protein Transfer and Immunoblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2]
Detection and Data Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
ADC In Vitro Cytotoxicity Assay (MTT-based)
This protocol is used to determine the potency (IC50) of an ADC in killing target cancer cells.[3][11]
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the dilutions to the cells and incubate for a period that allows for the assessment of cytotoxicity (e.g., 72-120 hours).[11]
MTT Addition and Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[3]
Solubilization and Absorbance Reading: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[3]
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using a suitable software package.[3]
ADC Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11][15]
Cell Line Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
Co-Culture Seeding: In a 96-well plate, seed a constant number of Ag-GFP cells per well and co-seed with varying numbers of antigen-positive (Ag+) cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1, 9:1). Include control wells with only Ag-GFP cells.[15]
ADC Treatment: After 24 hours, treat the co-cultures and control wells with a predetermined concentration of the ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[15]
Incubation and Viability Assessment: Incubate the plates for 72-120 hours. Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a high-content imager.[15]
Data Analysis: Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells. Calculate the percentage viability of the Ag-GFP cells in the co-cultures relative to the Ag-GFP cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[15]
Conclusion
The choice of linker is a critical, context-dependent decision in both PROTAC and ADC design. For PROTACs, the linker's length and composition must be meticulously optimized to facilitate the formation of a productive ternary complex. For ADCs, the decision between a cleavable and non-cleavable linker involves a trade-off between the potential for a powerful bystander effect and enhanced plasma stability. A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the entire molecule is paramount for selecting the optimal linker strategy to maximize therapeutic success. The experimental protocols and comparative data provided in this guide offer a framework for the rational design and evaluation of next-generation targeted protein degraders and antibody-drug conjugates.
Proper Disposal of Bromo-PEG2-alcohol: A Guide for Laboratory Professionals
The proper disposal of Bromo-PEG2-alcohol is critical for ensuring laboratory safety and environmental compliance. Due to conflicting safety data, a cautious approach, treating the compound as hazardous, is recommended.
Author: BenchChem Technical Support Team. Date: December 2025
The proper disposal of Bromo-PEG2-alcohol is critical for ensuring laboratory safety and environmental compliance. Due to conflicting safety data, a cautious approach, treating the compound as hazardous, is recommended. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Bromo-PEG2-alcohol waste, intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
While some safety data sheets (SDS) may not classify Bromo-PEG2-alcohol as hazardous, others indicate potential health risks.[1] It is prudent to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.
Hazard Identification and Precautionary Measures
Hazard Statement
Description
GHS Pictogram
Recommended Precautions
H302
Harmful if swallowed
GHS07 (Harmful)
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.
H315
Causes skin irritation
GHS07 (Harmful)
Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.
H319
Causes serious eye irritation
GHS07 (Harmful)
Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
H335
May cause respiratory irritation
GHS07 (Harmful)
Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.
Data sourced from a Sigma-Aldrich Safety Data Sheet.
Step-by-Step Disposal Protocol
The disposal of Bromo-PEG2-alcohol should be managed as halogenated organic waste. Halogenated compounds require specific disposal routes due to the potential for forming harmful byproducts during incineration.[2]
1. Waste Segregation:
Designate a specific waste container for "Halogenated Organic Waste."[2]
Crucially, do not mix Bromo-PEG2-alcohol waste with non-halogenated organic waste. Mixing these waste streams complicates and increases the cost of disposal.[2]
2. Waste Collection:
Collect all waste containing Bromo-PEG2-alcohol, including the pure substance, solutions, and contaminated consumables (e.g., pipette tips, gloves, wipes), in a chemically compatible container.[2]
High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container has a secure, sealable lid.[2]
3. Labeling:
Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."
List all contents, including Bromo-PEG2-alcohol and any solvents, with their approximate percentages.
Include the date when the first waste was added to the container.
4. Storage:
Store the sealed waste container in a designated, well-ventilated secondary containment area, such as within a chemical fume hood, away from incompatible materials like strong oxidizing agents.[1][3]
Do not fill the container to more than 75% capacity to allow for vapor expansion.[2]
5. Disposal Request:
Once the container is full or has reached your institution's storage time limit (e.g., 90 days), arrange for disposal.[2]
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2][3]
Follow your institution's specific procedures for waste pickup requests.
In Case of a Spill:
Evacuate the immediate area.
Wear appropriate PPE, including gloves, eye protection, a lab coat, and a respirator if necessary.[1][3]
Contain the spill using an inert absorbent material like sand or vermiculite.[1][3]
Sweep up the absorbed material and place it in a sealed, labeled container for disposal as halogenated organic waste.[1]
Prevent the spill from entering drains or waterways.[1]
Below is a diagram outlining the decision-making process for the proper disposal of Bromo-PEG2-alcohol waste.
Caption: Workflow for the proper segregation and disposal of Bromo-PEG2-alcohol waste.
Essential Safety and Operational Guide for Handling Bromo-PEG2-alcohol
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Bromo-PEG2-alcohol. The following procedures for handling, storage, and dis...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Bromo-PEG2-alcohol. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment and maintain the integrity of the product.
Disclaimer: This information is compiled from various sources and should be used as a guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols before handling any chemical.
Hazard Identification and Safety Precautions
Bromo-PEG2-alcohol is a PEG linker that should be handled with care in a laboratory setting. While some sources may not classify it as hazardous, others indicate potential risks.[1] It is prudent to adhere to the more stringent safety warnings.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Due to these potential hazards, all handling of Bromo-PEG2-alcohol should be conducted by, or under the close supervision of, properly qualified individuals in a designated chemical fume hood.[1][2]
Physical and Chemical Properties
A summary of the key quantitative data for Bromo-PEG2-alcohol is presented below.
The following personal protective equipment is mandatory when handling Bromo-PEG2-alcohol to minimize exposure risk.
PPE Category
Item
Specifications and Rationale
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, change gloves immediately.[5] For tasks with a higher risk of splashing, consider double-gloving.
Eye and Face Protection
Safety goggles or glasses
Must meet ANSI Z.87.1 standards to protect against chemical splashes.[5] A face shield worn over safety goggles is recommended when there is a significant risk of splashing.
Body Protection
Laboratory coat
A clean lab coat, preferably with long sleeves and buttoned, should be worn to protect the skin and clothing.[6]
Respiratory Protection
Approved mask/respirator
While working in a fume hood is the primary engineering control, a respirator may be necessary for certain operations, such as cleaning up large spills.[1]
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposing of Bromo-PEG2-alcohol is crucial for safety and experimental success.
4.1. Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Verify that the product name and CAS number on the label match the order.
Store the container in a tightly closed vessel in a freezer at -20°C.[3]
4.2. Preparation and Use
Before use, allow the container to equilibrate to room temperature to prevent condensation.
All handling, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][2]
Use clean, dry glassware and equipment to avoid contamination.
If preparing solutions, add the Bromo-PEG2-alcohol to the solvent slowly and stir to ensure complete dissolution.
4.3. Accidental Release Measures
In case of a spill, wear appropriate PPE, including respiratory protection if necessary.[1]
Absorb the spill with an inert material, such as sand or vermiculite.[1][2]
Collect the absorbed material into a tightly closed, labeled container for disposal.[1][2]
Clean the spill area thoroughly.
Prevent the spilled material from entering drains or water courses.[1][2]
4.4. Disposal Plan
All waste containing Bromo-PEG2-alcohol, including empty containers, contaminated gloves, and absorbent materials, must be treated as chemical waste.
Segregate halogenated organic waste from other waste streams.[7]
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with local, state, and national regulations.[2]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
Exposure Route
First-Aid Response
Skin Contact
Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1] Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.
Ingestion
Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of Bromo-PEG2-alcohol.
Caption: Workflow for the safe handling of Bromo-PEG2-alcohol.